Acarbose

Catalog No.
S516883
CAS No.
56180-94-0
M.F
C25H43NO18
M. Wt
645.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acarbose

CAS Number

56180-94-0

Product Name

Acarbose

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Molecular Formula

C25H43NO18

Molecular Weight

645.6 g/mol

InChI

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1

InChI Key

CEMXHAPUFJOOSV-XGWNLRGSSA-N

SMILES

Array

solubility

1.48e+02 g/L

Synonyms

Acarbose, Bay g 5421, Glucobay, Glucor, Glumida, Prandase, Precose

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO

The exact mass of the compound Acarbose is 645.248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l /miscible/ at 25 °c (est)1.48e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758915. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides. It belongs to the ontological category of tetrasaccharide derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

acarbose biosynthesis Actinoplanes utahensis fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Process Optimization

Optimizing fermentation parameters is crucial for enhancing acarbose yield. The table below summarizes key strategies and their outcomes from recent studies:

Strategy Key Parameters Strain Used This compound Titer (mg/L) Reference
Carbon Source Optimization Mixed glucose & maltose (40 g/L each) A. utahensis ZJB-03852 ~1,000 [1] [2]
Osmolality Control & Fed-Batch Intermittent feeding (maltose, glucose, soybean meal); Osmolality 400-500 mOsm/kg A. utahensis ZJB-08196 4,878 [3]
Industrial-Scale Optimization Total sugar 75-80 g/L; pH 7.0-7.2; DO 40-50% Actinoplanes sp. A56 ~5,000 [4]
Precursor Addition (Validamine) Addition of 20 mg/L validamine at inoculation; Fed-batch A. utahensis ZJB-08196 6,606 [5]
Combined Genetic Engineering & Fed-Batch Overexpression of positive regulators and biosynthesis genes; Weakened glycogen synthesis Actinoplanes sp. SIPI12-34 8,040 [6]

The experimental protocol for carbon source optimization typically involves:

  • Seed Culture Preparation: Inoculating a plate colony into seed medium (e.g., containing corn starch, soybean flour, glycerol) and incubating at 28°C for 48-72 hours [1] [5].
  • Fermentation Culture: Transferring the seed culture (e.g., 10% v/v) into a fermentation medium. The basal fermentation medium often contains soybean flour as a nitrogen source, various salts (CaCO₃, K₂HPO₄, FeCl₃), and the carbon source under investigation [1] [2].
  • Analytical Methods: this compound titer is typically quantified using HPLC with an NH₂ column and a refractive index detector, using an isocratic mobile phase of acetonitrile and phosphate buffer [1] [5].

Genetic Engineering for Enhanced Production

Rational genetic engineering has led to significant breakthroughs in this compound yield. Key strategies include:

  • Overexpression of Positive Regulators: A TetR family regulator (TetR1) was identified via transcriptomics as a positive regulator of this compound biosynthesis. Overexpressing TetR1 in Actinoplanes sp. SIPI12-34 led to a 25% increase in this compound production by upregulating key biosynthetic genes acbB and acbD [6].
  • Overexpression of Low-Expression Biosynthetic Genes: Transcriptome analysis revealed that several genes within the this compound biosynthetic gene cluster (BGC), such as acbY, acbX, acbW, acbV, acbU, acbM, acbL, and acbB, had relatively low expression levels. Their targeted overexpression successfully enhanced this compound yield [6].
  • Precursor Flux Manipulation: To direct more precursors toward this compound synthesis, the glycogen synthesis pathway was weakened while the glycogen degradation pathway was strengthened, thereby increasing the pool of glucose-1-phosphate available for this compound biosynthesis [6].

This compound Biosynthetic Pathway

The complete biosynthetic pathway for this compound has been recently elucidated. The process begins with the precursor sedoheptulose 7-phosphate and involves multiple enzymatic steps to form the core moieties—GDP-valienol and the amino-deoxyhexose—before their final assembly.

G SH7P Sedoheptulose 7-Phosphate (3) EEV 2-epi-5-epi-Valiolone (4) SH7P->EEV AcbC EEV7P EEV 7-Phosphate (5) EEV->EEV7P AcbM EV7P 5-epi-Valiolone 7-Phosphate (6) EEV7P->EV7P AcbO V7P Valienol 7-Phosphate (12) EV7P->V7P AcbL, AcbN V17PP Valienol 1,7- Diphosphate (13) V7P->V17PP AcbU GDP_Valienol GDP-Valienol V17PP->GDP_Valienol AcbR Acarviosyl_Moiety Acarviosyl Moiety GDP_Valienol->Acarviosyl_Moiety AcbS dTDP4a6dGlc dTDP-4-amino- 4,6-dideoxyglucose (19) dTDP4a6dGlc->Acarviosyl_Moiety This compound This compound (1) Acarviosyl_Moiety->this compound AcbI Maltose Maltose (2) Maltose->this compound

Complete biosynthetic pathway of this compound from primary metabolite precursors.

Discussion and Future Perspectives

The integration of traditional fermentation optimization with modern genetic engineering represents the most effective path toward maximizing this compound production.

  • Carbon Source Influence: Transcriptome and proteome studies reveal that mixed carbon sources (glucose and maltose) upregulate genes and proteins related to sugar transport, cytochrome oxidase, protein synthesis, and amino acid metabolism, creating a favorable metabolic state for this compound production [1] [2].
  • Impurity Control: A significant challenge in production is the formation of structural analogs like impurity C. Adding validamine significantly reduces impurity C formation, simplifying downstream purification [5].
  • Systems Biology Approach: The availability of the complete genome sequence of Actinoplanes sp. SE50/110, the first from its genus, has been a cornerstone for advanced research [7]. The application of multi-omics (genomics, transcriptomics, proteomics) is pivotal for identifying new regulatory targets and understanding global metabolic networks [6] [2].

References

Comprehensive Technical Analysis of Acarbose: Structure-Activity Relationship and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose as a Therapeutic Agent

This compound is a potent bacterial-derived α-glucosidase inhibitor used clinically for the management of type 2 diabetes mellitus. This pseudotetrasaccharide compound was first isolated from fermentation broths of Actinoplanes sp. and has since become a valuable therapeutic agent for controlling postprandial hyperglycemia through its unique mechanism of action. As a complex oligosaccharide, this compound possesses structural characteristics that closely mimic natural carbohydrate substrates but with modifications that render it a potent enzyme inhibitor. The global rise in type 2 diabetes prevalence has maintained significant market demand for this compound, underscoring its continued therapeutic relevance despite the introduction of newer antidiabetic medications.

The structural complexity of this compound arises from its unique pseudosugar components and the unusual C-N linkage that connects them, features that are biosynthesized through a specialized pathway in producing microorganisms. Understanding the relationship between this compound's intricate chemical structure and its inhibitory activity against carbohydrate-digesting enzymes provides fundamental insights that can guide the development of next-generation therapeutic agents. This whitepaper presents a comprehensive technical analysis of this compound's structure-activity relationship (SAR), drawing upon current research findings and crystallographic data to elucidate how specific structural features contribute to its pharmacological properties and therapeutic efficacy.

Structural Characteristics of this compound

Molecular Architecture
  • Pseudotetrasaccharide Framework: this compound consists of a four-ring structure where the first ring is an unsaturated cyclitol (valienamine) rather than a true sugar, connected via an imino bridge (C-N bond) to a 4-amino-4,6-dideoxyglucose moiety (ring B), which is in turn linked through standard α(1→4) glycosidic bonds to a maltose unit (rings C and D). [1]

  • Transition State Mimic: The acarviosin moiety (rings A and B) features an amine linkage that mimics the oxocarbenium ion-like transition state of glycosidic bond hydrolysis, enabling potent inhibition of α-glucosidases by binding tightly to the enzyme's active site. This structural mimicry is fundamental to this compound's mechanism of action, as it allows the molecule to occupy the catalytic site without being hydrolyzed. [2] [1]

The following diagram illustrates the structural components and biosynthesis of this compound:

G This compound Structure and Biosynthetic Pathway Overview A Ring A: Valienamine (Unsaturated C7-cyclitol) B Ring B: 4-amino- 4,6-dideoxyglucose A->B C-N bond C Ring C: Glucose B->C α(1→4) bond D Ring D: Glucose C->D α(1→4) bond Biosynth Biosynthetic Precursors SH7P Sedoheptulose 7-phosphate EEV 2-epi-5-epi-valiolone SH7P->EEV AcbC V7P Valienol 7-phosphate EEV->V7P AcbM, AcbO, AcbL, AcbN V7P->A Multiple steps dTDP dTDP-4-amino- 4,6-dideoxyglucose dTDP->B AcbI AcbI (Glycosyltransferase) dTDP->AcbI Maltose Maltose Maltose->AcbI Enzyme Key Assembly Enzymes AcbS AcbS (Pseudoglycosyltransferase) AcbI->AcbS AcbS->B

Structural components and biosynthesis of this compound

Three-Dimensional Binding Characteristics

Crystallographic studies of this compound bound to α-amylase enzymes reveal that the molecule adopts a U-shaped conformation when complexed in the enzyme's active site. This distinctive geometry allows this compound to maximize interactions with key catalytic residues through multiple hydrogen bonds and van der Waals contacts. Specifically, the acarviosin moiety (rings A and B) protrudes toward the solvent interface, while rings C and D (maltose portion) bury deeply into the enzyme's catalytic pocket, forming extensive interactions with conserved aromatic residues that line the binding cleft. [3] [1]

The unsaturated cyclitol (valienamine, ring A) projects partially out of the active site and forms critical hydrogen bonds with residues such as Asn365 and Trp86 in the Bacillus subtilis α-amylase structure. Meanwhile, the 4-amino-4,6-dideoxyglucose (ring B) and maltose components (rings C and D) are securely anchored within the binding pocket through numerous hydrogen bonding interactions, with the side chain of Phe59 positioned in the center of the U-shape, and additional aromatic residues (Phe368, Tyr182, Trp254) providing stabilizing interactions at the periphery. This extensive network of molecular contacts explains this compound's exceptionally high binding affinity for α-glucosidase enzymes, which is estimated to be 10,000 to 100,000-fold greater than that of natural oligosaccharide substrates. [1]

Structure-Activity Relationship Analysis

Critical Structural Determinants for Inhibitory Activity

The exceptional inhibitory potency of this compound against α-glucosidase enzymes derives from specific structural features that enable it to function as a transition state analog. SAR analysis reveals several essential molecular characteristics required for optimal activity:

  • Acarviosin Core (Valienamine + 4-Amino-4,6-dideoxyglucose): This pseudodisaccharide unit constitutes the essential pharmacophore responsible for this compound's potent enzyme inhibition. The unsaturated cyclitol (valienamine) with its planar structure and amine linkage between rings A and B creates a structural analog that closely resembles the oxocarbenium ion transition state formed during glycosidic bond hydrolysis. Modification of this core structure, particularly reduction of the double bond in valienamine as in "dihydrothis compound," substantially diminishes inhibitory potency, highlighting the critical nature of the unsaturated system for effective enzyme inhibition. [4]

  • Maltose Extension (Rings C and D): While the acarviosin core alone possesses inhibitory activity, the maltose extension significantly enhances binding affinity and inhibitory potency against both α-glucosidase and α-amylase enzymes. The additional glucose units contribute to stronger enzyme interactions through extended hydrogen bonding networks and van der Waals contacts within the active site. However, structural studies demonstrate that analogs with modified terminal glucose units can retain significant activity, suggesting that the precise structure of ring D may be more flexible than the conserved acarviosin core. [2] [1]

Biosynthetic Pathway and Structural Implications

The complete biosynthetic pathway of this compound has recently been elucidated, providing valuable insights into the molecular logic underlying its structure-activity relationships. In Actinoplanes sp. SE50/110, this compound biosynthesis proceeds through a carefully orchestrated sequence of enzymatic steps:

  • Cyclitol Formation: The valienamine moiety originates from sedoheptulose 7-phosphate, a pentose phosphate pathway intermediate that undergoes cyclization via the enzyme AcbC to form 2-epi-5-epi-valiolone. This intermediate then proceeds through phosphorylation, epimerization, dehydration, and reduction steps to yield valienol 7-phosphate, catalyzed by AcbM, AcbO, AcbL, and AcbN respectively. [5]

  • Nucleotide Sugar Synthesis: The 4-amino-4,6-dideoxyglucose unit is derived from dTDP-glucose, which undergoes dehydration to form dTDP-4-keto-6-deoxy-D-glucose, followed by transamination to produce dTDP-4-amino-4,6-dideoxy-D-glucose. [6]

  • Final Assembly: The glycosyltransferase AcbI catalyzes the linkage of dTDP-4-amino-4,6-dideoxy-D-glucose with maltose, while the pseudoglycosyltransferase AcbS mediates formation of the characteristic C-N bond between the cyclitol and amino sugar units, completing assembly of the this compound molecule. [5]

This biosynthetic pathway emphasizes the evolutionary optimization of this compound's structure, with nature having selected specific stereochemical configurations and connection points that maximize inhibitory activity against carbohydrate-processing enzymes.

Comparative SAR Analysis with Novel Inhibitors

Structural Analogues and Derivatives

Research into this compound analogues has yielded important insights about structural tolerances for maintaining α-glucosidase inhibitory activity:

  • Validamycin A: This related pseudooligosaccharide contains valienamine and validamine moieties forming a validoxylamine A core. While validamycin A is a potent trehalase inhibitor rather than an α-glucosidase inhibitor, its structural similarity to this compound highlights how specific modifications to the pseudosugar components can redirect inhibitory specificity toward different enzyme targets. [7]

  • Acarviostatins: These this compound analogues produced by Streptomyces coelicoflavus contain the same acarviosin core but with varying maltose-like extensions. Their significant α-glucosidase inhibitory activity confirms that modifications to the terminal sugar units are better tolerated than alterations to the core acarviosin structure. [7]

Synthetic Inhibitors with Novel Chemotypes

Recent developments in α-glucosidase inhibitor design have yielded compounds with potentially improved potency and selectivity profiles:

Table 1: Comparative Analysis of this compound and Novel Inhibitors

Compound Chemical Class α-Glucosidase IC₅₀ α-Amylase IC₅₀ Key Structural Features
This compound Pseudotetrasaccharide 0.27-0.31 µg/mL [8] ~0.19-0.26 µg/mL [8] Acarviosin core + maltose extension
Compound 4 (Triazole) 1,2,4-Triazole derivative 0.27 ± 0.01 µg/mL [8] 0.19 ± 0.01 µg/mL [8] Acetyl-substituted triazole core
Compound 10 (Triazole) 1,2,4-Triazole derivative 0.31 ± 0.01 µg/mL [8] 0.26 ± 0.01 µg/mL [8] Bromo-substituted triazole core
Compound 5r (Thioxothiazolidine) Thioxothiazolidine derivative Inactive [9] 0.71 ± 0.01 μM [9] Thioxothiazolidine core with selective amylase inhibition

The emergence of 1,2,4-triazole derivatives represents a significant departure from the carbohydrate-mimetic approach of this compound. These compounds achieve potent dual inhibition of both α-amylase and α-glucosidase enzymes through entirely synthetic heterocyclic structures. SAR studies of these triazole derivatives indicate that acetyl and bromo substituents at specific positions on the phenyl ring significantly enhance inhibitory potency, potentially by optimizing electronic distribution and hydrophobic interactions within the enzyme active sites. The most potent triazole compounds demonstrate IC₅₀ values comparable to or better than this compound for both α-glucosidase and α-amylase inhibition, suggesting they may offer therapeutic advantages. [8]

Interestingly, the thioxothiazolidine class of inhibitors exhibits a different selectivity profile, with compound 5r showing remarkable potency against α-amylase but no significant activity against α-glucosidase. This selective inhibition highlights how structural modifications can dramatically alter enzyme targeting and suggests potential for developing isozyme-specific inhibitors tailored to particular therapeutic needs. The mixed-type inhibition mechanism observed for compound 5r further distinguishes it from this compound, which functions primarily as a competitive inhibitor. [9]

Experimental Protocols for SAR Studies

Enzyme Inhibition Assays

Objective: To evaluate and quantify the inhibitory activity of this compound and its analogs against α-glucosidase and α-amylase enzymes.

Table 2: Standard Experimental Conditions for Enzyme Inhibition Assays

Parameter α-Glucosidase Inhibition Assay α-Amylase Inhibition Assay
Enzyme Source Saccharomyces cerevisiae or rat intestinal extract Porcine pancreatic or human salivary α-amylase
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG) Starch or maltopentaose
Buffer Conditions Phosphate buffer (pH 6.8-7.0) Phosphate buffer (pH 6.9) with NaCl
Incubation 37°C for 15-30 minutes 37°C for 10-15 minutes
Reaction Stop Sodium carbonate solution DNS reagent or acidic solution
Detection Method Absorbance at 405 nm (p-nitrophenol release) Absorbance at 540 nm (DNS method) or iodine staining
Positive Control This compound (IC₅₀ typically 0.27-0.31 µg/mL) This compound (IC₅₀ typically 0.19-0.26 µg/mL)
Data Analysis Non-linear regression of inhibition curves Non-linear regression of inhibition curves

Protocol Details:

  • Prepare inhibitor solutions in assay buffer at varying concentrations (typically 0.1-100 µg/mL)
  • Pre-incubate enzyme with inhibitor for 5-10 minutes at 37°C
  • Initiate reaction by adding substrate solution
  • Terminate reaction after appropriate incubation period
  • Measure product formation spectrophotometrically
  • Calculate percentage inhibition and determine IC₅₀ values using non-linear regression analysis
  • Perform kinetic analysis (Lineweaver-Burk plots) to determine inhibition mechanism [8] [9]
Crystallographic Studies of Enzyme-Inhibitor Complexes

Objective: To determine three-dimensional structure of this compound bound to target enzymes for rational drug design.

Protocol:

  • Protein Purification: Express and purify recombinant α-amylase or α-glucosidase using affinity chromatography
  • Complex Formation: Incubate enzyme with 1.2-1.5 molar excess of this compound for 30-60 minutes
  • Crystallization: Employ hanging-drop vapor diffusion method with reservoir solution containing 10% PEG 3350
  • Data Collection: Flash-cool crystals in liquid nitrogen and collect X-ray diffraction data at synchrotron sources
  • Structure Determination: Solve structure by molecular replacement using existing enzyme coordinates
  • Model Refinement: Iteratively refine model against diffraction data with manual rebuilding
  • Interaction Analysis: Identify key hydrogen bonds, van der Waals contacts, and hydrophobic interactions at binding interface [3]

Key technical considerations include maintaining pH stability throughout purification and crystallization, ensuring appropriate calcium concentration for α-amylase stability, and verifying inhibitor occupancy in electron density maps. The structure of Bacillus subtilis α-amylase in complex with this compound revealed a hexasaccharide in the active site resulting from transglycosylation, providing insights into both inhibition mechanism and enzymatic reaction pathway. [3]

Conclusion and Future Perspectives

The structure-activity relationship of this compound demonstrates how specific structural features—particularly the pseudosugar components and their unique connections—confer potent inhibitory activity against carbohydrate-digesting enzymes. The acarviosin core serves as an exceptional transition state mimic, while the maltose extension enhances binding affinity through additional enzyme interactions. Recent advances in understanding this compound's complete biosynthetic pathway have revealed the sophisticated enzymatic machinery responsible for assembling this complex molecule in nature.

Future research directions will likely focus on several key areas:

  • Structural Optimization: Leveraging biosynthetic engineering to produce this compound analogs with improved potency and reduced gastrointestinal side effects
  • Combination Therapies: Developing fixed-dose combinations that pair this compound with complementary mechanisms of action for enhanced glycemic control
  • Novel Chemotypes: Applying insights from this compound's SAR to the design of completely synthetic inhibitors with improved pharmaceutical properties
  • Extended Indications: Exploring potential applications of α-glucosidase inhibitors in conditions beyond diabetes, including aging-related disorders and viral infections

The continued investigation of this compound's structure-activity relationship remains fertile ground for scientific discovery and therapeutic innovation, bridging natural product biosynthesis with rational drug design to address the growing global challenge of type 2 diabetes.

References

acarbose pharmacodynamics postprandial glucose reduction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacodynamics

Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of specific carbohydrate-digesting enzymes [1] [2] [3]. The following diagram illustrates this process and a key secondary pathway discovered in research.

G CarbohydrateIntake Complex Carbohydrate Intake (Starch, Sucrose) PancreaticAmylase Pancreatic α-Amylase CarbohydrateIntake->PancreaticAmylase Oligosaccharides Oligosaccharides PancreaticAmylase->Oligosaccharides BrushBorderEnzymes Brush-Border α-Glucosidases (Sucrase, Maltase, Glucoamylase) Oligosaccharides->BrushBorderEnzymes AbsorbableMonosaccharides Absorbable Monosaccharides (Glucose, Fructose) BrushBorderEnzymes->AbsorbableMonosaccharides GlucoseAbsorption Systemic Glucose Absorption AbsorbableMonosaccharides->GlucoseAbsorption PostprandialSpike Postprandial Hyperglycemia GlucoseAbsorption->PostprandialSpike AcarboseNode This compound Administration (with first bite of meal) InhibitsAmylase Inhibits AcarboseNode->InhibitsAmylase Reversibly Binds InhibitsGlucosidases Inhibits AcarboseNode->InhibitsGlucosidases Reversibly Binds InhibitsAmylase->PancreaticAmylase DelayedDigestion Delayed Carbohydrate Digestion InhibitsAmylase->DelayedDigestion InhibitsGlucosidases->BrushBorderEnzymes InhibitsGlucosidases->DelayedDigestion AttenuatedResponse Attenuated Postprandial Glucose & Insulin Response DelayedDigestion->AttenuatedResponse VSMC_Pathway Secondary Pathway (Research) Inhibition of VSMC Proliferation/Migration InhibitsRas Inhibits VSMC_Pathway->InhibitsRas InhibitsPI3K Inhibits VSMC_Pathway->InhibitsPI3K RasNode Ras Signaling PI3K_AktNode PI3K/Akt Pathway RasNode->PI3K_AktNode CardioProtection Potential Cardiovascular Protection PI3K_AktNode->CardioProtection InhibitsRas->RasNode InhibitsPI3K->PI3K_AktNode

Quantitative Efficacy Data in Type 2 Diabetes

This compound's efficacy is demonstrated by its dose-dependent reduction of key glycemic markers.

Table 1: this compound Monotherapy Efficacy (6-Placebo-Controlled Trial Analysis) [2]

Dosage (three times daily) Mean Change from Baseline in HbA1c (%)
25 mg -0.44
50 mg -0.77
100 mg -0.74
200 mg -0.86
300 mg -1.00

Table 2: Long-Term Glycemic Control in a 3-Year Randomized Trial [4]

Patient Group Median HbA1c at 3 Years HbA1c Reduction vs. Placebo
This compound Group (Intention-to-treat) Not Specified 0.2% (p<0.001)
This compound Group (On allocated therapy) 8.1% 0.5% (p<0.0001)
Placebo Group (On allocated therapy) 8.6% --

Experimental Protocols for Research

Key methodologies from cited studies provide models for investigating this compound.

  • In Vitro Enzyme Inhibition Assays [5]

    • Objective: To screen for or characterize alpha-glucosidase and alpha-amylase inhibitory activity.
    • Common Practice: this compound is used as the reference standard inhibitor. The protocol involves incubating the enzyme with the test compound and a specific substrate (e.g., sucrose, maltose, starch). The rate of product formation (e.g., glucose) is measured spectrophotometrically and compared to a control and an this compound standard to determine inhibitory potency.
  • In Vitro Model of Vascular Smooth Muscle Cell (VSMC) Proliferation/Migration [5]

    • Objective: To investigate this compound's potential direct cardiovascular effects.
    • Cell Model: Use rat thoracic aorta VSMC lines (e.g., A7r5). To model constitutive activation, cells can be transfected with a mutant k-RasG12V gene.
    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5-5 μM).
    • Proliferation Assay: Cell growth is quantified using the MTT assay after 24 and 48 hours of treatment.
    • Migration Assay: Cell migration is assessed using the wound healing ("scratch") assay.
    • Pathway Analysis: Protein expression and phosphorylation in pathways like PI3K/Akt and small G proteins (Rac1, Cdc42) are analyzed via western blotting.
  • In Vivo/Clinical Glucose Monitoring [4] [6]

    • Objective: To evaluate the postprandial glucose response to this compound.
    • Protocol: In a randomized, controlled, double-blind design, participants (diabetic or healthy) receive either this compound (e.g., 50 mg or 100 mg) or a placebo immediately before a high-carbohydrate meal.
    • Measurement: Continuous Glucose Monitors (CGM) or frequent blood draws are used to collect glucose measurements for at least 2 hours postprandially.
    • Key Metrics: The primary outcomes are the reduction in peak (maximal) glucose levels and the area under the curve (AUC) for glucose, compared to placebo.

Insights for Drug Development

  • A Unique Localized Mechanism: Unlike systemic antidiabetic drugs, this compound acts locally within the GI lumen with minimal systemic absorption (<2%), reducing the risk of systemic side effects but requiring high local concentrations [2] [3].
  • Microbiome Interactions: The gut microbiota can degrade and inactivate this compound through specific enzymes like this compound kinases and this compound-degrading glucosidases. This is a critical consideration for bioavailability and inter-individual efficacy [7] [8].
  • Beyond Glycemic Control: Research indicates pleiotropic effects, including potential cardioprotection by inhibiting VSMC proliferation and migration via Ras and PI3K/Akt signaling pathways [5], and modest improvements in triglyceride levels [1] [8].
  • Clinical Tolerability Challenge: The high incidence of gastrointestinal adverse events (flatulence, diarrhea, abdominal pain) due to carbohydrate fermentation in the colon is a major limitation, impacting patient adherence and requiring careful dose titration [1] [4] [9].

References

Comprehensive Technical Guide to Acarbose Fermentation Optimization in Actinoplanes Species

Author: Smolecule Technical Support Team. Date: February 2026

Genetic and Metabolic Engineering Strategies

Advanced genetic tools have enabled precise metabolic engineering of Actinoplanes sp. to overcome production bottlenecks and significantly enhance acarbose yields.

Genetic Toolkits and Conjugation Systems
  • Intergeneric Conjugation: An optimized E. coli-Actinoplanes conjugation system using ΦC31-derived integrative plasmids achieves high conjugation efficiency (29.4%). Key optimized parameters include incubation time of mixed culture, recipient cell quantity, donor-to-recipient ratio, and MgCl₂ concentration [1].
  • Multiple Attachment/Integration (Att/Int) Systems: Utilizing ΦBT1, pSAM2, R4, and TG1 att/int systems provides flexible integration sites with conjugation frequencies ranging from 0.98% to 24.4% [2].
  • CRISPR/Cas9 System: Enables efficient gene knockout for targeted genetic modifications [3].
Biosynthetic Gene Cluster (BGC) Copy Number Engineering

Introducing additional copies of the complete 32.2 kb this compound biosynthetic gene cluster (acb cluster) directly increases production potential. The table below summarizes the effects of different acb copy numbers on this compound titer:

Strain Description acb Copy Number This compound Titer Increase Notes
Reference strain 1 (wild-type) Baseline -
Engineered Mutant 1 2 +69.4% [2] -
Engineered Mutant 2 3 +99.3% [2] Near doubling of production
Engineered Mutant 3 (LGQ-17::3acb) 4 +24.2% [2] Sharp decline from 3-copy strain; indicates metabolic burden or bottleneck
  • Chassis Development: Generate chassis strains harboring multicopy attB ΦC31 sites to facilitate single-step chromosomal integration of one to three additional acb copies [2].
  • Limitation: A sharp titer decline in the four-copy strain highlights the negative impact of excessive metabolic burden or unresolved downstream bottlenecks [2].
Overcoming Metabolic Bottlenecks

In strains with multiple acb copies (e.g., LGQ-17::3acb), overexpressing rate-limiting genes can rescue and further enhance production.

  • Key Rate-Limiting Genes: Overexpression of acbJ (putative phosphatase) and acbS (pseudoglycosyltransferase) in the four-copy strain resulted in titer increases of 1.04-fold and 98%, respectively [2].
  • Combined Approach: In the engineered strain LGQ-17::3acb::stnYp-acbJ, this compound titer reached 8.12 g/L after fed-batch fermentation optimization, representing a 1.1-fold increase [2].
Inactivation of Competing Pathways
  • Byproduct Elimination: Inactivation of the treY* gene (maltooligosyltrehalose synthase) eliminates the formation of the byproduct Component C, confirmed by LC-MS analysis. This strategy also led to a 10% increase in this compound titer [2] [1].
  • Deletion of *cgt*: Deletion of the gene coding for a highly expressed small carbohydrate-binding protein Cgt resulted in an 8-16% titer increase [2].

The following diagram illustrates the core workflow for the genetic engineering of Actinoplanes sp. to enhance this compound production.

G cluster_legend Key Optimization Steps Start Start: Actinoplanes sp. SE50/110 Conjugation Optimize Intergeneric Conjugation Start->Conjugation BGC_Copy Integrate Additional acb Clusters Conjugation->BGC_Copy Bottleneck Identify/Overcome Bottlenecks BGC_Copy->Bottleneck Byproduct Delete Competing Pathways (e.g., treY) Bottleneck->Byproduct FedBatch Fed-Batch Fermentation Byproduct->FedBatch HighTiter High this compound Titer FedBatch->HighTiter leg1 Process Step leg2 Genetic Strategy leg3 Final Step

Genetic engineering and fermentation workflow for this compound production.

Fermentation Process Optimization

Optimizing environmental parameters and feeding strategies at both bench and industrial scales is critical for maximizing this compound yield.

Optimized Fermentation Parameters

Industrial-scale fermentation of Actinoplanes sp. A56 in a 30,000-L fermenter demonstrated that precise control of key parameters significantly enhances this compound production, achieving a titer of approximately 5,000 mg/L [4]. The table below summarizes the optimal parameters:

Parameter Optimal Range Impact on this compound Production
Total Sugar Concentration 75 - 80 g/L [4] Concentrations ≥90 g/L inhibit cell growth and this compound synthesis.
pH 7.0 - 7.2 [4] Maintains optimal enzyme activity for biosynthesis.
Dissolved Oxygen (DO) 40 - 50% of air saturation [4] Ensures adequate oxygen supply for aerobic metabolism.
Broth Osmolality 400 - 500 mOsm/kg during fermentation [4] Controlled feeding strategy is crucial to maintain this level.
Fed-Batch Fermentation and Osmolality Control
  • Principle: this compound synthesis is induced by maltose, which acts as both a carbon source and a biosynthetic precursor. Maltose uptake is likely mediated by ABC transporters [4].
  • Strategy: Implement a fed-batch process with intermittent feeding of key components (maltose, glucose, and soybean meal) to maintain a elevated, controlled osmolality [2] [4].
  • Validation: In Actinoplanes utahensis ZJB-08196, this strategy achieved a peak this compound titer of 4,878 mg/L in shake flasks [4].
Media Composition
  • Seed Medium (for Actinoplanes sp. A56): Contains starch (10 g/L), glucose (20 g/L), corn steep liquor (20 g/L), soy bean flour (10 g/L), KH₂PO₄ (1.0 g/L), MgSO₄ (1.0 g/L), and CaCO₃ (2.0 g/L); initial pH adjusted to 7.0–7.2 [4].
  • Fermentation Medium (for Actinoplanes sp. A56): Composed of starch (30 g/L), glucose (50 g/L), corn steep liquor (10 g/L), soy bean flour (20 g/L), K₂HPO₄ (1.0 g/L), MgSO₄ (1.0 g/L), and CaCO₃ (2.0 g/L) [4].
  • Alternative Media: A simplified fermentation medium can utilize carbon sources like corn starch and glucose, with nitrogen sources such as soybean meal and corn steep liquor [5].

Experimental Protocols

E. coli-Actinoplanes sp. Intergeneric Conjugation Protocol [2] [1]

This protocol enables efficient plasmid transfer for genetic manipulation.

  • Preparation of Donor and Recipient:
    • Donor: Grow E. coli ET12567(pUZ8002) carrying the desired plasmid in LB medium with appropriate antibiotics at 37°C.
    • Recipient: Cultivate Actinoplanes sp. mycelia in a suitable broth (e.g., TSB) at 30°C for 36-48 hours.
  • Mixing and Conjugation:
    • Harvest mycelia of Actinoplanes sp. by centrifugation and wash gently.
    • Mix donor E. coli cells and recipient Actinoplanes mycelia in a defined ratio.
    • Plate the mixed culture onto specific conjugation plates (e.g., SFM agar).
    • Incubate at 30°C for 16-24 hours.
  • Selection and Isolation:
    • Overlay the plates with sterile water containing specific antibiotics (e.g., apramycin, final concentration 50 mg/L) and nalidixic acid to counter-select against the E. coli donor.
    • Continue incubation at 30°C until exconjugant colonies appear (typically within 5-10 days).
Fed-Batch Fermentation Protocol for Osmolality Control [2] [4]

This protocol is designed to enhance this compound production by managing carbon source levels and osmolality.

  • Seed Culture:
    • Inoculate spores or mycelia into a seed medium (e.g., containing 4% soya flour, 1.5% maltose, 1% glucose, 1% soluble starch, 1% glycerol, and 0.2% CaCO₃).
    • Incubate at 30°C for 24-48 hours on a rotary shaker (220 rpm).
  • Initial Batch Fermentation:
    • Transfer the seed culture (e.g., 10% v/v inoculum) into a production fermentation medium. A representative medium contains [2]:
      • Maltose: 50 g/L
      • Glucose: 30 g/L
      • Soya flour: 10 g/L
      • Yeast extract: 4 g/L
      • Glutamate: 3 g/L
      • CaCO₃: 2.5 g/L
      • K₂HPO₄·3H₂O: 1.0 g/L
      • FeCl₃: 0.5 g/L
    • Initial pH is adjusted to 7.2.
  • Feeding Strategy:
    • Monitor total sugar concentration and osmolality throughout the fermentation.
    • When the total sugar concentration drops below a threshold (e.g., ~30 g/L) or at specific time points (e.g., 48, 72, 96, and 120 hours), feed a concentrated solution containing:
      • Maltose
      • Glucose
      • Soybean meal
    • The goal is to maintain the total sugar concentration within 75-80 g/L and broth osmolality within 400-500 mOsm/kg [4].
  • Environmental Control:
    • Maintain pH within 7.0-7.2 using automatic addition of acid/base.
    • Maintain Dissolved Oxygen (DO) above 40-50% of air saturation by automatically adjusting agitation speed, aeration rate, or headspace pressure.
  • Harvest: The fermentation process typically lasts 144-168 hours. This compound titer can be determined by HPLC.

The following diagram outlines the critical control parameters and their interactions during the optimized industrial fermentation process.

G Sugar Total Sugar Control (75-80 g/L) HighYield High this compound Yield Sugar->HighYield pH pH Control (7.0-7.2) pH->HighYield DO Dissolved Oxygen (40-50%) DO->HighYield Osmolality Osmolality Control (400-500 mOsm/kg) Osmolality->HighYield Feeding Intermittent Feeding (Maltose, Glucose, Soybean Meal) Feeding->Sugar Feeding->Osmolality

Key parameters for industrial this compound fermentation control.

Conclusion and Future Perspectives

The optimization of this compound production in Actinoplanes sp. has progressed significantly through integrated metabolic engineering and fermentation technology. The combination of multicopy acb gene cluster integration, targeted overexpression of rate-limiting genes (acbJ, acbS), inactivation of competing pathways (treY), and precisely controlled fed-batch fermentation has enabled record-breaking titers up to 8.12 g/L [2]. Future efforts will likely focus on systems metabolic engineering, leveraging genome-scale models [6] and advanced omics analyses [3] to identify new metabolic bottlenecks and regulatory targets, further pushing the boundaries of industrial this compound production.

References

acarbose historical development FDA approval timeline

Author: Smolecule Technical Support Team. Date: February 2026

FDA Approval History

The U.S. Food and Drug Administration (FDA) approved acarbose in the 1990s. The official drug approval package lists an approval date of August 16, 1999, for NDA 020482 [1]. Other sources note that this compound received its first FDA approval in 1995 [2]. This discrepancy is common in historical drug records, often reflecting different phases of the approval process, such as initial approval versus subsequent approval for a revised application.

The drug was developed and marketed by Bayer Corporation under the brand name Precose [1].

Mechanism of Action and Pharmacokinetics

This compound is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor [3]. Its primary mechanism is to delay the digestion of complex carbohydrates in the body, which helps control blood sugar levels.

The table below summarizes its key pharmacological properties:

Property Description
Mechanism of Action Competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes (e.g., glucoamylase, sucrase, maltase) [4] [2].
Primary Effect Slows the breakdown of oligosaccharides, trisaccharides, and disaccharides into monosaccharides, thereby reducing postprandial blood glucose elevation [4].
Bioavailability Very low systemic absorption (less than 2% as the active parent drug) as it acts locally within the gastrointestinal tract [4] [2].
Metabolism Extensively metabolized in the GI tract primarily by intestinal bacteria and digestive enzymes [2].
Elimination Approximately 51% of an oral dose is excreted in feces, while absorbed metabolites are cleared renally [4].

This local action in the gut is visually summarized in the following workflow:

G Carbohydrates Complex Carbohydrates (Oligosaccharides, Starch) Enzymes α-amylase & α-glucosidase Enzymes Carbohydrates->Enzymes Monosaccharides Monosaccharides (Glucose, Fructose) Enzymes->Monosaccharides Absorption Absorption into Bloodstream Monosaccharides->Absorption HighBloodGlucose Postprandial Hyperglycemia Absorption->HighBloodGlucose This compound This compound Inhibition Competitive & Reversible Inhibition This compound->Inhibition Inhibition->Enzymes

Clinical Dosing and Therapeutic Profile

This compound is used with diet and exercise to improve glycemic control in adults with type 2 diabetes [3] [2]. It is available as 25 mg, 50 mg, and 100 mg oral tablets [3].

Dosage Guidelines [3] [4]:

  • Initial Dose: 25 mg taken orally three times daily with the first bite of each main meal.
  • Maintenance Dose: The dose may be increased after 4-8 weeks based on tolerability and efficacy.
  • Maximum Dose:
    • 50 mg three times daily for patients weighing 60 kg or less.
    • 100 mg three times daily for patients weighing more than 60 kg.

The table below outlines its efficacy, common side effects, and contraindications:

Aspect Details
Efficacy (HbA1c Reduction) In clinical trials, this compound monotherapy reduced HbA1c levels by -0.44% to -0.77% for doses of 25 mg and 50 mg (three times daily), respectively [4].
Common Side Effects Flatulence, diarrhea, abdominal pain, and stomach discomfort are very common, especially at the beginning of therapy [3] [4].
Serious Risks Rare but serious side effects include liver problems (elevated transaminases) and pneumatosis cystoides intestinalis [3] [4].
Contraindications Contraindicated in patients with diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, or chronic intestinal diseases associated with malabsorption [3] [4].

Recent Research and Future Directions

Current scientific inquiry is focused on two main challenges: understanding this compound resistance and developing improved drug analogs.

  • Gut Microbiota and Drug Resistance: A significant portion of orally administered this compound remains unabsorbed in the gut. Recent studies have identified specific pathways in gut bacteria, such as This compound-preferred glucosidase (Apg) and microbiome-derived this compound kinase (Mak), that inactivate the drug [5] [6]. Enrichment of these bacteria in some patients is correlated with a lower response to this compound treatment, presenting a mechanism of resistance [5].

  • Next-Generation Analogs: Research is actively pursuing this compound analogs with superior properties. In 2024, scientists identified new compounds, Acarstatins A and B, which are glycosylated derivatives of this compound [5]. These analogs demonstrate:

    • Significantly enhanced inhibitory activity against human salivary α-amylase (over 1,400-fold greater than this compound) [5].
    • Complete resistance to Mak-mediated phosphorylation and partial resistance to Apg-mediated hydrolysis, potentially overcoming key resistance mechanisms in the gut [5] [6].

This ongoing research aims to create more effective and reliable treatments for type 2 diabetes.

References

Acarbose Bioequivalence Study Design: Key Parameters and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Comparison of Pharmacodynamic Parameters for Acarbose Bioequivalence Evaluation

Parameter Category Parameter Name Description Time Frame Advantages Limitations
FDA-Recommended (2017 Guidance) ΔCmax, 0-4h Max reduction in serum glucose vs. baseline [1] 0-4 hours Directly reflects glucose-lowering effect [1] High intra-individual variability; can produce negative values, reducing sample size [2] [3]
ΔAUC0-4h Reduction in glucose AUC vs. baseline [1] 0-4 hours Integrated measure of effect [1] High failure rate; negative values common (>30% of subjects) [2] [3]
Newly Proposed & Validated Cmax, 0-2h Maximum serum glucose concentration after drug administration [3] 0-2 hours Avoids negative values; better reflects this compound's primary effect window; lower variability [2] [3] Requires precise timing in early phases [2]
AUC0-2h Area under the serum glucose-time curve [3] 0-2 hours Avoids negative values; high sensitivity and success rate in BE studies [2] [3] Shorter monitoring period [2]
Css Plateau glucose concentration [1] Not specified New parameter with good performance [1] Requires further validation [1]

Table 2: Recommended Protocol Specifications for a Pivotal this compound BE Study

Protocol Element Specification Rationale & Evidence
Study Design Randomized, open-label, two-way crossover design [1] [4] Gold standard for BE studies; minimizes intersubject variability [1].
Washout Period At least 7 days [1] [4] [3] Ensures complete elimination of drug effect and resets gastrointestinal environment.
Subjects Healthy volunteers, normal oral glucose tolerance confirmed [1] [3] Homogeneous population reduces confounding factors; ethical considerations.
This compound Dose 2 x 50 mg tablets (100 mg total) [1] [4] Pilot studies show 50 mg may be sub-therapeutic, while 100 mg provides a clear, measurable PD effect [1] [2] [4].
Sucrose Load 75 g dissolved in 150-200 mL water, co-administered with this compound [1] [2] Standardized challenge to stimulate postprandial glucose rise; concomitant administration is effective and practical [1] [4].
Blood Sampling Frequent sampling in first 2 hours (e.g., 10, 20, 30, 40, 50, 60, 70, 80, 90, 100, 120 min) [3] Critical for accurately capturing Cmax and AUC0-2h due to rapid glucose fluctuations [2] [3].
Sample Size ~55-60 subjects [4] [3] Accounts for high intra-individual variability (CV ~21%) to achieve 90% power [4].
Statistical Analysis ANOVA on log-transformed Cmax, 0-2h and AUC0-2h; 90% CI of T/R ratio must be within 80.00%-125.00% [3] Standard BE statistical analysis. The 0-2h parameters have shown higher success rates in meeting these criteria [2] [3].

Detailed Experimental Protocol and Workflow

Analytical Method for Glucose Quantification

Accurate measurement of plasma/serum glucose is critical. While enzyme-based methods are common, a surrogate matrix approach combined with UHPLC-MS/MS offers high specificity and precision, effectively eliminating interference from biological matrices [5].

  • Sample Processing: Use protein precipitation with glucose-[U-13C6] as an internal standard [5].
  • Chromatography: Employ a Waters ACQUITY UPLC BEH amide column (100 × 2.1 mm, 1.7 μm) with a gradient elution of 0.05% aqueous ammonia and 0.05% ammonia in acetonitrile [5].
  • Detection: Use electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM). The total analysis time is 6 minutes [5].
  • Validation: The method should demonstrate linearity from 2.00 to 20.00 mmol/L, with intra- and inter-batch precision and accuracy <10% [5].
Clinical Procedure Overview

The following diagram illustrates the key stages of the clinical study workflow.

AcarboseBEProtocol Subject Screening &    Informed Consent Subject Screening &    Informed Consent Period 1:    Baseline (Day 1) Period 1:    Baseline (Day 1) Subject Screening &    Informed Consent->Period 1:    Baseline (Day 1) Washout Period    (≥7 days) Washout Period    (≥7 days) Period 1:    Baseline (Day 1)->Washout Period    (≥7 days) Blood Sample    Collection & Analysis Blood Sample    Collection & Analysis Period 1:    Baseline (Day 1)->Blood Sample    Collection & Analysis 0-2h serial sampling Period 2:    Cross-over Treatment (Day 2) Period 2:    Cross-over Treatment (Day 2) Washout Period    (≥7 days)->Period 2:    Cross-over Treatment (Day 2) Period 2:    Cross-over Treatment (Day 2)->Blood Sample    Collection & Analysis 0-2h serial sampling PD & Statistical    Analysis PD & Statistical    Analysis Blood Sample    Collection & Analysis->PD & Statistical    Analysis

Key Considerations for a Robust Study
  • Diet and Lifestyle Control: Subjects should be provided with standard meals and abstain from alcohol, coffee, and drugs from at least one week before until the study ends. Strenuous exercise should be avoided [1].
  • Genetic Factors: A polymorphism (SI 43 G>T) in the sucrase-isomaltase gene has been identified in the Chinese population that can prevent the glucose-lowering effect of this compound. Genotyping subjects may be necessary to exclude non-responders and reduce variability [6].
  • Data Handling (Rectifying Method): For calculated parameters, some studies use a "rectifying method" where negative values resulting from baseline subtraction are set to zero to include all subject data in the analysis [3].

Key Conclusions and Recommendations

For researchers designing an this compound BE study, the evidence strongly supports moving away from the traditional FDA-recommended parameters (ΔCmax, 0-4h and ΔAUC0-4h).

  • Primary Endpoints: Use Cmax, 0-2h and AUC0-2h (without baseline subtraction) as the primary PD parameters. They demonstrate superior sensitivity, lower variability, and avoid the problem of negative values [2] [3].
  • Optimal Dose: A single dose of 100 mg (2 x 50 mg tablets) is recommended for clear PD effect measurement [1] [4].
  • Sample Size: Plan for approximately 55-60 subjects to ensure adequate power to demonstrate bioequivalence given the inherent variability of the PD response [4] [3].

References

Comprehensive Application Notes and Protocols for Acarbose Fermentation Medium Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose and Fermentation Production

This compound is a pseudotetrasaccharide alpha-glucosidase inhibitor clinically used for the treatment of type 2 diabetes mellitus. As a competitive inhibitor of pancreatic α-amylase and intestinal α-glucosidases, this compound delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia [1]. The global rise in diabetes prevalence has created an increasing demand for this compound, making optimization of its production through microbial fermentation a significant research focus. Industrial production of this compound relies primarily on fermentation processes using various Actinoplanes species, including Actinoplanes sp. SE50/110, Actinoplanes sp. A56, and Actinoplanes utahensis [2] [3] [1]. These soil bacteria naturally produce this compound as a secondary metabolite, and extensive research has been conducted to enhance this compound titers through medium optimization, genetic engineering, and fermentation process control.

The This compound molecule consists of an aminocyclitol moiety (acarviosine) linked to maltose. The acarviosine unit contains a valienamine-derived cyclitol connected to a 4-amino-4,6-dideoxyglucose moiety via a nitrogen bridge [2] [4]. This complex structure necessitates a sophisticated biosynthetic pathway in the producing organisms, which has been partially elucidated through genomic and biochemical studies [3] [4]. The complete biosynthetic gene cluster (acb cluster) in Actinoplanes sp. SE50/110 contains 22 genes organized into 7 transcriptional units, encoding enzymes responsible for the formation of this pseudooligosaccharide [3]. Understanding this pathway has enabled rational genetic engineering approaches to improve this compound yields and reduce byproduct formation.

Medium Composition Optimization

Carbon Source Optimization

Carbon sources serve dual roles in this compound fermentation as energy substrates and biosynthetic precursors. Maltose is particularly significant as it functions both as a carbon source and as a direct precursor for this compound biosynthesis through the action of glycosyltransferases in the this compound pathway [5]. The transport systems for maltose uptake in Actinoplanes species belong to the ATP-binding cassette (ABC) transport family, highlighting the importance of this carbon source [2].

Table 1: Carbon Source Compositions in Various this compound Fermentation Media

Strain Carbon Sources (g/L) Total Sugar Concentration (g/L) This compound Titer (mg/L) Reference
Actinoplanes sp. A56 Starch (30), Glucose (50) 75-80 (optimal) ~5000 [2]
Actinoplanes sp. SE50/110 Maltose (70) 70 ~2000-3200 [3] [5]
Actinoplanes utahensis ZJB-08196 Maltose (14 fed-batch), Glucose (6 fed-batch) Variable during feeding 6606 [5]
Actinoplanes sp. CKD485-16 Maltose, Glucose Not specified 3490 [2]

Research has demonstrated that maintaining total sugar concentration within an optimal range is critical for maximizing this compound production. In industrial fermentation with Actinoplanes sp. A56, maintaining total sugar at 75-80 g/L in a 30,000-L fermenter resulted in approximately 5000 mg/L of this compound [2]. Higher sugar concentrations can lead to increased broth osmolality, which may inhibit cell growth and this compound production. For Actinoplanes sp. SE50/110, a defined high-maltose medium containing 70 g/L maltose monohydrate has been successfully employed [5].

Fed-batch strategies have been developed to maintain optimal sugar concentrations throughout the fermentation process. For Actinoplanes utahensis ZJB-08196, intermittent feeding of maltose (14.0 g/L), glucose (6.0 g/L), and soybean meal (9.0 g/L) at 48, 72, 96, and 120 hours with a feed volume of 5 mL significantly enhanced this compound production to 6606 mg/L [5]. This approach helps maintain elevated osmolality (400-500 mOsm/kg) which has been shown to be beneficial for this compound production [2].

Nitrogen Sources and Growth Factors

Nitrogen sources in this compound fermentation media provide essential amino acids and precursors for cellular metabolism and this compound biosynthesis. Common nitrogen sources include soybean meal, corn steep liquor, peptones, and various inorganic ammonium salts. The carbon-to-nitrogen ratio significantly influences both cell growth and this compound production, with optimal ratios varying between strains.

Table 2: Nitrogen Sources and Additives in this compound Fermentation Media

Component Concentration (g/L) Function Strain
Soybean flour 10-20 Organic nitrogen source Actinoplanes sp. A56 [2]
Corn steep liquor 10-20 Vitamin/mineral source Actinoplanes sp. A56 [2]
Peptone 2.0 Organic nitrogen General [5]
Casein hydrolysate 1.0 Amino acid source General [5]
(NH₄)₂SO₄ 5.0 Inorganic nitrogen Actinoplanes sp. SE50/110 [5]
Ammonium chloride Variable Nitrogen/pH control Streptomyces M37 [6]

In silico analysis using genome-scale metabolic models of Actinoplanes sp. SE50/110 has predicted that the addition of specific amino acids can enhance this compound production. Model iYLW1028 predictions suggest that supplementing with arginine and histidine could increase this compound production by 78% and 59%, respectively [5]. These amino acids may play roles in precursor supply or regulatory functions in this compound biosynthesis. Additionally, the addition of S-adenosylmethionine (100 μmol/L at 12 hours post-inoculation) and validamine (20 mg/L prior to inoculation) has been shown to enhance this compound yields in A. utahensis ZJB-08196 [5].

The form of nitrogen source also affects fermentation performance. For Streptomyces M37, the addition of NH₄Cl with maintenance of fermentation pH at 8.5 for 72 hours after inoculation proved an effective strategy for enhancing this compound biosynthesis [6]. This approach likely influences both nitrogen metabolism and intracellular pH regulation, creating more favorable conditions for this compound production.

Inorganic Salts and Osmolality Regulators

Inorganic salts in fermentation media provide essential minerals for cellular functions and enzyme activities while also serving as important osmolality regulators. Maintaining appropriate ionic strength and specific ion concentrations has been shown to significantly influence this compound production across different Actinoplanes strains.

The optimal concentrations of key inorganic salts in this compound fermentation media typically include potassium phosphate (1.0-2.0 g/L) as a pH buffer and phosphorus source, magnesium sulfate (0.5-1.0 g/L) as an enzyme cofactor, calcium carbonate (2.0 g/L) for pH stabilization, and various trace elements including iron, manganese, zinc, copper, nickel, and cobalt [2] [5] [7]. In the high-maltose minimal medium for Actinoplanes sp. SE50/110, trace elements are provided as a separate solution containing FeCl₂ (15.75 mM), MnCl₂ (25.00 mM), CaCl₂ (33.75 mM), ZnCl₂ (3.75 mM), CuCl₂ (0.50 mM), NiCl₂ (0.05 mM), and [Co(NH₃)₆]Cl₃ (0.02 mM) [5].

Osmolality control has emerged as a critical factor in this compound fermentation optimization. Research has demonstrated that maintaining broth osmolality at 400-500 mOsm/kg during the fermentation process significantly enhances this compound production [2]. This can be achieved through controlled feeding of carbon and nitrogen sources or direct addition of osmolytes. The mechanism behind this improvement may relate to the regulation of precursor uptake and metabolic flux toward this compound biosynthesis.

Fermentation Process Protocols

Industrial-scale Fermentation Protocol

Industrial-scale this compound production employs large-scale fermenters ranging from 30,000 to 100,000 liters capacity [2] [1]. The process involves several standardized steps from strain preservation to harvest, with strict control of physiological parameters throughout the fermentation phase. The following protocol for Actinoplanes sp. A56 has been optimized for 30,000-L fermenters and yields approximately 5000 mg/L of this compound [2].

Medium Composition:

  • Seed Medium (g/L): Starch (10), Glucose (20), Corn steep liquor (20), Soybean flour (10), KH₂PO₄ (1.0), MgSO₄ (1.0), CaCO₃ (2.0); initial pH adjusted to 7.0-7.2
  • Fermentation Medium (g/L): Starch (30), Glucose (50), Corn steep liquor (10), Soybean flour (20), K₂HPO₄ (1.0), MgSO₄ (1.0), CaCO₃ (3.0), NaCl (2.0); initial pH adjusted to 7.0-7.2

Procedure:

  • Strain Activation: Transfer preserved strain from agar slants to seed medium. Agar slant composition: Glucose (20 g/L), Peptone (5 g/L), KCl (0.5 g/L), K₂HPO₄ (1.0 g/L), MgSO₄ (0.5 g/L), Agar (20 g/L) [2].
  • Seed Culture Preparation: Conduct two-stage seed culture preparation. Inoculate first seed culture (50 mL medium in 250-mL flask) with agar plugs (approximately 1 × 1 cm²), incubate at 28°C for 48 hours on rotary shaker (220 rpm). Transfer to second seed stage in same medium (10% inoculation ratio), incubate under identical conditions for 24 hours [5] [7].
  • Fermenter Inoculation: Transfer seed culture to production fermenter at 5-10% inoculation ratio.
  • Fermentation Control:
    • Maintain temperature at 28°C
    • Control pH at 7.0-7.2 using automatic NaOH or HCl addition
    • Maintain dissolved oxygen (DO) at 40-50% saturation through agitation speed (150-250 rpm) and aeration rate (0.8-1.2 vvm)
    • Monitor and maintain total sugar concentration at 75-80 g/L through fed-batch addition
  • Harvest: Terminate fermentation after 168-216 hours when this compound titer reaches peak concentration (typically 5-6 days).

Critical Control Parameters:

  • Total Sugar: Maintain at 75-80 g/L; concentrations above 90 g/L inhibit this compound synthesis [2]
  • pH: Optimal range 7.0-7.2; deviation beyond 6.8-7.5 reduces this compound yield [2]
  • Dissolved Oxygen: Maintain at 40-50%; levels below 30% or above 60% decrease productivity [2]
Laboratory-scale Fermentation with Osmolality Control

For bench-scale optimization of this compound production, a fed-batch fermentation strategy with osmolality control has been developed for Actinoplanes utahensis ZJB-08196, achieving high titers up to 6606 mg/L [5]. This protocol is suitable for 500-mL to 5-L fermenters and emphasizes precise control of nutrient feeding and osmotic pressure.

Medium Composition:

  • Seed Medium (NBS Medium) (g/L): Glucose (11), Peptone (4), Yeast extract (4), MgSO₄·7H₂O (1), KH₂PO₄ (2), K₂HPO₄·3H₂O (5.2) [5]
  • Fermentation Medium (g/L): Maltose·1H₂O (70), (NH₄)₂SO₄ (5), K₂HPO₄·3H₂O (6.55), KH₂PO₄ (5), Trisodium citrate·2H₂O (5.7), MgCl₂·6H₂O (1.0), CaCl₂·2H₂O (2.0) [5]
  • Trace Element Solution: FeCl₂ (15.75 mM), MnCl₂ (25.00 mM), CaCl₂ (33.75 mM), ZnCl₂ (3.75 mM), CuCl₂ (0.50 mM), NiCl₂ (0.05 mM), [Co(NH₃)₆]Cl₃ (0.02 mM) - add 0.2 mL per liter of medium after separate sterilization [5]

Feeding Solution Composition (g/L): Maltose (280), Glucose (120), Soybean meal (180)

Procedure:

  • Seed Culture Preparation: Inoculate agar plugs (1 × 1 cm²) into 50 mL NBS medium in 250-mL flasks. Incubate at 28°C for 72 hours on rotary shaker (220 rpm) [5].
  • Fermenter Inoculation: Transfer seed culture to production fermenter at 10% inoculation ratio.
  • Batch Fermentation Phase: Conduct initial batch fermentation for 48 hours at 28°C, pH 7.0, and DO >30%.
  • Fed-batch Phase: Initiate feeding at 48, 72, 96, and 120 hours with feeding solution (5 mL per feeding for lab-scale fermenters). Monitor osmolality and maintain at 400-500 mOsm/kg [5].
  • Additive Supplementation: Add S-adenosylmethionine (100 μmol/L) at 12 hours post-inoculation and validamine (20 mg/L) prior to inoculation [5].
  • Process Monitoring: Monitor this compound production, byproduct formation, and culture viability until harvest at 144-216 hours.

Two-stage Fermentation Strategy: For Streptomyces M37, a two-stage fermentation strategy has been developed where fermentation pH is maintained at 8.5 for the first 72 hours after inoculation, then adjusted to optimal range for production phase. This approach enhances this compound biosynthesis and is linked to increased activity of glutamate dehydrogenase and glucose-6-phosphate dehydrogenase enzymes [6].

Genetic Engineering Strategies for Enhanced Production

Strain Improvement through Genetic Manipulation

Genetic engineering approaches have demonstrated significant potential for enhancing this compound production in Actinoplanes strains. The establishment of efficient genetic manipulation systems has enabled targeted modifications to the this compound biosynthetic pathway, regulatory networks, and precursor supply chains. An optimized conjugation system between E. coli (carrying ϕC31-derived integrative plasmids) and Actinoplanes sp. SE50/110 mycelia has achieved conjugation efficiency of 29.4% by optimizing incubation time, recipient cell quantity, donor-to-recipient ratio, and MgCl₂ concentration [8].

Key genetic engineering targets for this compound overproduction include:

  • Overexpression of positive regulators: Identification of a TetR family regulator (TetR1) that positively regulates this compound synthesis by promoting expression of acbB and acbD genes. Overexpression of TetR1 increased this compound production by approximately 25% (2.18 g/L compared to 1.74 g/L in wild-type) [3].
  • Elimination of byproduct formation: Inactivation of the maltooligosyltrehalose synthase gene (treY) successfully eliminates the formation of component C, a major byproduct that complicates downstream purification [8]. This modification improves product quality and potentially redirects metabolic flux toward this compound biosynthesis.
  • Enhancement of rate-limiting steps: Overexpression of genes with low expression levels in the this compound biosynthetic gene cluster, particularly acbB (encoding dTDP-glucose-4,6-dehydratase) and acbD, which catalyze critical steps in the synthesis of the amino-deoxyhexose moiety [3].
  • Precursor pool optimization: Weakening the glycogen synthesis pathway while strengthening glycogen degradation to increase the availability of glucose-1-phosphate for this compound biosynthesis [3].

The combinatorial approach integrating multiple genetic modifications has yielded the most significant improvements. In one study, combining the overexpression of TetR1 with modifications to glycogen metabolism and fed-batch fermentation strategy increased this compound production by 58% compared to the parent strain, reaching 8.04 g/L—the highest fermentation titer reported to date [3].

Genome-Scale Metabolic Modeling and Systems Approaches

Genome-scale metabolic models (GSMMs) provide powerful computational frameworks for understanding cellular metabolism and identifying metabolic engineering targets for this compound overproduction. The iYLW1028 model of Actinoplanes sp. SE50/110 comprises 1028 genes, 1128 metabolites, and 1219 reactions, offering a comprehensive representation of the organism's metabolic network [5].

Key applications of GSMM for this compound production improvement include:

  • Essential gene prediction: Identification of 122 and 81 genes essential for cell growth on this compound synthesis and sucrose media, respectively [5].
  • Nutrient supplementation strategies: Prediction that arginine and histidine addition to media would increase this compound production by 78% and 59%, respectively [5].
  • Metabolic flux analysis: Identification of bottleneck reactions in this compound biosynthesis and precursor supply pathways.
  • Gene deletion targets: Prediction that deletion of treY would eliminate by-product component C formation, which has been experimentally validated [5].

The integration of transcriptome data with metabolic models has further enhanced their predictive capabilities. Transcriptome sequencing of Actinoplanes sp. SIPI12-34 at different fermentation time points revealed differential expression of regulatory genes and biosynthetic cluster genes, enabling identification of new targets for genetic manipulation [3]. This systems biology approach provides a robust foundation for rational strain design rather than relying solely on random mutagenesis and screening.

G Fermentation Fermentation Carbon Carbon Sources Fermentation->Carbon Nitrogen Nitrogen Sources Fermentation->Nitrogen Inorganic Inorganic Salts Fermentation->Inorganic This compound This compound Production Carbon->this compound Optimization Nitrogen->this compound Optimization Inorganic->this compound Optimization GeneticEngineering GeneticEngineering Regulation Regulatory Mechanisms (Overexpress TetR1) GeneticEngineering->Regulation Pathway Biosynthetic Pathway (Overexpress acbB, acbD) GeneticEngineering->Pathway Byproduct Byproduct Reduction (Delete treY) GeneticEngineering->Byproduct Regulation->this compound Engineering Pathway->this compound Engineering Byproduct->this compound Engineering SystemsMetabolic SystemsMetabolic Model Metabolic Model (iYLW1028) SystemsMetabolic->Model Simulation Flux Simulation SystemsMetabolic->Simulation Prediction Target Prediction SystemsMetabolic->Prediction Model->this compound Prediction Simulation->this compound Prediction Prediction->this compound Prediction

Figure 1: Integrated Strategies for this compound Production Enhancement

Process Monitoring and Analytical Methods

Analytical Techniques for this compound Quantification

High-performance liquid chromatography (HPLC) is the standard analytical method for this compound quantification in fermentation broth. The standard protocol involves:

  • Sample Preparation: Centrifuge fermentation broth at 10,000 × g for 10 minutes to remove biomass. Dilute supernatant appropriately with mobile phase or distilled water [3].
  • HPLC Conditions:
    • Column: Amino-bonded silica column (e.g., NH₂ column) or reversed-phase C18 column with appropriate pre-column
    • Mobile Phase: Acetonitrile-water mixtures (typically 65:35 to 75:25 v/v)
    • Flow Rate: 1.0-1.5 mL/min
    • Detection: Refractive index detector (RID) maintained at constant temperature
    • Column Temperature: 30-40°C
    • Injection Volume: 10-20 μL
  • Quantification: Prepare this compound standard solutions in concentration range of 0.1-5.0 mg/mL. Construct calibration curve by plotting peak area against concentration. Use linear regression for quantification of unknown samples [3].

For byproduct analysis, liquid chromatography-mass spectrometry (LC-MS) provides enhanced capability to identify and quantify component C and other related compounds. The elimination of component C through treY gene deletion has been confirmed using LC-MS analysis [8].

Fermentation Process Monitoring

Critical process parameters must be monitored throughout this compound fermentation to ensure optimal productivity:

  • Dissolved Oxygen (DO): Maintain at 40-50% saturation through agitation and aeration control. DO levels below 30% can limit cellular metabolism, while levels above 60% may promote undesirable oxidative metabolism [2].
  • pH: Monitor continuously and maintain at 7.0-7.2 through automatic addition of acid (HCl or H₂SO₄) or base (NaOH). pH deviation beyond 6.8-7.5 significantly reduces this compound yield [2].
  • Biomass Concentration: Determine via dry cell weight (DCW) measurement. Collect known volume of fermentation broth, centrifuge, wash cells with distilled water, and dry at 80°C to constant weight [3].
  • Sugar Consumption: Monitor total sugar concentration using DNS method for reducing sugars or HPLC for specific carbohydrate analysis. Maintain total sugar at 75-80 g/L through fed-batch supplementation [2].
  • Osmolality: Measure broth osmolality using freezing point depression osmometer. Maintain at 400-500 mOsm/kg for optimal this compound production [2] [5].
  • Metabolic Enzymes: Monitor key enzyme activities including glutamate dehydrogenase and glucose-6-phosphate dehydrogenase, which have been correlated with enhanced this compound production in two-stage fermentation systems [6].

Advanced monitoring approaches incorporate real-time metabolic flux analysis based on genome-scale metabolic models. The iYLW1028 model of Actinoplanes sp. SE50/110 enables in silico simulation of metabolic fluxes under different nutrient conditions and genetic modifications, providing insights for process optimization [5].

G Start Start Fermentation Seed Seed Culture 28°C, 48-72h Start->Seed Inoculate Fermenter Inoculation 5-10% inoculum Seed->Inoculate Batch Batch Phase 0-48h Inoculate->Batch FedBatch Fed-Batch Phase 48-216h Batch->FedBatch Control Process Control pH 7.0-7.2, DO 40-50%, 28°C Batch->Control Harvest Harvest FedBatch->Harvest Feeding Nutrient Feeding Maltose/Glucose/Soybean Maintain osmolality 400-500 mOsm/kg FedBatch->Feeding Analysis Analytical Monitoring HPLC, biomass, sugars FedBatch->Analysis

Figure 2: this compound Fermentation Workflow with Critical Control Points

Conclusion and Future Perspectives

The optimization of this compound fermentation medium composition and process parameters has evolved from empirical approaches to systematic strategies integrating medium design, bioprocess engineering, and systems metabolic engineering. The current state-of-the-art achieves this compound titers exceeding 8 g/L through combinatorial approaches that address both nutritional and genetic factors [3]. Future improvements will likely focus on further elucidation of the complete this compound biosynthetic pathway, which has recently been fully characterized [4], enabling more precise metabolic engineering interventions.

Key emerging opportunities include dynamic control of metabolic fluxes through synthetic biology tools, application of machine learning for fermentation optimization, and development of continuous manufacturing processes. Additionally, the integration of real-time metabolomics with adaptive fermentation control represents a promising direction for further enhancing this compound productivity and consistency in industrial manufacturing.

References

Comprehensive Application Notes and Protocols for Acarbose in Combination Therapy for Type 2 Diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose and Its Role in Combination Therapy

This compound is a complex pseudo-oligosaccharide that functions as a competitive, reversible inhibitor of pancreatic alpha-amylase and intestinal alpha-glucosidase enzymes [1]. By delaying the digestion of complex carbohydrates and disaccharides into monosaccharides, it effectively reduces postprandial blood glucose excursions without causing systemic hypoglycemia when used as monotherapy [1]. Its mechanism of action is primarily localized to the gastrointestinal tract, with less than 2% of the active drug being systemically absorbed, making it a valuable therapeutic option with a distinct safety profile [1].

The rationale for using this compound in combination therapy stems from its complementary mechanism to other antidiabetic agents. While metformin primarily reduces hepatic glucose production and sulfonylureas enhance insulin secretion, this compound targets the dietary source of glucose absorption. This multi-faceted approach to glucose management is particularly relevant for populations with high-carbohydrate diets, where postprandial glycemic excursions are more pronounced [2]. Evidence suggests that this compound not only improves glycemic control but may also contribute to weight reduction and has potential cardiovascular benefits, making it a multifaceted therapeutic option in T2DM management [2] [1].

Clinical Efficacy Data from Combination Studies

Summary of Key Clinical Findings

Table 1: Clinical Efficacy of this compound in Combination Therapy for Type 2 Diabetes

Therapy Regimen Study Duration HbA1c Reduction (%) FPG Reduction (mg/dL) PPG Reduction (mg/dL) Other Benefits Reference
This compound Monotherapy 12.4 weeks -1.0 (from 8.4% to 7.4%) -37.9 (from 158.3 to 120.4) -74.4 (from 243.9 to 169.5) Weight: -1.4 kg; Waist circumference: -1.6 cm [2]
Metformin + this compound 6 months No significant difference vs. Metformin+SU No significant difference vs. Metformin+SU No significant difference vs. Metformin+SU Regular exercise significantly improved outcomes [3]
Metformin + Sulfonylurea 6 months Comparable to Metformin+this compound Comparable to Metformin+this compound Comparable to Metformin+this compound Diet and male gender were significant factors [3]

Table 2: this compound Dose-Dependent Effects on Glycemic Parameters (Monotherapy Data)

This compound Dose HbA1c Reduction (%) Clinical Context
25 mg TID -0.44 Approved dosing regimen
50 mg TID -0.77 Approved dosing regimen
100 mg TID -0.74 Maximum approved daily dose
200 mg TID -0.86 Investigational dose
300 mg TID -1.00 Investigational dose

The clinical data demonstrates that this compound provides significant reductions in all key glycemic parameters, including HbA1c, fasting plasma glucose (FPG), and most notably, postprandial plasma glucose (PPG) [2]. The magnitude of HbA1c reduction is dose-dependent, with higher doses (up to 300 mg TID in studies) providing greater efficacy, though the maximum approved daily dose is 100 mg TID [1]. A notable retrospective cohort study comparing metformin-acarbose versus metformin-sulfonylurea combinations after six months of consumption found no statistically significant differences between the two regimens in terms of HbA1c change, controlled two-hour postprandial blood glucose, or controlled fasting blood glucose [3]. This suggests that this compound-based combination therapy can achieve similar glycemic control to traditional sulfonylurea-based combinations, potentially with a different side effect profile.

Additional Clinical Benefits

Beyond its core glycemic effects, this compound therapy has demonstrated several additional benefits. In the large multinational GlucoVIP observational study, which included 1,996 Indian patients for effectiveness analysis, physicians assessed the efficacy of this compound as "very good to good" in 91.08% of patients, and 97.09% of patients continued treatment, indicating strong real-world tolerability and perceived effectiveness [2]. The study also documented modest but statistically significant reductions in body weight (mean -1.4 kg) and waist circumference (mean -1.6 cm), which are particularly valuable in T2DM management where many other therapies promote weight gain [2].

Mechanism of Action and Biosynthesis

Pharmacological Mechanism

This compound's primary mechanism involves competitive inhibition of enzymes in the brush border of the small intestine. It specifically targets:

  • Pancreatic alpha-amylase: Hydrolyzes complex carbohydrates to oligosaccharides
  • Intestinal alpha-glucosidase: Breaks down oligosaccharides, trisaccharides, and disaccharides to monosaccharides (glucose and fructose) [1]

By delaying carbohydrate digestion and glucose absorption, this compound smooths the postprandial glycemic curve, reducing the glucose spike that typically occurs after meals. This mechanism is particularly beneficial for populations with high-carbohydrate diets, as noted in studies of Indian and Chinese populations where traditional diets lead to "wider glycemic excursion as well as greater post-prandial load" [2].

The diagram below illustrates the mechanism of action of this compound at the molecular level:

G Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Hydrolysis Monosaccharides Monosaccharides (Glucose) Oligosaccharides->Monosaccharides Hydrolysis Absorption Glucose Absorption Monosaccharides->Absorption PPG Reduced Postprandial Glucose (PPG) Absorption->PPG Leads to Amylase Pancreatic Alpha-Amylase Amylase->Carbohydrates Acts on Glucosidase Intestinal Alpha-Glucosidase Glucosidase->Oligosaccharides Acts on This compound This compound (Inhibitor) This compound->Amylase Inhibits This compound->Glucosidase Inhibits

Diagram Title: this compound Inhibition of Carbohydrate Digestion

Biosynthetic Pathway

This compound is a bacterial-derived natural product primarily from Actinoplanes sp. SE50/110 [4]. The complete biosynthetic pathway has been recently elucidated, revealing several key steps:

  • The C7-cyclitol unit originates from sedoheptulose 7-phosphate (SH7P) through cyclization by AcbC enzyme
  • The intermediate valienol 7-phosphate (V7P) is phosphorylated by AcbU kinase to form valienol 1,7-diphosphate (V1,7PP)
  • The final assembly involves a unique pseudoglycosyltransferase (AcbS) that forms a non-glycosidic C-N bond
  • The complete pathway results in the pseudo-trisaccharide structure containing a C7-cyclitol, 4-amino-4,6-dideoxyglucose, and maltose units [4]

This elucidation of the biosynthetic pathway has significant implications for potential production improvements and synthetic biology approaches to this compound manufacturing.

Experimental Protocols for Combination Therapy

Clinical Protocol for Efficacy Assessment

Objective: To evaluate the efficacy and safety of this compound in combination with metformin, sulfonylureas, or insulin in patients with T2DM.

Inclusion Criteria:

  • Adult patients (≥18 years) with diagnosed T2DM
  • Inadequate glycemic control on current therapy (HbA1c >7.0%)
  • No this compound treatment within 3 months prior to study initiation [2]

Exclusion Criteria:

  • Contraindications to this compound (inflammatory bowel disease, colonic ulceration, liver cirrhosis, chronic intestinal diseases)
  • Diabetic ketoacidosis
  • Severe renal impairment (serum creatinine >2.0 mg/dL) [1]

Study Design:

  • Baseline Assessment:

    • Measure HbA1c, fasting blood glucose (FBG), 2-hour postprandial glucose (PPG)
    • Record weight, waist circumference, BMI
    • Document current diabetes medications and doses
  • Treatment Protocol:

    • Initiate this compound at 25 mg once daily with the first bite of the main meal
    • Titrate upward every 4-8 weeks based on tolerability and glycemic response
    • Maximum dose: 100 mg TID for patients >60 kg; 50 mg TID for patients <60 kg [1]
    • Maintain existing antidiabetic medications (metformin, sulfonylurea, or insulin) at current doses initially
  • Monitoring Schedule:

    • Efficacy Parameters: HbA1c (3-month intervals), FBG and PPG (at each visit), weight and waist circumference (at each visit)
    • Safety Parameters: Gastrointestinal symptoms (flatulence, diarrhea, abdominal pain), serum transaminases (every 3 months for first year), hypoglycemic events (especially when combined with sulfonylureas or insulin) [2] [1]
  • Dose Adjustment Guidelines:

    • Reduce dose if GI adverse effects are intolerable
    • Consider reducing sulfonylurea or insulin dose if hypoglycemia occurs
    • Discontinue if elevated hepatic enzymes persist
Laboratory Assessment Protocols

HbA1c Measurement:

  • Utilize standardized HPLC methods
  • Collect venous blood samples in EDTA tubes
  • Perform analysis at baseline and 3-month intervals
  • Target: <7.0% for most patients, <6.5% for selected patients [2]

Glucose Monitoring:

  • Fasting blood glucose: After 8-hour fast
  • Postprandial glucose: 2 hours after start of a standardized meal
  • Use plasma glucose methods with laboratory standardization [2]

Liver Function Monitoring:

  • Measure serum AST and ALT at baseline and every 3 months for the first year
  • Discontinue this compound if transaminases exceed 2-3 times upper limit of normal [1]

Practical Considerations in Combination Therapy

Administration Guidelines

Table 3: this compound Dosing and Administration in Combination Therapy

Scenario Initial Dose Titration Schedule Maximum Dose Special Considerations
With Metformin 25 mg once daily Increase to 25 mg TID after 4-8 weeks, then 50 mg TID 100 mg TID GI effects may be additive; start low and titrate slowly
With Sulfonylurea 25 mg with main meal Increase to 25 mg TID after 4-8 weeks 100 mg TID Monitor for hypoglycemia; may need to reduce sulfonylurea dose
With Insulin 25 mg with evening meal Increase frequency and dose gradually 100 mg TID Particularly effective for postprandial control; adjust insulin cautiously
Renal Impairment (Cr >2.0 mg/dL) Not recommended Not studied Not established Avoid use in severe impairment
Weight <60 kg 25 mg once daily Increase cautiously to 25 mg TID 50 mg TID Lower maximum dose recommended
Adverse Effect Management

The most common adverse effects of this compound are gastrointestinal, including flatulence, diarrhea, and abdominal pain, occurring in approximately 2.19% of patients according to the GlucoVIP study [2]. These effects result from undigested carbohydrates fermenting in the colon and typically diminish over time as the bacterial flora adapts.

Management Strategies:

  • Initiate therapy with low doses and gradual titration
  • Educate patients about the carbohydrate-dependent nature of GI symptoms
  • Recommend reduction of high-carbohydrate foods if symptoms persist
  • Avoid digestive enzyme supplements (amylase, lipase, protease) as they may counteract this compound's effects [1]

Hypoglycemia Management:

  • Important: this compound monotherapy does not cause hypoglycemia, but risk increases when combined with insulin or sulfonylureas [1]
  • If hypoglycemia occurs, treat with oral glucose (dextrose) rather than complex carbohydrates or sucrose, as the latter will not be effectively hydrolyzed to glucose
  • Intravenous dextrose may be necessary for severe episodes

Conclusion

This compound represents a valuable therapeutic option in combination regimens for Type 2 Diabetes Mellitus, particularly for targeting postprandial hyperglycemia. Its unique mechanism of action, lack of systemic absorption, and beneficial effects on weight and PPG make it a complementary agent to metformin, sulfonylureas, and insulin. Clinical evidence demonstrates comparable efficacy to sulfonylurea-based combinations with a distinct side effect profile predominantly limited to manageable gastrointestinal effects.

The successful implementation of this compound in combination therapy requires careful patient selection, gradual dose titration, and appropriate monitoring of both efficacy and safety parameters. Further studies exploring its potential cardiovascular benefits and role in prediabetes management may expand its therapeutic applications in the future.

References

Comprehensive Application Notes: Pharmacodynamic Metrics and Protocols for Acarbose Bioequivalence Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose and Its Pharmacodynamic Assessment

This compound represents a unique class of anti-diabetic agents known as alpha-glucosidase inhibitors, which exert their therapeutic effects through local action within the gastrointestinal tract. As a complex oligosaccharide, this compound competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase enzymes, specifically targeting maltase-glucoamylase, sucrase-isomaltase, and other disaccharidases in the brush border of the small intestine. This enzymatic inhibition delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, thereby reducing postprandial blood glucose elevations—a key therapeutic goal in managing type 2 diabetes. The extremely low systemic bioavailability of this compound (less than 2% as active drug) necessitates a pharmacodynamic (PD) rather than pharmacokinetic approach for bioequivalence (BE) assessment of generic formulations, presenting unique methodological challenges for researchers and regulatory bodies alike. [1] [2]

The assessment of this compound bioequivalence requires sophisticated pharmacodynamic modeling that captures its mechanism of action through measurable effects on serum glucose levels following carbohydrate challenge. Unlike conventional drugs where plasma concentrations directly correlate with therapeutic effect, this compound presents a complex inverse relationship between drug exposure and glucose absorption. Current regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA), recommend specific PD endpoints derived from serum glucose measurements following sucrose co-administration. However, emerging research indicates significant limitations in these established approaches, driving the development of novel PD metrics with enhanced sensitivity and scientific validity for robust bioequivalence determination. These application notes provide comprehensive methodological guidance for conducting state-of-the-art this compound bioequivalence studies, incorporating both established and emerging best practices in the field. [3] [4]

Comprehensive Pharmacodynamic Metrics for this compound

FDA-Recommended PD Metrics and Their Limitations

The FDA's 2017 guidance on this compound bioequivalence studies recommends a specific pharmacodynamic approach based on serum glucose response following a standardized sucrose challenge. The recommended protocol involves administering 75g sucrose alone on day 1 (baseline) followed by co-administration of 75g sucrose with this compound (typically 100mg) on day 2, with serial blood sampling over 4 hours post-dose. The primary endpoints are ΔCmax0-4h (maximum reduction in serum glucose concentration) and ΔAUC0-4h (reduction in the area under the serum glucose concentration-time curve from 0-4 hours). These parameters are calculated as the difference between baseline (sucrose alone) and treatment (sucrose + this compound) measurements, intended to capture the drug's glucose-lowering effect. However, multiple studies have identified significant methodological concerns with these metrics, particularly the problematic occurrence of negative values in up to 30% of subjects for ΔAUC0-4h, which complicate statistical analysis and bioequivalence determination. [3] [4]

Recent clinical investigations have revealed additional limitations of the FDA-recommended metrics. A 2020 study examining branded this compound formulations found that the geometric mean ratios for ΔCmax0-4h and ΔAUC0-4h showed wide confidence intervals when comparing test and reference formulations, suggesting inadequate sensitivity for robust bioequivalence determination. Furthermore, research indicates that the 4-hour sampling period may not optimally capture this compound's pharmacodynamic activity, as its inhibitory effect on alpha-glucosidase is most pronounced during the first 2 hours post-administration when complex carbohydrate digestion primarily occurs. The delayed phase (2-4 hours) appears less dose-dependent and more variable between subjects, contributing to increased metric variability and reduced discriminatory power in bioequivalence studies. These findings have stimulated the development of alternative PD parameters with enhanced scientific and statistical properties. [3]

Novel and Optimized PD Metrics

In response to the limitations of conventional PD metrics, researchers have developed several innovative approaches that more accurately capture this compound's pharmacodynamic profile. A groundbreaking 2020 clinical trial program comprising three studies with branded this compound identified Cmax0-2h and AUC0-2h (without baseline adjustment) as superior metrics for bioequivalence assessment. These parameters demonstrated enhanced sensitivity and reliability compared to FDA-recommended endpoints, with geometric mean ratios of 1.035 (94.23-112.68) and 0.982 (89.28-107.17) respectively, showing tighter confidence intervals and better adherence to bioequivalence acceptance criteria. The scientific rationale for this improved performance lies in the alignment with this compound's mechanism of action, which predominantly affects early-phase carbohydrate digestion and absorption. [3]

Additional research has introduced several specialized metrics designed to address specific aspects of glucose homeostasis:

  • Glucose Excursion (GE): Quantifies the fluctuations in serum glucose levels following carbohydrate challenge, calculated using specialized algorithms that account for both peak and trough concentrations.

  • fAUC (fluctuation AUC): Represents the degree of fluctuation in serum glucose based on area under the curve calculations, providing a integrated measure of glycemic variability.

  • Plateau Glucose Concentration (Css): Captures the stabilization phase of serum glucose following initial absorption, potentially reflecting sustained drug activity.

These novel parameters have demonstrated favorable statistical properties in bioequivalence studies, with 90% confidence intervals for geometric test/reference ratios falling within the 80-125% acceptance range, suggesting utility as complementary or alternative endpoints for this compound bioequivalence assessment. [4]

Table 1: Comparison of Pharmacodynamic Metrics for this compound Bioequivalence Studies

Metric Definition Sampling Period Advantages Limitations
ΔCmax0-4h Maximum reduction in serum glucose vs baseline 0-4 hours FDA-recognized; intuitive interpretation High variability; negative values possible
ΔAUC0-4h Reduction in AUC of serum glucose vs baseline 0-4 hours Comprehensive exposure measure Frequent negative values (up to 30%); wide confidence intervals
Cmax0-2h Maximum serum glucose concentration without baseline adjustment 0-2 hours Higher sensitivity; aligns with mechanism Not currently FDA-recognized
AUC0-2h AUC of serum glucose without baseline adjustment 0-2 hours Tighter confidence intervals; no negative values Requires validation in diverse populations
Glucose Excursion (GE) Quantified fluctuation of serum glucose 0-4 hours Captures glycemic variability Complex calculation
fAUC Degree of fluctuation based on AUC 0-4 hours Integrated measure of variability Novel approach requiring further validation
Metric Performance in Clinical Studies

The relative performance of various PD metrics has been systematically evaluated in multiple clinical trials. A 2012 bioequivalence study comparing test and reference this compound formulations demonstrated that while the FDA-recommended parameter ΔCSG,max (equivalent to ΔCmax0-4h) showed acceptable performance with 90% confidence intervals within 80-125%, the AUEC(0-4h) (equivalent to ΔAUC0-4h) could not be reliably computed due to a high incidence of negative values. In contrast, the newly proposed parameters Css (plateau glucose concentration) and GE (glucose excursion) exhibited favorable statistical properties, with tight confidence intervals that satisfied bioequivalence criteria. This suggests that a combination of metrics rather than reliance on a single endpoint may provide the most robust approach to bioequivalence determination. [4]

Dose-response relationships represent another critical consideration in metric selection. Research has revealed that the efficacy of this compound in reducing postprandial glucose exhibits dose dependency up to approximately 100mg, with diminishing returns at higher doses. Interestingly, while the effect on postprandial glucose reduction is dose-dependent, the impact on glycated hemoglobin (HbA1c) appears relatively consistent across the 50-300mg dose range. This dissociation highlights the importance of selecting PD metrics that accurately capture the drug's primary pharmacodynamic effect rather than relying on downstream biomarkers. The 0-2 hour parameters have demonstrated superior sensitivity to dose variations in dedicated dose-ranging studies, further supporting their utility in bioequivalence assessment of different formulation strengths. [3] [5]

Detailed Experimental Protocols

Study Design Considerations

Robust bioequivalence assessment of this compound formulations requires meticulous study design with careful consideration of multiple methodological factors. The recommended approach is a randomized, balanced, two-way crossover design with adequate washout period (typically 7 days) between treatments to eliminate carryover effects. This design efficiently controls for inter-subject variability by allowing each participant to serve as their own control. For dose-ranging studies or assessments involving multiple formulations, a Williams design (4×4 or higher) provides optimal statistical efficiency while maintaining balance across treatment sequences. Sample size calculations should account for the expected within-subject coefficient of variation (CV) for primary endpoints, with typical bioequivalence studies requiring 36-40 subjects to achieve 80-90% power at the 5% significance level, though larger samples may be needed for highly variable metrics. [3] [4]

Pilot studies represent a critical preliminary step in optimizing this compound bioequivalence trials. These preliminary investigations serve multiple purposes: establishing the appropriate this compound dose (typically 100mg for optimal PD effect), determining within-subject variability for sample size calculation, and validating analytical methods for serum glucose quantification. A standardized sucrose challenge of 75g dissolved in 150-300mL water has been established as the optimal carbohydrate load for unmasking this compound's pharmacodynamic effects, creating conditions that maximize the discriminatory power of PD metrics. The timing of this challenge relative to drug administration is critical—this compound should be administered simultaneously with or immediately before the sucrose load to ensure adequate enzyme inhibition during carbohydrate transit through the small intestine. [4]

Subject Selection and Ethical Considerations

Subject selection critically influences the quality and generalizability of acequivalence study results. Healthy volunteers with normal glucose tolerance represent the preferred study population, as they exhibit more predictable and reproducible serum glucose responses than diabetic patients. Inclusion criteria should specify age (typically 18-45 years), body mass index (19-24 kg/m²), and normal results on comprehensive medical evaluation including physical examination, biochemical tests, and electrocardiogram. Essential glycemic parameters include fasting blood glucose ≤6.1 mmol/L and 2-hour postprandial glucose ≤7.8 mmol/L following oral glucose tolerance testing. Exclusion criteria should encompass history of hypersensitivity to this compound, gastrointestinal disorders that might alter drug absorption, significant renal or hepatic impairment, and use of any medications that might interfere with glucose metabolism within 2 weeks preceding the study. [4]

Ethical conduct of this compound bioequivalence studies requires approval from institutional review boards or independent ethics committees, with written informed consent obtained from all participants after detailed explanation of study procedures and potential adverse effects. The most common adverse events associated with this compound administration include dose-dependent gastrointestinal effects such as flatulence, diarrhea, and abdominal discomfort resulting from carbohydrate malabsorption and colonic fermentation. These typically diminish in frequency and severity with continued treatment but should be carefully monitored throughout the study. Participants should maintain standardized dietary patterns and avoid excessive physical activity, alcohol, and caffeine-containing beverages for specified periods before and during the study to minimize confounding influences on glucose metabolism. [6] [4]

Key Experimental Procedures

The experimental timeline for this compound bioequivalence studies follows a standardized sequence. On day 1 of each study period, participants receive 75g sucrose alone following an overnight fast of at least 10 hours to establish individual baseline serum glucose response. On day 2, participants receive the assigned this compound formulation (test or reference) co-administered with 75g sucrose under identical fasting conditions. Blood sampling follows an optimized schedule with samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, and 4 hours post-dose, though abbreviated sampling to 2 hours may be appropriate when using novel 0-2h metrics. Blood samples should be collected in serum separation tubes, allowed to clot, centrifuged promptly, and stored at 4°C until analysis within 48 hours to ensure sample integrity. [3] [4]

Analytical methodology for serum glucose quantification typically employs the glucose oxidase method, which provides specific and reproducible results with acceptable precision and accuracy. Method validation should demonstrate linearity across the expected glucose concentration range (typically 3-15 mmol/L), with intra-day and inter-day precision not exceeding 15% coefficient of variation. Quality control samples at low, medium, and high concentrations should be analyzed in duplicate with each batch to ensure ongoing assay performance. Additional considerations include standardization of post-sampling meals (identical standardized meals provided 4 hours after dosing), fluid intake (100mL water with drug/sucrose administration, with additional water restricted for 2 hours post-dose), and physical activity (avoiding both excessive exertion and prolonged supine positioning) to minimize unnecessary variability in glucose measurements. [3]

G OvernightFast Overnight Fast (≥10 hours) BaselineDay Day 1: Baseline OvernightFast->BaselineDay SucroseAlone 75g Sucrose Administration BaselineDay->SucroseAlone BaselineSampling Serial Blood Sampling (0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4h) SucroseAlone->BaselineSampling Washout Washout Period (7 days) BaselineSampling->Washout TreatmentDay Day 2: Treatment Washout->TreatmentDay AcarboseSucrose This compound + 75g Sucrose Co-administration TreatmentDay->AcarboseSucrose TreatmentSampling Serial Blood Sampling (0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4h) AcarboseSucrose->TreatmentSampling SerumAnalysis Serum Glucose Analysis (Glucose Oxidase Method) TreatmentSampling->SerumAnalysis DataProcessing PD Metric Calculation SerumAnalysis->DataProcessing StatisticalAnalysis Statistical Analysis (ANOVA, 90% CI) DataProcessing->StatisticalAnalysis BEDetermination Bioequivalence Determination StatisticalAnalysis->BEDetermination CrossOver Cross-over to Alternative Treatment BEDetermination->CrossOver CrossOver->OvernightFast

Figure 1: Experimental Workflow for this compound Bioequivalence Study - This diagram illustrates the standardized protocol for assessing this compound bioequivalence using a crossover design with sucrose challenge and serial blood sampling for pharmacodynamic endpoint determination.

Data Analysis and Interpretation

Statistical Approaches for Bioequivalence Determination

The statistical framework for this compound bioequivalence assessment follows established principles for bioequivalence trials, with specific adaptations for pharmacodynamic endpoints. The primary analysis employs analysis of variance (ANOVA) models appropriate for the crossover design, incorporating factors for sequence, period, and treatment as fixed effects and subject within sequence as a random effect. The critical comparison involves calculating the geometric mean ratio (test/reference) for primary PD parameters with 90% confidence intervals, which must fall entirely within the 80-125% acceptance range to conclude bioequivalence. For parameters with high within-subject variability, regulatory agencies may apply a scaled average bioequivalence approach with widened acceptance limits, though this remains controversial for pharmacodynamic endpoints. Data transformation (logarithmic or otherwise) should be justified based on residual analysis and goodness-of-fit criteria. [3] [4]

Handling of negative values represents a particular challenge in this compound bioequivalence assessment, especially for baseline-adjusted parameters like ΔAUC0-4h. Negative values occur when post-treatment glucose exposure exceeds baseline measurements, which may result from normal biological variability, differences in carbohydrate digestion/absorption, or methodological artifacts. Statistical approaches to this issue include data transformation, use of ratio metrics rather than difference metrics, or exclusion of parameters with high negative value incidence in favor of more robust endpoints. Research indicates that non-baseline-adjusted parameters (AUC0-2h, Cmax0-2h) essentially eliminate this problem while demonstrating improved statistical properties, providing a compelling rationale for their adoption in future studies. [3] [4]

Interpretation of Pharmacodynamic Response Patterns

The temporal pattern of serum glucose response following this compound administration provides valuable insights into formulation performance and potential differences in drug activity. The characteristic response shows attenuated peak concentration (reduced Cmax) and delayed time to peak (increased Tmax) compared to sucrose administration alone, reflecting delayed carbohydrate digestion and glucose absorption. The magnitude of this effect varies between subjects based on factors including intestinal alpha-glucosidase activity, gastrointestinal transit time, and gut microbiome composition, the latter being particularly relevant since certain intestinal bacteria express this compound-degrading enzymes that may modify drug exposure and effect. Analysis of the complete serum glucose profile, not just summary metrics, can reveal formulation differences that might be missed by conventional endpoint analysis. [3] [2]

Dose-response characterization provides essential context for interpreting bioequivalence results. Research has established that this compound 50mg produces a measurable but variable reduction in postprandial glucose elevation, while 100mg typically produces a robust and consistent effect appropriate for bioequivalence studies. Higher doses (150mg, 200mg) yield diminishing incremental returns with increased incidence of gastrointestinal adverse effects. This nonlinear relationship should inform the selection of appropriate this compound doses for bioequivalence assessment, with 100mg representing the optimal balance between pharmacodynamic signal strength and tolerability. The finding that HbA1c reduction does not demonstrate clear dose-dependency while postprandial glucose effects do highlights the importance of selecting appropriate PD endpoints aligned with the drug's acute mechanism of action rather than chronic metabolic effects. [3] [5]

Table 2: Optimal this compound Dosing for Pharmacodynamic Studies

Dose Postprandial Glucose Reduction HbA1c Reduction GI Adverse Events Suitability for BE Studies
50 mg Moderate, variable ~0.44% Mild Suboptimal due to variable response
100 mg Robust, consistent ~0.74% Moderate Optimal balance of effect and tolerability
150 mg Moderate additional benefit ~0.86% Significant Limited additional benefit with increased side effects
200 mg Minimal additional benefit ~0.86% High Poor due to excessive side effects
Advanced Analytical and Computational Approaches

Emerging methodologies in this compound pharmacodynamic assessment leverage computational modeling and advanced analytics to enhance bioequivalence determination. Population pharmacodynamic modeling approaches can characterize both between-subject and within-subject variability, potentially increasing statistical power and reducing sample size requirements. These models incorporate the known mechanism of action of this compound as a competitive enzyme inhibitor, with parameters representing enzyme inhibition constants and their relationship to observed glucose absorption rates. Such mechanism-based models provide a more robust foundation for bioequivalence assessment compared to empirical statistical comparisons alone, particularly when analyzing complex endpoints like glucose excursion metrics. [3] [4]

Integration of additional biomarkers represents another frontier in comprehensive this compound bioequivalence assessment. Breath hydrogen measurement has been proposed as a complementary endpoint that directly reflects carbohydrate malabsorption, serving as a mechanistic biomarker of this compound activity. Additionally, measurement of incretin hormones such as GLP-1, which demonstrate altered secretion patterns following this compound administration, may provide additional dimensions for formulation comparison. While these endpoints currently serve exploratory rather than primary bioequivalence determination roles, they offer valuable insights for comprehensive pharmacodynamic characterization, particularly when traditional glucose-based metrics yield equivocal results. The ongoing development of standardized protocols for these novel biomarkers will likely expand the methodological toolkit available for future this compound bioequivalence studies. [5] [4]

Regulatory Recommendations and Future Perspectives

Current regulatory guidelines for this compound bioequivalence assessment, including the FDA's 2017 guidance, remain anchored in traditional PD metrics (ΔCmax0-4h and ΔAUC0-4h) that emerging evidence suggests may be suboptimal. However, the accumulating scientific data supporting novel parameters (particularly Cmax0-2h and AUC0-2h) indicates an imminent need for guideline updates to reflect improved methodological approaches. Researchers designing this compound bioequivalence studies should consider implementing both established and novel endpoints to build robust evidence packages that satisfy current regulatory requirements while contributing to the evolution of more sensitive and scientifically valid assessment methods. This dual approach ensures regulatory compliance while advancing the scientific foundation of this compound bioequivalence determination. [3]

The global harmonization of this compound bioequivalence standards represents an important ongoing initiative, particularly given the geographic variability in this compound utilization patterns. The drug enjoys substantially higher prescription rates in Asian countries compared to Western markets, reflecting both cultural dietary patterns (higher complex carbohydrate intake) and regional treatment guidelines. This geographic disparity highlights the importance of developing bioequivalence methodologies that remain valid across diverse populations and dietary contexts. The demonstrated superiority of 0-2h parameters in Chinese populations requires confirmation in other ethnic groups to establish generalizability, though the mechanistic basis for this improved performance suggests broad applicability across populations. [3] [2]

Future methodological innovations will likely focus on further refinement of PD endpoints, potentially incorporating continuous glucose monitoring technologies that provide higher-resolution temporal glucose profiles than discrete sampling. Additionally, the growing understanding of gut microbiome influences on this compound metabolism and activity suggests that characterizing subjects' microbial compositions may help explain between-subject variability and improve study power through stratified designs. As research continues to elucidate the complex relationship between this compound exposure, enzyme inhibition, and glucose absorption, bioequivalence methodologies will evolve toward increasingly mechanistic and precise approaches that ensure therapeutic equivalence while maximizing patient access to high-quality generic medications. [3] [2]

References

Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alpha-glucosidase is a key carbohydrate-hydrolyzing enzyme located in the brush border of the small intestine. It catalyzes the final step in the digestion of dietary carbohydrates and disaccharides into absorbable monosaccharides, primarily glucose. Inhibiting this enzyme delays glucose absorption, reducing postprandial hyperglycemia, a critical therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM) [1] [2]. The in vitro alpha-glucosidase inhibition assay is a fundamental tool for screening and evaluating potential antidiabetic compounds, using acarbose as a primary reference standard [1] [3]. This document provides detailed protocols and application notes for researchers and drug development professionals.

Theoretical Background and Mechanism

Alpha-glucosidase inhibitors (AGIs) like this compound function as competitive and reversible inhibitors [2] [4]. Their mechanism is depicted in the following workflow:

G Carbohydrates Complex Carbohydrates Enzyme α-Glucosidase Enzyme Carbohydrates->Enzyme Hydrolysis Glucose Free Glucose Enzyme->Glucose Normal Pathway Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Binds Active Site

Inhibitor Binding and Effect: this compound, a pseudo-tetrasaccharide, mimics the natural substrate of alpha-glucosidase. It binds with high affinity to the enzyme's active site, competitively blocking the binding of complex carbohydrates [2] [4]. This binding prevents the hydrolysis of oligosaccharides and disaccharides, thereby delaying the release and subsequent absorption of glucose into the bloodstream. This action flattens the postprandial blood glucose peak without requiring systemic absorption of the drug itself, as this compound acts locally within the gastrointestinal tract [1] [4].

Experimental Protocols

Standard Microplate Assay Protocol for Inhibitor Screening

This is a robust and widely adopted method for high-throughput screening of novel compounds [5] [3].

Workflow of the Standard Microplate Assay:

G Prep 1. Preparation Mix1 2. Pre-incubation Prep->Mix1 Mix2 3. Reaction Initiation Mix1->Mix2 Stop 4. Reaction Termination Mix2->Stop Read 5. Measurement Stop->Read

Materials:

  • Enzyme: Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich) [6] [3].
  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.8.
  • Inhibitors: Test compounds and this compound (positive control), dissolved in buffer or DMSO (ensure final DMSO concentration is ≤1%).
  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) solution.
  • Equipment: Microplate reader, multi-channel pipettes, 96-well plates, water bath.

Step-by-Step Procedure:

  • Preparation: Dilute the enzyme to 0.15-1.0 U/mL in phosphate buffer. Prepare a 2.5-5.0 mM solution of pNPG in the same buffer [6] [3].
  • Pre-incubation: In a 96-well plate, add:
    • Test Well: 10-50 μL of test compound (or this compound) at varying concentrations + 490-450 μL buffer + 250 μL pNPG.
    • Control Well (100% Activity): 10-50 μL buffer (instead of inhibitor) + 490-450 μL buffer + 250 μL pNPG.
    • Blank Well: 10-50 μL buffer + 490-450 μL buffer + 250 μL buffer (instead of pNPG). Pre-incubate the plate at 37°C for 5 minutes [6] [3].
  • Reaction Initiation: Add 250 μL of the alpha-glucosidase solution to each well. Mix gently and incubate at 37°C for 15-30 minutes [6] [3].
  • Reaction Termination: Add 800-2000 μL of 0.2 M Na₂CO₃ solution to each well to stop the reaction [6] [3].
  • Measurement: Transfer 200 μL of the reaction mixture to a new plate (if necessary) and measure the absorbance at 405-410 nm using a microplate reader [3].

Calculations: The enzyme activity is proportional to the amount of p-nitrophenol released.

  • Inhibition (%) = [1 - (Abs_{test} - Abs_{test blank}) / (Abs_{control} - Abs_{control blank})] × 100
  • IC₅₀ Determination: Plot the inhibition percentage against the logarithm of inhibitor concentration. The concentration that yields 50% inhibition is the IC₅₀ value, typically determined by non-linear regression.
Enzyme Kinetics Studies Protocol

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type), kinetic studies are performed [5] [7].

Materials: As in Section 3.1. Procedure:

  • Set up the standard assay with a fixed, inhibitory concentration of the test compound.
  • Vary the concentration of the substrate (pNPG) over a range (e.g., 0.5x, 1x, 2x, 4x Km).
  • Measure the initial reaction rates (v) for each substrate concentration in the presence and absence of the inhibitor.
  • Plot the data using Lineweaver-Burk plots (1/v vs. 1/[S]) or Michaelis-Menten plots.
  • A competitive inhibitor will show lines that intersect on the y-axis, indicating an increased apparent Km and unchanged Vmax [5].

Inhibition Constant (Ki) Determination:

  • Replot the slopes from the Lineweaver-Burk plot versus the inhibitor concentrations [I].
  • The x-intercept of this secondary plot gives the -Ki value [5].

Results, Data Interpretation, and SAR

Performance of Reference Standard and Novel Inhibitors

The following table summarizes the inhibitory activity (IC₅₀) of this compound and several recently developed synthetic inhibitors, demonstrating the pursuit of more potent agents.

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity (IC₅₀) of this compound and Novel Compounds

Compound Class / Name IC₅₀ Value (μM) (Mean ± SD) Potency Relative to this compound Inhibition Mode Citation
This compound (Reference) 640.57 ± 5.13 - 752.0 ± 2.0 1x Competitive [5] [7]
Indolo[1,2-b]isoquinoline (Compound 11) 3.44 ± 0.36 ~186x Mixed-type [7]
Thioquinoline-Phenylacetamide (Compound 9m) 14.0 ± 0.6 ~54x Competitive [5]
Benzimidazole-Thioquinoline (Compound 6j) 28.0 ± 0.6 ~27x Competitive [8]
6-Chloro-2-methoxyacridine-Triazole (Compound 7h) 98.0 ± 0.3 ~7.6x Competitive [9]
Structure-Activity Relationship (SAR) Insights

Analysis of recent studies reveals key structural features that enhance alpha-glucosidase inhibition:

  • Hybrid Pharmacophores: Combining two bioactive moieties, such as quinoline with benzimidazole or triazole, often results in synergistic effects and significantly higher potency than this compound [9] [8] [7].
  • Role of Halogen Substituents: The incorporation of halogens like fluorine (F), chlorine (Cl), and bromine (Br) can dramatically influence activity. For instance, para-fluorine on a benzyl triazole ring led to the most potent compound in its series (7h) [9]. Similarly, 4-bromobenzyl substitution yielded the most potent derivative (6j) in another series [8]. The optimal position (meta or para) and size of the halogen are critical for activity.
  • Electron-Donating Groups: Substituents like methyl (CH₃), methoxy (OCH₃), and bulkier groups like t-butyl can enhance potency, particularly at the para or meta positions of aromatic rings [9] [5] [7]. For example, a 2,6-dimethylphenyl group was a key feature in the highly potent compound 9m [5].
  • Sulfur Linkers: The inclusion of sulfur atoms (e.g., in thioquinoline derivatives) is hypothesized to provide special interactions, such as with arginine residues in the enzyme's active site, contributing to strong inhibitory activity [8] [5].

Applications in Drug Discovery

The in vitro alpha-glucosidase inhibition assay serves multiple critical functions in antidiabetic drug discovery:

  • Primary High-Throughput Screening (HTS): Rapidly identify potential lead compounds from large libraries of synthetic compounds or natural product extracts [3].
  • Structure-Activity Relationship (SAR) Studies: Systematically modify lead compound structures to elucidate functional group contributions to potency and selectivity, guiding medicinal chemistry optimization [9] [8].
  • Mechanistic Studies: Determine the mode of inhibition (competitive, non-competitive, uncompetitive) and calculate inhibition constants (Ki), providing insight into how the compound interacts with the enzyme target [5] [7].
  • Natural Product Discovery: Evaluate the antidiabetic potential of plant extracts and isolate active principles, as demonstrated by studies on polyphenol-rich sugarcane extract and Indonesian medicinal plants [6] [3].

Troubleshooting and Best Practices

  • Enzyme Activity Variability: Use consistent enzyme lots and aliquot to avoid freeze-thaw cycles. Always include a positive control (this compound) to normalize results across experiments.
  • Solvent Effects: If using DMSO to dissolve test compounds, ensure the final concentration is consistent and low enough (typically ≤1%) to not interfere with enzyme activity.
  • Non-Linear Kinetics: Ensure reactions are conducted within the linear range for both time and enzyme concentration. Perform initial rate measurements.
  • Data Reproducibility: Conduct all assays in triplicate (minimum) to ensure statistical significance of the results.

Conclusion

The in vitro alpha-glucosidase inhibition assay is a well-established, critical tool in the pipeline for discovering new antidiabetic agents. While this compound remains the standard, recent research has yielded novel chemical scaffolds with vastly superior in vitro potency. The continued application of this protocol, coupled with SAR analysis and mechanistic studies, is essential for developing the next generation of safer and more effective alpha-glucosidase inhibitors.

References

Comprehensive Application Notes and Protocols for Acarbose Downstream Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose Manufacturing and Purification Challenges

This compound is a potent α-glucosidase inhibitor clinically used for managing type 2 diabetes mellitus, produced through microbial fermentation using various Actinoplanes species. The industrial production of this pharmaceutical compound faces significant challenges in downstream processing due to the complex nature of fermentation broth and the presence of structurally similar impurities. The manufacturing process consists of two main stages: upstream fermentation and downstream purification, with the latter being particularly critical for achieving the stringent purity standards required for pharmaceutical applications.

The fermentation broth contains not only this compound but also numerous byproducts and impurities that complicate purification. Among these, impurity C (which contains a trehalose moiety instead of the maltose moiety found in this compound) presents particular difficulties due to its structural similarity to this compound, making separation challenging [1]. Additional shunt products identified in fermentation broths include 1-epi-valienol and valienol, which accumulate at strikingly high molar ratios to this compound (2.5 g/L and 1.6 g/L, respectively, compared to 3.1 g/L of this compound in 4-day fermentations) [2]. These impurities necessitate sophisticated purification strategies to ensure final product quality.

This compound Purification Strategies

Overview of Purification Methods

Various purification approaches have been developed to isolate this compound from fermentation broth, ranging from traditional methods to advanced chromatographic techniques. The selection of appropriate purification strategies depends on the initial this compound titer, impurity profile, and desired final purity. Based on current industrial practices, the following table summarizes the key purification methods and their performance characteristics:

Table 1: Comparison of this compound Purification Methods

Method Key Steps Purity Obtained Remarks

| Modern Chromatographic Process [3] | 1. Broth filtration & concentration 2. Anion-exchange chromatography 3. Cation-exchange chromatography 4. Displacement chromatography 5. Concentration & crystallization | ≥98.5% | Reduced organic solvent use; suitable for industrial scale | | Enzyme-Assisted Purification [4] | 1. Broth acidification & filtration 2. Amyloglucosidase treatment 3. Strong cation-exchange chromatography 4. Ethanol precipitation 5. Affinity chromatography | High purity; meets pharmacopeial standards | Enzymatic degradation of sugars; effective impurity removal | | Validamine-Enhanced Fermentation [1] | Fed-batch fermentation with validamine addition prior to purification | Increased this compound/impurity C ratio | Upstream strategy to facilitate downstream processing |

Key Impurities and Removal Strategies

Effective purification requires understanding and targeting specific impurities present in this compound fermentation broth:

  • Impurity C: Can be reduced through fermentation optimization strategies such as validamine addition, which increases the proportion of this compound to impurity C from 12.3:1 to 46.3:1, significantly simplifying subsequent purification [1].
  • 1-epi-valienol and valienol: These shunt products accumulate at high levels (up to 2.5 g/L and 1.6 g/L, respectively) and are not incorporated into this compound biosynthesis [2].
  • Component C: Can be eliminated through genetic engineering by deleting the treY gene (maltooligosyltrehalose synthase) in production strains [2].
  • Melanin pigments: Can be removed by deleting the melC2 gene (tyrosinase) in production strains [2].

Detailed Purification Protocols

Modern Industrial-Scale Purification Protocol

Based on the patented purification process [3], the following detailed protocol can be implemented for industrial-scale this compound production:

3.1.1 Initial Broth Treatment
  • Step 1: Adjust the fermentation broth to pH 2.0-4.0 using hydrochloric acid, followed by filtration to remove mycelia and insoluble components.
  • Step 2: Concentrate the filtrate under reduced pressure at 45-55°C to approximately 20-30% of the original volume.
  • Step 3: Add 2-3 volumes of ethanol to the concentrated solution, stir for 2-4 hours, and allow precipitation to occur. Remove precipitates by filtration or centrifugation.
3.1.2 Chromatographic Purification

Table 2: Chromatography Sequence for this compound Purification

Step Column Type Resin/Matrix Elution Conditions Target
Primary Purification Anion-exchange Polystyrene-crosslinked macroporous adsorption resin Gradient elution with HCl (0.01-0.5 mol/L) Removal of acidic impurities and pigments
Secondary Purification Cation-exchange Strong acid cation exchange resin Isocratic elution with ultra-pure water Separation from neutral impurities
Polishing Displacement chromatography Appropriate chromatographic medium Displacement agent Final purity enhancement
3.1.3 Final Processing
  • Step 1: Combine this compound-rich fractions from the chromatography steps and concentrate under reduced pressure at 50-60°C.
  • Step 2: Add ethanol to the concentrated solution to induce crystallization, maintaining the ethanol concentration at 70-80%.
  • Step 3: Recover crystals by filtration, wash with cold ethanol, and dry under vacuum at 40-50°C until constant weight is achieved.
Enzyme-Assisted Purification Protocol

This alternative approach [4] utilizes enzymatic treatment to facilitate purification:

3.2.1 Enzymatic Digestion Step
  • Prepare the fermentation broth by acidification to pH 2.0-3.0 and remove biomass by filtration.
  • Adjust the pH to 4.5-5.0 and add immobilized amyloglucosidase (0.5-1.5% w/v) to digest maltose and other oligosaccharides.
  • Incubate at 55-60°C for 4-8 hours with continuous stirring.
  • Separate the enzyme by filtration and concentrate the solution under reduced pressure.
3.2.2 Ethanol Precipitation
  • To the concentrated solution, add 2-3 volumes of ethanol while maintaining temperature at 4-10°C.
  • Hold for 6-12 hours to allow complete precipitation.
  • Collect the precipitate by centrifugation or filtration and redissolve in minimal deionized water for subsequent chromatography.
3.2.3 Affinity Chromatography
  • Load the redissolved material onto a strong cation-exchange column equilibrated with 0.01 M ammonium hydroxide.
  • Wash with 3-5 column volumes of equilibration buffer to remove unbound contaminants.
  • Elute this compound with a linear gradient of ammonium chloride (0-0.5 M) in ammonium hydroxide buffer.
  • Monitor fractions by HPLC and pool this compound-rich fractions for final processing.

Analytical Methods for Quality Control

HPLC Analysis of this compound

Robust analytical methods are essential for monitoring this compound purity throughout the purification process. The following stability-indicating HPLC method has been validated for this compound quantification [5]:

Table 3: HPLC Conditions for this compound Analysis

Parameter Specification
Column Lichrospher-100-NH2, 5 µm, 250 × 4.6 mm i.d.
Mobile Phase Acetonitrile:0.007 M phosphate buffer, pH 6.7 (750:250, v/v)
Flow Rate 2.0 mL/min
Detection UV at 210 nm
Column Temperature 35°C
Injection Volume 10 µL
Retention Time ~20.8 minutes (this compound)
Linearity Range 2.5-20 mg/mL (R² = 0.9995)
Infrared Spectroscopy for Sugar Monitoring

A rapid analytical method utilizing infrared spectroscopy and chemometrics has been developed for real-time monitoring of glucose and maltose during fermentation, which can inform purification strategy selection [6]:

  • Spectral Acquisition: Collect IR spectra in the range of 4000-400 cm⁻¹
  • Chemometric Models: Apply partial least squares (PLS) or multiple linear regression (MLR) models calibrated with HPLC reference data
  • Optimal Preprocessing: Apply second-order derivative transformation with Savitzky-Golay smoothing (21 points, 3rd order polynomial) and mean centering
  • Prediction Performance: Achieves correlation coefficients (R²) >0.99 for both glucose and maltose concentration prediction

The following workflow diagram illustrates the complete this compound purification and quality control process:

G Fermentation Fermentation BrothTreatment Broth Treatment (pH adjustment, filtration) Fermentation->BrothTreatment Concentration Concentration (Reduced pressure) BrothTreatment->Concentration Chrom1 Anion-Exchange Chromatography Concentration->Chrom1 Chrom2 Cation-Exchange Chromatography Chrom1->Chrom2 Chrom3 Displacement Chromatography Chrom2->Chrom3 Crystallization Crystallization Chrom3->Crystallization Drying Drying Crystallization->Drying QualityControl Quality Control (HPLC/IR analysis) Drying->QualityControl FinalProduct Final this compound Product QualityControl->FinalProduct

Process Summary and Optimization Approaches

Successful this compound purification requires careful attention to process parameters and potential optimization strategies. Key considerations include:

  • Fermentation Optimization: Implementing fed-batch strategies with validamine addition can significantly improve the initial this compound titer and reduce impurity C formation, facilitating downstream processing [1]. In one study, this approach increased this compound titer from 3560 mg/L to 6606 mg/L while reducing impurity C concentration from 289 mg/L to 212 mg/L.
  • Process Validation: Purification processes must be thoroughly validated according to regulatory requirements, with particular attention to impurity profiling, residual solvent analysis, and documentation standards as outlined in ICH guidelines [7] [5].
  • Scale-Up Considerations: Maintaining consistent performance during scale-up requires careful attention to flow rates, bed height-to-diameter ratios, and gradient design in chromatographic steps.

The purification protocol described herein enables the production of this compound with purity ≥98.5%, meeting the specifications of major pharmacopoeias including USP, EP, and JP [7]. Implementation of these methods requires appropriate facility design with emphasis on cleaning validation, microbial control, and data integrity to satisfy regulatory expectations during FDA inspections [7].

References

Comprehensive Clinical Trial Framework for Acarbose in Impaired Glucose Tolerance: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Relevance and Scientific Rationale

Impaired Glucose Tolerance (IGT) represents a critical prediabetic state characterized by elevated postprandial blood glucose levels, signaling increased risk for developing type 2 diabetes (T2D) and cardiovascular complications. The global burden of dysglycemia continues to escalate, with an estimated 300 million adults potentially affected by 2025, creating an urgent need for effective intervention strategies [1]. Acarbose, an alpha-glucosidase inhibitor, functions through a unique mechanism of action that specifically addresses postprandial hyperglycemia—the hallmark physiological abnormality in IGT. This enzyme inhibition approach targets the carbohydrate digestion pathway in the small intestine, providing a complementary strategy to other antidiabetic medications that primarily enhance insulin secretion or improve insulin sensitivity.

The pathophysiological basis for using this compound in IGT populations is particularly compelling for individuals consuming carbohydrate-rich diets, which are common in many Asian countries. Complex carbohydrates undergo a sequential digestive process beginning with amylase-mediated breakdown of polysaccharides to oligosaccharides, followed by alpha-glucosidase conversion of these oligosaccharides to absorbable monosaccharides. By competitively inhibiting these enzymatic processes, this compound delays carbohydrate absorption, flattening the postprandial glucose curve and reducing the glycemic burden that contributes to beta-cell exhaustion and insulin resistance over time [2] [3]. This mechanism of action positions this compound as an ideal pharmacological intervention for IGT, where postprandial hyperglycemia represents the primary metabolic defect.

Key Trial Objectives and Endpoints

Primary Objectives and Endpoints
  • Diabetes incidence reduction: The primary efficacy endpoint in long-term IGT trials should be the time to development of diabetes based on standardized oral glucose tolerance test (OGTT) criteria (2-hour plasma glucose ≥200 mg/dL) or fasting plasma glucose criteria (≥126 mg/dL) confirmed with a second test. This clinically meaningful endpoint directly measures the intervention's ability to alter the natural history of dysglycemia. The ACE trial demonstrated an 18% relative risk reduction in diabetes incidence with this compound versus placebo in high-risk IGT patients with coronary heart disease, providing benchmark data for power calculations [4].

  • Glycemic parameters: For shorter-term trials (3-6 months), change in 2-hour postprandial glucose following a standardized meal tolerance test or OGTT serves as a validated surrogate endpoint. In the GlucoVIP observational study, this compound treatment resulted in a mean reduction of 74.4 mg/dL in 2-hour postprandial glucose levels from a baseline of 243.9 mg/dL after approximately 12 weeks of treatment [1]. This substantial improvement highlights the potent effect of this compound on postprandial glycemic excursions, which is particularly relevant given the contribution of postprandial hyperglycemia to cardiovascular risk in IGT populations.

Secondary Objectives and Endpoints
  • Cardiovascular risk modulation: Comprehensive assessment of cardiovascular risk factors should include fasting insulin, lipid profile (triglycerides, total cholesterol, LDL-C, HDL-C), blood pressure, and inflammatory markers (hs-CRP, TNF-α). A recent meta-analysis of randomized controlled trials demonstrated that this compound significantly reduces triglycerides (WMD = -13.89 mg/dL), total cholesterol (WMD = -2.26 mg/dL), and systolic blood pressure (WMD = -1.29 mmHg) in diabetic and IGT populations [5] [6]. These modest but statistically significant improvements across multiple cardiovascular risk domains suggest a potential pleiotropic benefit beyond glycemic control.

  • Anthropometric measures: Documentation of body weight and waist circumference changes provides important information about metabolic effects. Clinical data indicate this compound treatment results in modest but consistent weight reduction (approximately 1.25-1.4 kg) and waist circumference decrease (approximately 1.6 cm) [1] [5]. These anthropometric changes occur without specific lifestyle intervention mandates, suggesting a intrinsic effect possibly related to reduced carbohydrate absorption or altered gut hormone secretion.

  • Beta-cell function preservation: Evaluation of beta-cell function through homeostasis model assessment (HOMA-B) or other validated measures provides insight into the potential mechanisms through which this compound may prevent diabetes progression. By reducing postprandial glycemic excursions, this compound may alleviate glucotoxic effects on pancreatic beta cells, thereby preserving insulin secretory capacity over time.

Table 1: Primary and Secondary Endpoints for this compound Trials in Impaired Glucose Tolerance

Category Specific Endpoint Method of Assessment Expected Magnitude of Change Timing of Assessment
Primary Endpoints Diabetes incidence OGTT (2-hour plasma glucose) 18% relative risk reduction [4] Annual assessment
2-hour postprandial glucose Meal tolerance test or OGTT -70 to -75 mg/dL [1] 3-6 months
Secondary Endpoints Fasting blood glucose Standardized laboratory measurement -3.5 to -6.0 mg/dL [6] 3-6 months
HbA1c HPLC or standardized immunoassay -0.3% to -0.4% [5] 6-12 months
Body weight Calibrated scale with standard protocol -1.25 to -1.4 kg [1] [5] 3-6 months
Triglycerides Fasting lipid panel -13 to -14 mg/dL [5] [6] 3-6 months
Systolic blood pressure Standardized measurement -1.3 mmHg [5] 3-6 months

Study Design Considerations

Trial Population and Randomization

The target population for IGT trials should include adults aged 18-80 years with confirmed IGT according to WHO or ADA criteria (2-hour plasma glucose 140-199 mg/dL after 75g OGTT). Key inclusion criteria should encompass individuals with additional diabetes risk factors such as overweight/obesity (BMI ≥23 kg/m² for Asian populations, ≥25 kg/m² for other ethnicities), history of gestational diabetes, family history of diabetes, or established cardiovascular disease. The recruitment strategy should prioritize population diversity to ensure generalizability of findings across different ethnic groups, with particular attention to populations consuming carbohydrate-rich diets who may derive enhanced benefit from this compound's mechanism of action [1]. The ACE trial successfully enrolled 6,522 Chinese patients with both IGT and coronary heart disease, demonstrating the feasibility of recruiting high-risk populations for large-scale outcome trials [4].

Randomization procedures must ensure balanced allocation to treatment groups while accounting for potential confounding variables. A stratified randomization approach should be employed based on key prognostic factors including study site, age category (<50, 50-65, >65 years), BMI category (<30, ≥30 kg/m²), and baseline 2-hour postprandial glucose levels. The allocation concealment mechanism should utilize central computerized systems or sealed opaque envelopes to prevent selection bias. The sample size calculation must be adequately powered for the primary endpoint, with the ACE trial providing a reference benchmark with its enrollment of over 6,500 participants to detect cardiovascular outcomes with sufficient statistical power [4].

Intervention Protocol and Blinding

The This compound dosing regimen should follow established protocols with initial titration to enhance gastrointestinal tolerability. Treatment should initiate at 25 mg once daily with the main meal, increasing to 25 mg three times daily after 1-2 weeks, then titrating to 50 mg three times daily as the target maintenance dose [2]. The maximum recommended dose of 100 mg three times daily may be considered for individuals tolerating the medication but not achieving sufficient postprand glycemic response at lower doses. The control group should receive matching placebo tablets identical in appearance, taste, and packaging to maintain blinding integrity. The treatment duration must be sufficient to evaluate diabetes incidence, typically requiring 3-5 years of follow-up based on previous diabetes prevention trials.

A double-blind design is essential to minimize performance and detection bias, particularly for subjective endpoints. The blinding procedure should ensure that participants, care providers, outcome assessors, and data analysts remain unaware of treatment allocation throughout the trial. Rescue medication protocols should be standardized, with clear criteria for initiating additional glucose-lowering therapy in both groups to maintain ethical standards while preserving study integrity. The use of central laboratory services for primary endpoint assessments (OGTT measurements) further reduces measurement bias in multicenter trials.

Table 2: this compound Dosing and Titration Schedule for IGT Clinical Trials

Study Period Dosing Regimen Administration Instructions Monitoring Parameters Titration Criteria
Week 1-2 25 mg once daily With the first bite of the main meal GI tolerability, PPG if available N/A
Week 3-4 25 mg three times daily With the first bite of each main meal GI symptoms, fasting glucose Tolerating initial dose
Week 5+ 50 mg three times daily With the first bite of each main meal PPG, HbA1c, GI symptoms Tolerating 25 mg TID
Maximum Dose 100 mg three times daily With the first bite of each main meal Comprehensive efficacy and safety Inadequate response to 50 mg TID

Comprehensive Assessment Methods and Protocols

Oral Glucose Tolerance Test (OGTT) Protocol

The standardized OGTT represents the gold standard for diagnosing IGT and assessing progression to diabetes. The protocol requires administration of 75 grams of anhydrous glucose dissolved in 250-300 mL of water consumed within 5 minutes after an overnight fast of 8-14 hours. Venous blood samples should be collected at fasting (0-minute) and 120-minute timepoints, with plasma immediately separated and analyzed using standardized laboratory methods. Pre-test conditions must be standardized, including 3 days of unrestricted diet (>150 g carbohydrate daily) and usual physical activity, avoidance of medications known to affect glucose tolerance (when safe), and testing performed in the morning after 30 minutes of seated rest. The diagnostic criteria for IGT should follow current ADA/WHO guidelines with 2-hour plasma glucose values between 140-199 mg/dL (7.8-11.0 mmol/L) confirming eligibility [4].

Meal Tolerance Test (MTT) Protocol

For more frequent assessment of postprandial glucose, a standardized meal tolerance test provides a physiological alternative to the OGTT. The test meal should contain approximately 75-80 grams of carbohydrates with standardized proportions of fat (25-30g) and protein (15-20g) to ensure consistency. Commercially available nutritional supplements or customized meals using local foods can be employed, with macronutrient composition precisely documented. Blood sampling should occur at 0, 30, 60, 90, and 120 minutes to capture the complete glucose excursion curve. The incremental area under the curve (AUC) for glucose and insulin provides valuable pharmacokinetic data beyond the single 2-hour timepoint. This approach was utilized effectively in the GlucoVIP study which demonstrated significant postprandial glucose reductions with this compound therapy [1].

Laboratory and Anthropometric Measurements

Central laboratory assessment of glycemic parameters should include HbA1c measurement using NGSP-certified methods (HPLC or immunoassay), fasting plasma glucose using standardized enzymatic methods, and fasting insulin to permit HOMA-IR calculation. Lipid profiling should include direct measurement of total cholesterol, triglycerides, and HDL-C, with LDL-C calculated using the Friedewald formula. Additional biomarkers of interest include inflammatory markers (hs-CRP, TNF-α, IL-6) and adipokines (leptin, adiponectin) which may provide mechanistic insights into this compound's effects on cardiovascular risk [5].

Anthropometric measurements must follow standardized protocols: body weight measured in light clothing without shoes using calibrated electronic scales, height measured without shoes using stadiometers, waist circumference measured at the midpoint between the lowest rib and the iliac crest at end expiration. These measurements should be performed in duplicate with a third measurement if differences exceed predetermined thresholds (0.5 kg for weight, 1 cm for waist circumference). The measurement schedule should align with efficacy assessments at baseline, 3 months, 6 months, and every 6 months thereafter to track longitudinal changes.

Data Analysis and Statistical Considerations

The statistical analysis plan for this compound IGT trials should employ intention-to-treat principles including all randomized participants in their originally assigned groups. The primary analysis for diabetes incidence should utilize time-to-event methodology (Kaplan-Meier curves with log-rank test and Cox proportional hazards models) to account for variable follow-up times and censoring. The sample size calculation must account for expected event rates, dropout rates, and study duration, with the ACE trial providing a reference with its enrollment of 6,522 participants to detect a 18% relative risk reduction in diabetes incidence with 90% power [4].

For continuous secondary endpoints (glycemic parameters, anthropometric measures, cardiovascular risk factors), linear mixed-effects models should analyze changes from baseline while accounting for correlated measurements within participants. The meta-analysis by Amani et al. provides expected effect sizes for power calculations, with weighted mean differences of -3.55 mg/dL for FBG, -6.73 pmol/L for fasting insulin, -1.25 kg for body weight, and -13.89 mg/dL for triglycerides [5] [6]. Pre-specified subgroup analyses should examine consistency of treatment effects across baseline characteristics such as age, sex, BMI, baseline glucose levels, and ethnic background to identify potential modifiers of this compound response.

Practical Implementation and Safety Monitoring

Gastrointestinal Tolerability Management

The gastrointestinal adverse effect profile of this compound represents the most significant challenge to adherence in clinical trials. These effects (flatulence, diarrhea, abdominal discomfort) result from the mechanism of action whereby undigested carbohydrates undergo fermentation in the colon. The GlucoVIP study reported drug-related adverse events in 2.19% of participants, predominantly gastrointestinal in nature [1]. To mitigate these effects, several strategies prove effective: gradual dose titration over 4-8 weeks, dietary counseling to temporarily reduce high-carbohydrate foods during initiation, and clear expectation setting regarding the transient nature of these symptoms typically resolving within 4-8 weeks.

Adherence monitoring should incorporate multiple approaches including pill counts, medication diaries, and participant-reported questionnaires. Electronic adherence monitoring systems provide superior accuracy when resources permit. Adherence support should include regular counseling sessions, educational materials detailing the mechanism of action, and troubleshooting guidance for managing gastrointestinal symptoms. The GlucoVIP study demonstrated excellent adherence potential with 97.09% of patients continuing this compound therapy throughout the observation period [1].

Safety Monitoring and Reporting

Routine safety monitoring should include liver function tests (AST, ALT, alkaline phosphatase) at baseline, 3 months, 6 months, and annually thereafter, as this compound has been associated with reversible transaminase elevations in rare cases [2]. Renal function assessment (serum creatinine, eGFR) should occur at baseline and annually, with particular caution in individuals with pre-existing renal impairment (serum creatinine >2.0 mg/dL) who were excluded from earlier studies. Serious adverse events should be recorded throughout the trial with particular attention to hospitalizations for any cause, cardiovascular events, and severe hypoglycemia, though the latter is uncommon with this compound monotherapy.

The independent data monitoring committee (DMC) should periodically review unblinded safety data to ensure participant welfare. Stopping criteria for individual participants should include persistent liver transaminase elevations >3 times upper limit of normal, confirmed severe hypoglycemia requiring assistance, or other medically significant events potentially related to study medication. The ACE trial established excellent safety protocols in their large-scale study of this compound in high-risk IGT patients with established coronary heart disease, providing a template for comprehensive safety monitoring [4].

Visual Experimental Workflow

The following diagram illustrates the sequential enzymatic inhibition process by which this compound modulates postprandial glucose absorption, along with key metabolic effects relevant to IGT management:

G cluster_0 Enzymatic Digestion Process cluster_1 This compound Inhibition cluster_2 Metabolic Outcomes ComplexCarbs Complex Carbohydrates Oligosaccharides Oligosaccharides ComplexCarbs->Oligosaccharides Hydrolysis Amylase Pancreatic α-Amylase Amylase->Oligosaccharides Catalyzes Monosaccharides Monosaccharides (Glucose) Oligosaccharides->Monosaccharides Hydrolysis Glucosidase Intestinal α-Glucosidase Glucosidase->Monosaccharides Catalyzes Absorption Intestinal Absorption Monosaccharides->Absorption PPG Reduced Postprandial Glucose Absorption->PPG Insulin Reduced Insulin Demand PPG->Insulin Weight Modest Weight Reduction PPG->Weight CV Improved CV Risk Factors PPG->CV This compound This compound Administration This compound->Amylase Inhibits This compound->Glucosidase Inhibits

Diagram Title: this compound Mechanism of Action and Metabolic Effects in IGT

The experimental workflow for comprehensive assessment of this compound in IGT trials is illustrated below:

G cluster_0 Trial Implementation Phase cluster_1 Intervention Phase Screening Screening & Enrollment (OGTT-confirmed IGT) Baseline Baseline Assessment (Full characterization) Screening->Baseline Randomization Randomization (Stratified by center, age, BMI) Baseline->Randomization This compound This compound Group (Titrated dosing) Randomization->this compound 50% Placebo Placebo Group (Matched tablets) Randomization->Placebo 50% FollowUp Scheduled Follow-up (3, 6, 12 months then 6-monthly) This compound->FollowUp Placebo->FollowUp Endpoints Endpoint Assessment (Primary & secondary outcomes) FollowUp->Endpoints Standardized protocols Analysis Data Analysis (ITT, time-to-event, mixed models) Endpoints->Analysis

Diagram Title: IGT Clinical Trial Workflow for this compound Evaluation

Conclusion

The structured clinical trial framework presented herein provides a comprehensive methodology for evaluating this compound in impaired glucose tolerance populations. This approach balances scientific rigor with practical implementation considerations, drawing upon evidence from previous studies including the multinational GlucoVIP observational study and the randomized ACE trial [1] [4]. The integration of standardized protocols for key assessments, particularly the OGTT and meal tolerance tests, ensures reliable endpoint measurement across multiple sites. The dose-titration strategy and proactive management of gastrointestinal effects address the primary challenge to medication adherence. This systematic approach to trial design will generate high-quality evidence regarding this compound's potential to modify the natural history of prediabetes and reduce associated cardiovascular risk factors.

References

Comprehensive Application Notes and Protocols: Analyzing Acarbose-Gut Microbiota Interactions in Metabolic Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose and the Gut Microbiota

This compound is an alpha-glucosidase inhibitor used globally for managing type 2 diabetes, particularly in Asian populations where carbohydrate intake is high. As a competitive inhibitor of pancreatic α-amylase and intestinal α-glucosidases, this compound delays carbohydrate digestion in the small intestine, resulting in reduced postprandial hyperglycemia. However, a significant portion of its therapeutic effects extends beyond this primary mechanism through modulations of the gut microbiota ecosystem. When this compound inhibits host digestive enzymes, undigested carbohydrates reach the distal gut, becoming available for microbial fermentation. This alteration in nutrient availability drives substantial changes in microbial community structure and function, increasing production of microbial metabolites like short-chain fatty acids (SCFAs) that mediate many of this compound's beneficial metabolic effects [1] [2].

The connection between this compound and gut microbiota represents a paradigm shift in understanding how anti-diabetic drugs work. Research demonstrates that this compound induces significant alterations in microbial composition in both human and animal models, enriching for beneficial bacterial taxa and modifying the metabolic output of the gut ecosystem. These changes correlate with improvements in host metabolism, reduced inflammation, and interestingly, with extended lifespan in mouse models [1] [3]. The methodology for accurately analyzing these this compound-microbiota interactions is therefore critical for pharmaceutical researchers, microbiologists, and metabolic disease specialists seeking to understand the complete mechanism of action of this widely prescribed medication.

Experimental Design Considerations

Human Clinical Trials
  • Population Selection: Research indicates that prediabetic and type 2 diabetic individuals aged 30-70 years with BMI 18-35 kg/m² represent ideal study populations for this compound-microbiota studies. Exclusion criteria should include antibiotic usage (within 1 month prior to study), gastrointestinal diseases, hepatic/renal impairment, and other conditions that might confound microbiome analysis [4] [5].

  • Randomization and Blinding: Implement randomized, double-blind, controlled crossover designs to maximize data quality. For example, randomly allocate participants to receive either this compound (50 mg starting dose, titrated to 100 mg three times daily) or placebo for 4 weeks, followed by a washout period before crossing over to the alternative treatment. Use computer-generated randomization sequences with allocation concealment via opaque sealed envelopes [4].

  • Sampling Timeline: Collect fecal samples at baseline, during treatment, and post-treatment to establish intra-individual changes. In a typical 4-week intervention, collect samples at day 0, week 4 (end of first treatment), week 8 (after washout), and week 12 (end of crossover treatment) [4].

Animal Studies
  • Model Selection: For diabetes research, use high-fat diet fed mice or genetically diabetic models (db/db mice). For longevity studies, genetically heterogeneous mice (as used in the Interventions Testing Program) are appropriate [3].

  • Dosing Regimen: Incorporate dose-dependence in study designs. For mice, include both low-dose (25 ppm) and high-dose (400 ppm) this compound mixed with feed to evaluate dose-responsive changes in microbiota composition [2].

  • Control Groups: Always include vehicle control groups receiving identical diet without this compound. Consider including calorie-restricted control groups to distinguish this compound-specific effects from general dietary restriction impacts on gut microbiota [1].

Table 1: Dosing Protocols for this compound Studies

Subject Type Initial Dose Maintenance Dose Administration Duration
Human (Diabetes) 50 mg once daily 50 mg three times daily (titrated over 1 week) With first bite of each meal 4 weeks to 6 months
Human (Prediabetes) 50 mg once daily 50 mg three times daily With meals 4 weeks (crossover design)
Mouse (Therapeutic) - 400 ppm mixed with feed Ad libitum 3-6 months
Mouse (Low-dose) - 25 ppm mixed with feed Ad libitum 3-6 months

Sample Collection and Processing Protocols

Fecal Sample Collection
  • Human Collection Protocol: Participants should collect fresh fecal samples using sterile containers after natural defecation. Samples must be transported to the laboratory within 2 hours of collection and immediately aliquoted for various analyses. One aliquot should be used for routine testing (excluding bloody stools, pus, or parasitic infections), while another should be stored at -80°C for microbiota analysis [4].

  • Animal Collection Protocol: Collect fecal pellets directly from mice during defecation or gently from the distal colon using sterile techniques. Place samples immediately on dry ice and transfer to -80°C storage within 30 minutes. For temporal studies, collect samples at consistent times of day to control for diurnal microbial variations [3].

  • Sample Preservation: For metagenomic studies, preservation in DNA/RNA stabilization buffers is acceptable when immediate freezing is impractical. For metabolomic studies, flash-freezing in liquid nitrogen is preferred to preserve metabolic profiles [6].

DNA Extraction and Quality Control
  • Bacterial Lysis Protocol:

    • Dilute fecal material in PBS and homogenize with an easyMIX Lab Blender or similar system
    • Treat with lysozyme (10 mg/mL) at 37°C for 15 minutes to digest bacterial cell walls
    • Use commercial kits (e.g., iNtRON) with resin columns to purify genomic DNA following manufacturer's protocols [4]
  • Quality Assessment:

    • Quantify DNA using fluorometric methods (e.g., Qubit) rather than spectrophotometry to avoid contamination artifacts
    • Verify DNA integrity by agarose gel electrophoresis (look for high molecular weight bands >10 kb)
    • Ensure A260/A280 ratios between 1.8-2.0 and A260/A230 ratios >2.0 [4]

Table 2: DNA Extraction and Sequencing Parameters from Key this compound Studies

Study Reference Extraction Method Target Region Primers Sequencing Platform Average Reads/Sample
PMC5380489 [4] Commercial kit (iNtRON) with lysozyme pretreatment 16S rRNA V3-V5 341F (5'-CCTACGGGNGGCWGCAG-3') and 926R (5'-CCGTCAATTCMTTTRAGT-3') 454 GS FLX Titanium pyrosequencer Not specified
Nature Communications [6] Not specified Whole metagenome shotgun Not applicable Illumina HiSeq (not specified) 7.7 Gb
BMC Microbiology [3] PowerSoil DNA Isolation Kit 16S rRNA V4 515F/806R with dual-index approach Illumina MiSeq 47,000 sequences

Microbiota Sequencing Methodologies

16S rRNA Gene Sequencing
  • Amplification Protocol: Amplify the V3-V5 hypervariable regions of the 16S rRNA gene using universal bacterial primers 341F (5'-CCTACGGGNGGCWGCAG-3') and 926R (5'-CCGTCAATTCMTTTRAGT-3'). PCR conditions should include: initial denaturation at 94°C for 3 min; 30 cycles of 94°C for 45 s, 56°C for 1 min, and 72°C for 1 min; final extension at 72°C for 10 min [4].

  • Barcoding and Multiplexing: Add 10-base barcodes to the 5' end of the 341F primer to differentiate samples during multiplex sequencing. Use a minimum of triplicate PCR reactions per sample to reduce amplification bias, then pool reactions before purification [4].

  • Library Preparation and Sequencing: Purify PCR products using systems such as the Wizard SV Gel and PCR Clean-Up System. Perform emulsion PCR according to platform-specific protocols (e.g., Roche 454 GS FLX Titanium). For Illumina platforms, use dual-index approaches with appropriate adapters [4] [3].

Shotgun Metagenomic Sequencing
  • Library Construction: For comprehensive functional analysis, prepare libraries with 350-500 bp insert sizes using Illumina-compatible kits. Fragment DNA via sonication (Covaris system) or enzymatic digestion, then size-select using SPRI beads [6].

  • Sequencing Depth: Target minimum 7 Gb of sequence data per sample for adequate coverage of microbial genomes. This typically requires 10-20 million 150bp paired-end reads per human fecal sample, though this may vary based to microbial density and diversity [6].

  • Quality Control Steps:

    • Remove human reads by mapping to human reference genome (hg19) using BWA or Bowtie2
    • Filter low-complexity sequences and artifacts using tools like PRINSEQ
    • Verify absence of PCR duplicates using Picard Tools [6]

Bioinformatics Analysis Workflows

Sequence Processing and OTU Clustering
  • Quality Filtering: Process raw sequences to remove low-quality reads using the following criteria: minimum length of 200 bp, no ambiguous bases, and average quality score >25. For 454 pyrosequencing data, correct sequencing noise with the PyroNoise algorithm in Mothur with default parameters [4].

  • OTU Picking: Cluster sequences into operational taxonomic units (OTUs) at 97% sequence similarity using UPARSE or VSEARCH algorithms. Remove chimeric sequences using UCHIME against reference databases such as SILVA or Greengenes. Pick a representative sequence for each OTU using the most abundant sequence method [4] [3].

  • Taxonomy Assignment: Classify OTUs against the RDP database (for 16S data) using a minimum confidence threshold of 0.8. For more accurate classification, use the SILVA database with SINA aligner. For metagenomic data, use Kraken2 or MetaPhlAn for taxonomic profiling [4] [6].

The following diagram illustrates the comprehensive bioinformatics workflow for analyzing this compound-induced microbiota changes:

G Bioinformatics Workflow for this compound Microbiota Analysis raw_data Raw Sequence Data (16S rRNA or Shotgun) qc Quality Control & Filtering raw_data->qc otu OTU Clustering (97% similarity) qc->otu qc->otu PyroNoise/Mothur taxonomy Taxonomy Assignment (RDP/SILVA databases) otu->taxonomy alpha_beta Alpha & Beta Diversity Analysis taxonomy->alpha_beta taxonomy->alpha_beta Shannon/Chao1 Bray-Curtis/UniFrac diff_abund Differential Abundance (DESeq2, LEfSe) alpha_beta->diff_abund functional Functional Prediction (PICRUSt2, HUMAnN3) diff_abund->functional diff_abund->functional FDR < 0.05 integration Integration with Metabolite Data functional->integration visualization Visualization & Interpretation integration->visualization

Statistical Analysis of Microbiota Data
  • Diversity Analyses: Calculate alpha diversity metrics (Shannon, Chao1, Observed OTUs) using QIIME2 or Phyloseq. Assess beta diversity using Bray-Curtis dissimilarity, weighted and unweighted UniFrac distances. Perform PERMANOVA with 999 permutations to test for significant group differences in community structure [4] [3].

  • Differential Abundance Testing: Identify taxa significantly altered by this compound treatment using DESeq2 (for count data) or LEfSe (Linear Discriminant Analysis Effect Size). Apply false discovery rate (FDR) correction (Benjamini-Hochberg) with significance threshold of q < 0.05. For multivariate analysis, use MaAsLin2 (Multivariate Association with Linear Models) to account for clinical covariates [4] [6].

  • Longitudinal Analysis: For crossover or time-series studies, use mixed-effects models to account for within-subject correlations. Implement these analyses in R using the lme4 package or QIIME2 longitudinal plugin [4].

Analysis of Microbial Metabolites

Short-Chain Fatty Acid (SCFA) Analysis
  • Sample Preparation: Weigh 100-200 mg of wet fecal material and homogenize in ultrapure water (1:5 w/v). Centrifuge at 12,000 × g for 15 minutes at 4°C. Acidify supernatant with HCl to pH 2-3, then extract with diethyl ether. Derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) at 80°C for 60 minutes [3].

  • GC-MS Parameters:

    • Column: DB-FFAP (30 m × 0.25 mm × 0.25 μm)
    • Injector temperature: 250°C
    • Oven program: 90°C for 1 min, ramp to 120°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min
    • Carrier gas: Helium at 1.0 mL/min constant flow
    • Detection: Selected ion monitoring (SIM) mode [3]
  • Quantification: Prepare standard curves for acetate, propionate, butyrate, isobutyrate, valerate, and isovalerate across concentration ranges of 0.1-100 μg/mL. Use deuterated internal standards (e.g., d3-acetate) for improved accuracy [3].

Trimethylamine N-oxide (TMAO) and Precursors
  • Plasma Sample Preparation: Add 50 μL of plasma to 200 μL of ice-cold methanol containing internal standards (d9-TMAO). Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to autosampler vials for LC-MS/MS analysis [5].

  • LC-MS/MS Conditions:

    • Column: Accucore HILIC (100 × 2.1 mm, 2.6 μm)
    • Mobile phase: A) 10 mM ammonium acetate in water (pH 8.0), B) acetonitrile
    • Gradient: 85% B (0-2 min), 85-50% B (2-6 min), 50% B (6-8 min), 50-85% B (8-8.5 min), 85% B (8.5-12 min)
    • Flow rate: 0.4 mL/min; Column temperature: 40°C
    • Detection: Positive ESI mode with MRM transitions [5]
Bile Acid Profiling
  • Extraction Protocol: Add 50 μL of plasma or fecal homogenate to 200 μL of ice-cold methanol:acetonitrile (1:1) containing deuterated bile acid internal standards. Vortex, sonicate for 10 minutes, then centrifuge at 14,000 × g for 15 minutes. Transfer supernatant for analysis [6].

  • UPLC-MS/MS Method:

    • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)
    • Mobile phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile
    • Gradient: 20-80% B over 15 minutes
    • Flow rate: 0.3 mL/min; Injection volume: 5 μL
    • Mass spectrometer: Triple quadrupole with ESI in negative mode [6]

Table 3: Key Microbial Metabolites Altered by this compound Treatment

Metabolite Class Specific Analytes Direction of Change Detection Method Biological Significance
Short-chain fatty acids Acetate, Propionate, Butyrate ↑ Increase GC-MS Improved gut barrier function, reduced inflammation, glucose regulation
Bile acids Primary bile acids (CA, CDCA) ↑ Increase LC-MS/MS Altered gut-liver signaling, improved metabolism
Bile acids Secondary bile acids (DCA, LCA) ↓ Decrease LC-MS/MS Reduced cytotoxic effects
TMAO-related Trimethylamine N-oxide ↓ Decrease LC-MS/MS Reduced cardiovascular risk
TMAO precursors L-carnitine, γ-butyrobetaine Variable LC-MS/MS Substrate availability for microbial metabolism

Data Integration and Statistical Analysis

Correlation and Multivariate Analysis
  • Integration Approaches: Perform multivariate correlation analyses between microbiota composition, metabolite levels, and clinical parameters using the Generalized Estimating Equation (GEE) to account for repeated measures. Calculate Spearman correlation coefficients with FDR correction for multiple testing [6].

  • Pathway Analysis: For metagenomic data, use KEGG and MetaCyc pathway databases to identify enriched functional modules. Implement SEED and eggNOG annotations for broader functional categorization. Visualize results using heatmaps and pathway abundance plots [6].

  • Network Analysis: Construct co-occurrence networks from relative abundance data using SparCC or SPIEC-EASI to infer microbial interactions. Identify keystone taxa that may drive community structure changes in response to this compound treatment [4] [6].

The following diagram illustrates the experimental workflow from sample collection to data integration:

G Experimental Workflow for this compound Microbiota Studies study_design Study Design (Randomized controlled trial) sample_collection Sample Collection (Fecal, plasma, serum) study_design->sample_collection dna_seq DNA Sequencing (16S rRNA or shotgun) sample_collection->dna_seq sample_collection->dna_seq Store at -80°C metabolomics Metabolite Profiling (SCFAs, TMAO, bile acids) sample_collection->metabolomics sample_collection->metabolomics Immediate processing or flash freezing clinical_data Clinical Parameters (HbA1c, glucose, insulin) sample_collection->clinical_data bioinformatics Bioinformatics Analysis dna_seq->bioinformatics integration Data Integration & Multivariate Analysis metabolomics->integration bioinformatics->integration clinical_data->integration interpretation Biological Interpretation integration->interpretation

Visualization Techniques
  • Community Composition: Generate stacked bar charts at phylum and genus levels using ggplot2 in R. For longitudinal data, create area plots to visualize taxonomic shifts over time [4] [3].

  • Multidimensional Scaling: Plot principal coordinates analysis (PCoA) based on Bray-Curtis dissimilarities to visualize beta diversity patterns. Ellipse confidence intervals at 95% for group comparisons. Use Procrustes analysis to superimpose metabolite and microbiota ordinations [6] [3].

  • Heatmaps: Create clustered heatmaps using ComplexHeatmap package in R to display significantly altered taxa and metabolites simultaneously. Include clinical parameters as annotation tracks to visualize correlations [6].

Conclusion and Quality Assurance

The methodology outlined in this document provides a comprehensive framework for investigating this compound-gut microbiota interactions in metabolic disease research. By implementing these standardized protocols, researchers can generate comparable, high-quality data across studies and institutions. The consistent observation that this compound enriches SCFA-producing bacteria while reducing potential pathogens across multiple studies highlights the robustness of these methods [4] [3].

Quality assurance should include positive controls (mock microbial communities with known composition) for sequencing runs, technical replicates for metabolite analyses, and blinded assessment of outcomes where possible. Researchers should adhere to FAIR data principles by depositing raw sequences in public repositories (ENA, SRA) and following MIAME and MIAMI guidelines for metadata reporting. As the field of pharmacomicrobiomics advances, these standardized methodologies will prove essential for understanding how this compound and other medications interact with the gut microbiome to influence host physiology and therapeutic outcomes [7].

References

Comprehensive Analysis of Acarbose-Induced Carbohydrate Malabsorption: Measurement Techniques and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose Mechanism and Measurement Principles

This compound is an alpha-glucosidase inhibitor that functions by competitively inhibiting enzymes in the small intestine responsible for carbohydrate digestion, including maltase-glucoamylase, sucrase, and maltase [1]. This inhibition results in the delayed absorption of carbohydrates, which consequently reduces postprandial blood glucose excursions—a cornerstone of its therapeutic efficacy in diabetes management. The undigested carbohydrates subsequently undergo fermentation by colonic bacteria, producing gases (hydrogen and methane) and short-chain fatty acids. This malabsorption phenomenon can be quantitatively measured to assess the pharmacodynamic effects of this compound and optimize dosing strategies.

The measurement of carbohydrate malabsorption following this compound administration provides researchers and clinicians with crucial insights into the drug's bioavailability and enzymatic inhibition potency. Since this compound acts locally within the gastrointestinal tract with minimal systemic absorption (less than 2% in unchanged form), direct plasma measurements are not informative of its intestinal activity [2]. Instead, functional assessment of its pharmacological effect through malabsorption quantification serves as a superior biomarker for dose-response relationships and interindividual variability in drug response. These measurements are particularly relevant in drug development when comparing formulations, establishing bioequivalence, or exploring drug-drug interactions that might affect this compound activity.

Primary Quantitative Measurement Technique: Breath Hydrogen Test

Fundamental Principles and Methodology

The breath hydrogen test (BHT) represents the most extensively validated and widely utilized method for quantifying carbohydrate malabsorption following this compound administration. This technique leverages the fundamental physiological principle that undigested carbohydrates reaching the colon undergo bacterial fermentation, producing hydrogen gas (H₂) as a byproduct. A portion of this hydrogen diffuses into the bloodstream and is excreted via the lungs in breath, where it can be measured with specialized analytical equipment [3].

The experimental workflow for the breath hydrogen test involves multiple critical steps that must be carefully controlled to ensure reliable and reproducible results. The procedure begins with baseline breath sample collection, followed by administration of both the this compound dose and a standardized carbohydrate load. Subsequent breath samples are collected at regular intervals over several hours, with hydrogen concentrations measured and recorded. The area under the curve (AUC) of breath hydrogen concentration versus time provides a quantitative measure of total carbohydrate malabsorption, while the time to peak hydrogen concentration offers insights into the kinetics of the malabsorption process.

Table 1: Key Components of Breath Hydrogen Test Protocol

Component Specification Rationale
Test Carbohydrate Ensure Liquid (6g lactulose) or standardized meal Provides consistent, measurable substrate
Breath Sampling Frequency Every 15-30 minutes for 4-6 hours Captakes complete malabsorption kinetics
Critical Equipment Gas chromatograph or dedicated hydrogen monitor Accurate quantification of hydrogen parts per million (ppm)
Positive Test Threshold Increase ≥10 ppm over baseline Established diagnostic criterion for malabsorption
Calculation Method Cumulative hydrogen or AUC Quantitative malabsorption assessment
Detailed Experimental Protocol

Subject Preparation and Baseline Measurements:

  • Subjects should fast for at least 12 hours prior to testing and avoid vigorous exercise, smoking, or using mouthwash on the test day as these factors can influence hydrogen production.
  • Collect duplicate baseline breath samples before administering any test substances to establish individual baseline hydrogen values.
  • Document any medications, dietary patterns, or gastrointestinal symptoms that might affect results.

Test Administration and Sample Collection:

  • Administer this compound at the desired investigational dose with a small amount of water (50-100 mL).
  • Within 10 minutes, administer the standardized carbohydrate load (e.g., 6g lactulose in 250-500 mL water or a standardized meal).
  • Collect breath samples at 15, 30, 45, 60, 90, 120, 150, 180, 210, 240, 300, and 360 minutes after carbohydrate administration.
  • Store breath samples in specialized collection bags or analyze immediately using gas chromatography.
  • Record the exact time of each sample collection and any gastrointestinal symptoms experienced during the test.

The following diagram illustrates the standardized experimental workflow for the breath hydrogen test:

G Breath Hydrogen Test Workflow Start Subject Preparation (12-hour fast) Baseline Collect Baseline Breath Samples Start->Baseline Administer Administer this compound + Standardized Carbohydrate Baseline->Administer Collect Serial Breath Sampling (15-360 minutes) Administer->Collect Analyze Analyze H₂ Concentration via Gas Chromatography Collect->Analyze Calculate Calculate Malabsorption (AUC, Peak H₂) Analyze->Calculate End Data Interpretation & Statistical Analysis Calculate->End

Analytical Calculations and Data Interpretation:

  • Calculate the cumulative breath hydrogen excretion over the collection period using the trapezoidal rule for area under the curve (AUC) analysis.
  • Determine the peak hydrogen concentration and time to peak for kinetic analysis.
  • Quantify the amount of malabsorbed carbohydrate using established calibration curves, where known amounts of malabsorbed carbohydrate (e.g., lactulose) are correlated with hydrogen production [3].
  • Account for individual variations in hydrogen production capacity by normalizing results to baseline values.

Temporal Patterns and Dose-Response Relationships in Carbohydrate Malabsorption

Quantitative Malabsorption Across Different this compound Doses

Research has demonstrated that the extent of carbohydrate malabsorption following this compound administration follows a clear dose-response relationship and is influenced by the size of the concomitant carbohydrate load. In a pivotal study by [3], healthy volunteers receiving 50 mg of this compound with 250 mL of Ensure Liquid malabsorbed a mean of 5.3 g of carbohydrate, while the same dose with 500 mL of Ensure resulted in 7.7 g of malabsorbed carbohydrate. When the this compound dose was increased to 100 mg with 500 mL of Ensure, malabsorption rose significantly to 10.8 g of carbohydrate.

These findings establish several important principles for measurement protocols. First, the carbohydrate load must be standardized across experimental conditions to allow valid comparisons. Second, the dose-dependent nature of the effect confirms that measurement techniques possess sufficient sensitivity to detect clinically relevant differences in this compound activity. Third, the quantitative relationship between this compound dosing and malabsorption magnitude provides a foundation for pharmacokinetic-pharmacodynamic modeling in drug development settings.

Table 2: Dose and Carbohydrate Load Effects on Malabsorption

This compound Dose Carbohydrate Load Mean Malabsorbed Carbohydrate Clinical Relevance
50 mg 250 mL Ensure 5.3 g Moderate effect, minimal symptoms
50 mg 500 mL Ensure 7.7 g Increased effect with larger meal
100 mg 500 mL Ensure 10.8 g Substantial effect, may cause symptoms
150 mg Standard meal ~12-15 g (estimated) Maximum therapeutic effect
Adaptation Phenomena in Long-Term this compound Administration

A crucial consideration in measurement protocols is the temporal adaptation of carbohydrate malabsorption during prolonged this compound therapy. Research by [3] demonstrated that in diabetic patients receiving this compound for extended periods, breath hydrogen excretion decreased to approximately 31.6% of baseline values after two months of continuous treatment, indicating substantially reduced carbohydrate malabsorption. Despite this adaptation at the colonic level, the glycemic control benefits of this compound were maintained, as evidenced by stable hemoglobin A1c levels after five months of therapy.

This phenomenon has important implications for measurement strategies and protocol design. Studies investigating acute effects of this compound will yield different malabsorption profiles compared to studies in chronically treated patients. The adaptation likely reflects colonic bacterial adaptation and enhanced short-chain fatty acid production, with several potential mechanisms:

  • Microbial adaptation: Increased populations of bacterial species that produce more short-chain fatty acids and less hydrogen
  • Transit time changes: Alterations in gastrointestinal motility affecting fermentation patterns
  • Enzyme induction: Potential upregulation of colonic carbohydrate processing enzymes
  • Mucosal adaptation: Changes in colonic absorption capacity for fermentation products

The following diagram illustrates the relationship between this compound administration, carbohydrate malabsorption, and the adaptation phenomenon:

G This compound Malabsorption Temporal Dynamics This compound This compound Administration Enzyme α-Glucosidase Inhibition This compound->Enzyme Malabsorption Carbohydrate Malabsorption Enzyme->Malabsorption Fermentation Colonic Fermentation Malabsorption->Fermentation Hydrogen Hydrogen Production Fermentation->Hydrogen Adaptation Microbial Adaptation (After 2+ months) Fermentation->Adaptation SCFA Increased SCFA Production Adaptation->SCFA ReducedH2 Reduced Hydrogen Production Adaptation->ReducedH2 Efficacy Maintained Glycemic Efficacy SCFA->Efficacy ReducedH2->Efficacy

Additional Methodological Considerations and Protocol Optimization

Factors Influencing Measurement Accuracy and Reproducibility

Several critical factors must be controlled in experimental protocols to ensure accurate and reproducible measurement of this compound-induced carbohydrate malabsorption:

  • Colonic microbiome composition: Individual variations in gut microbiota significantly impact hydrogen production capacity. Some individuals may harbor methane-producing archaea that consume hydrogen, potentially leading to false-negative results. Pre-screening for methane production is recommended.
  • Gastrointestinal transit time: Rapid transit may reduce fermentation time, while slow transit could enhance it. Concomitant medications affecting motility should be documented.
  • Dietary background: Prior carbohydrate intake can influence microbial fermentation patterns. Standardized diets for 2-3 days before testing improve reproducibility.
  • Antibiotic exposure: Recent antibiotic use dramatically alters colonic microbiota and hydrogen production capacity, requiring a washout period of at least 4 weeks.
  • Technical factors: Proper breath collection technique, sample storage conditions, and analytical calibration directly impact measurement accuracy.
Alternative and Complementary Assessment Methods

While breath hydrogen testing remains the gold standard for quantifying this compound-induced carbohydrate malabsorption, several complementary techniques provide additional insights:

  • Direct carbohydrate quantification: Measurement of unabsorbed carbohydrates in ileal effluents or fecal samples using high-performance liquid chromatography (HPLC) provides direct quantification but requires invasive sampling.
  • Stable isotope techniques: Using ¹³C-labeled carbohydrates with measurement of ¹³CO₂ in breath can differentiate malabsorption patterns but requires specialized equipment.
  • Glycemic response monitoring: Continuous glucose monitoring systems (CGMS) can correlate malabsorption with attenuation of postprandial glucose excursions, providing functional outcome data [4].
  • Gastrointestinal symptom assessment: Standardized questionnaires documenting flatulence, bloating, abdominal discomfort, and diarrhea provide clinical context to quantitative malabsorption measurements.

Clinical Correlations and Therapeutic Implications

The measurement of carbohydrate malabsorption has significant clinical relevance beyond basic pharmacodynamic assessment. Research has demonstrated that the magnitude of malabsorption correlates with several therapeutic outcomes:

  • Glycemic efficacy: Studies have shown that this compound reduces HbA1c by 0.5-1.0% and fasting blood glucose by 1.09 mmol/L, with greater effects observed in populations consuming high-carbohydrate diets [1] [5].
  • Weight management: this compound treatment is associated with modest weight reduction (mean 1.4 kg) and decreased waist circumference (mean 1.6 cm), potentially related to reduced calorie absorption from malabsorbed carbohydrates [2] [6].
  • Lipid effects: this compound has demonstrated beneficial effects on triglyceride levels (reductions of 13-14 mg/dL) and total cholesterol, which may be indirectly related to carbohydrate malabsorption and subsequent metabolic adaptations [7] [6].
  • Inflammatory markers: Treatment with this compound reduces C-reactive protein (CRP) and other inflammatory markers, suggesting systemic benefits beyond glycemic control [8] [6].

The relationship between measured malabsorption and clinical outcomes is not always linear, as evidenced by the maintained efficacy despite reduced hydrogen production after long-term therapy. This suggests that multiple mechanisms, including enhanced incretin secretion, reduced postprandial hyperinsulinemia, and altered gut hormone responses, may contribute to this compound's therapeutic effects beyond simple carbohydrate malabsorption.

Conclusion

The measurement of carbohydrate malabsorption following this compound administration provides valuable insights into the drug's pharmacodynamic activity and serves as a key biomarker in both clinical and research settings. The breath hydrogen test represents the most widely utilized and validated approach, offering a non-invasive, quantitative method for assessing this compound's inhibition of carbohydrate digestion. Understanding the dose-response relationships, temporal adaptation patterns, and methodological considerations outlined in this document enables researchers to design robust protocols for evaluating this compound activity across different populations and clinical scenarios.

Future directions in the field include developing standardized protocols for multi-center trials, establishing correlations between malabsorption measurements and long-term clinical outcomes, and exploring individual factors that influence response variability. As research continues to elucidate the complex relationships between this compound-induced malabsorption, gut microbiome adaptations, and metabolic outcomes, measurement techniques will continue to evolve, further enhancing our understanding of this important therapeutic agent.

References

Comprehensive Application Notes and Protocols: Acarbose Co-administration Sucrose Challenge for Bioequivalence Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acarbose and Scientific Rationale for Sucrose Challenge Protocol

This compound Background and Mechanism of Action

This compound is a complex oligosaccharide that functions as a competitive, reversible inhibitor of key carbohydrate-digesting enzymes in the gastrointestinal tract. As an alpha-glucosidase inhibitor, its primary therapeutic use is as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus. This compound specifically targets both pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes, including glucoamylase, sucrase, maltase, and isomaltase. These enzymes are normally responsible for breaking down complex carbohydrates, oligosaccharides, and disaccharides into absorbable monosaccharides in the brush border of the small intestine. By inhibiting these enzymes, this compound delays the digestion of complex carbohydrates and disaccharides like sucrose, thereby slowing glucose absorption and reducing postprandial blood glucose concentrations. [1] [2]

The localized action of this compound within the gastrointestinal tract results in extremely low systemic bioavailability, with less than 2% of the active drug being absorbed. This pharmacokinetic profile presents unique challenges for bioequivalence (BE) assessment of generic this compound formulations. Since conventional pharmacokinetic endpoints are not suitable, regulatory agencies have developed specialized pharmacodynamic (PD) approaches that measure this compound's effect on blood glucose response following carbohydrate challenges. [3] [4] [2]

Scientific Basis for Sucrose Challenge in Bioequivalence Studies

The sucrose challenge test leverages this compound's specific mechanism of action as an alpha-glucosidase inhibitor. When this compound is co-administered with sucrose, it competitively inhibits the sucrase-isomaltase enzyme complex in the small intestine brush border, resulting in delayed sucrose hydrolysis and consequently reduced postprandial glucose absorption. The degree of plasma glucose reduction relative to a control challenge (sucrose without this compound) provides a quantitative measure of this compound's inhibitory activity. [5] [6]

Research has demonstrated that this compound's effects on sucrose absorption are dose-dependent. A seminal study using tracer methods found that increasing this compound doses from 0 to 100 mg resulted in a reduction of sucrose absorption from 90% to 62%, while simultaneously increasing absorption time from 243 to 411 minutes. This directly translated to lowered maximal glycemic excursions from 64 to 31 mg/dL. [5] Another in vivo study confirmed that sucrose absorption diminished in a dose-dependent fashion with increasing this compound doses (0.7-5.6 mg/kg body weight), with high correlation between residual sucrase activity and area under the blood glucose curve (r = 0.9837). [6]

Detailed Experimental Protocols and Methodologies

Core Protocol Design Considerations
  • Study Population: Healthy adult volunteers (typically 18-55 years) with normal glucose tolerance, confirmed through screening procedures. Studies should exclude subjects with conditions affecting carbohydrate metabolism or gastrointestinal function. [3] [4]

  • Sample Size Determination: Based on observed intra-individual variation of approximately 21% for the reference formulation, a sample size of 55 subjects provides 90% power at the 5% significance level for a two-way crossover design. [4]

  • Dietary Standardization: Subjects should maintain an unrestricted diet containing ≥150 g of carbohydrates daily for at least 3 days prior to the test and avoid unusual or vigorous exercise during this period. [7] [8]

  • Fasting Requirements: A 10- to 16-hour overnight fast is required before each study period, with water permitted as needed. [7] [8]

Table 1: Key Study Design Options for this compound Sucrose Challenge Protocols

Design Aspect Option A Option B Option C
Study Design Two-period crossover Two-period crossover Four-period Williams design
This compound Dose 50 mg 100 mg 50/100/150 mg (dose-response)
Sucrose Load 75 g in 250-300 mL water 75 g in 250-300 mL water 75 g in 250-300 mL water
Administration Simultaneous with first bite Simultaneous with first bite Simultaneous with first bite
Washout Period 7 days 7 days 7 days
Primary Use Pilot studies Pivotal BE studies Dose-response characterization
Evidence Source [4] [3] [3]
Detailed Step-by-Step Experimental Procedure
  • Pre-Study Preparations

    • Obtain institutional review board (IRB) approval and written informed consent from all subjects.
    • Screen subjects for eligibility, including medical history, physical examination, clinical laboratory tests, and confirmation of normal glucose tolerance.
    • Instruct subjects to maintain consistent dietary intake (≥150 g carbohydrates daily) and avoid unusual physical activity for 3 days prior to each study period.
  • Day -1: Baseline Sucrose Challenge (Control)

    • After a 10- to 16-hour overnight fast, subjects present at the clinical site between 7:00 and 9:00 a.m.
    • An indwelling venous catheter is placed for repeated blood sampling.
    • Baseline blood sample (Time 0) is collected for fasting glucose measurement.
    • Administer 75 g sucrose dissolved in 250-300 mL of water within 5 minutes.
    • Collect additional blood samples at predetermined intervals (e.g., 30, 60, 90, 120 minutes post-dose). [3] [7]
  • Day 0: this compound Sucrose Challenge

    • After a 10- to 16-hour overnight fast, subjects return to the clinical site.
    • Administer appropriate this compound dose (25 mg, 50 mg, 100 mg, or 150 mg) with the first bite of a standardized meal or simultaneously with sucrose solution.
    • For solution-based protocols: Co-administer this compound tablet with 75 g sucrose dissolved in 250-300 mL water.
    • Collect blood samples at identical timepoints as Day -1.
    • Maintain subjects in a seated or semi-recumbent position throughout sampling period; prohibit smoking and food intake. [3] [4]
  • Sample Processing and Analysis

    • Centrifuge blood samples within 60 minutes of collection to separate plasma/serum.
    • If immediate processing isn't possible, use tubes containing sodium fluoride (2.5 mg/mL blood) to inhibit glycolysis.
    • Analyze plasma glucose concentrations using validated enzymatic methods (hexokinase method preferred for high precision).
    • Store samples appropriately if additional analyses (e.g., insulin, GI hormones) are planned. [7]

The following diagram illustrates the overall experimental workflow for a standard this compound sucrose challenge bioequivalence study:

G cluster_period1 Period 1 Details cluster_period2 Period 2 Details Start Study Initiation Screening Subject Screening & Enrollment Start->Screening Randomization Treatment Sequence Randomization Screening->Randomization Period1 Study Period 1 Randomization->Period1 Washout1 7-Day Washout Period1->Washout1 P1Day1 Day 1: Baseline Sucrose Challenge (75g sucrose) Period1->P1Day1 Period2 Study Period 2 Washout1->Period2 Analysis Data Analysis & BE Assessment Period2->Analysis P2Day1 Day 1: Baseline Sucrose Challenge (75g sucrose) Period2->P2Day1 End Study Completion Analysis->End P1Day2 Day 2: this compound + Sucrose Challenge (Test/Reference) P1Day1->P1Day2 P1Blood Blood Sampling: 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4 hours P1Day2->P1Blood P2Day2 Day 2: this compound + Sucrose Challenge (Alternative Formulation) P2Day1->P2Day2 P2Blood Blood Sampling: 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4 hours P2Day2->P2Blood

Diagram 1: Experimental workflow for this compound bioequivalence study using sucrose challenge protocol

Pharmacodynamic Parameters and Measurement Considerations

Table 2: Pharmacodynamic Parameters for this compound Bioequivalence Assessment

Parameter Description Calculation Method Sensitivity & Applicability
ΔCmax0-4h Reduction in maximum glucose concentration Cmaxsucrose alone - Cmaxsucrose+this compound Lower sensitivity; ~30% negative values [3]
ΔAUC0-4h Reduction in glucose area under curve AUCsucrose alone - AUCsucrose+this compound Lower sensitivity; ~30% negative values [3]
Cmax0-2h Maximum glucose concentration 0-2h Direct measurement from serum glucose concentrations 0-2h Higher sensitivity for BE evaluation [3]
AUC0-2h Area under curve 0-2h Calculated using trapezoidal rule 0-2h Superior applicability for BE studies [3]
Cmaxr Rectified maximum glucose concentration Cmaxsucrose+this compound / Cmaxsucrose alone Improved discrimination between formulations [4]
AUC0-2h,r Rectified AUC 0-2h AUC0-2h, sucrose+this compound / AUC0-2h, sucrose alone Reduced intra-individual variability [4]

Data Interpretation, Analysis, and Regulatory Considerations

Statistical Analysis and Bioequivalence Determination

For bioequivalence assessment, the standard 90% confidence interval approach should be applied to the primary pharmacodynamic parameters. The geometric mean ratios (test/reference) for the selected PD parameters should fall within the acceptance range of 80.00%-125.00% with 90% confidence. Studies have demonstrated that parameters focusing on the 0-2 hour post-dose period (Cmax0-2h and AUC0-2h) exhibit superior sensitivity and applicability compared to the FDA-recommended ΔCmax0-4h and ΔAUC0-4h, which frequently produce negative values in approximately 30% of cases. [3]

The rectification method (calculating ratios rather than differences) has shown improved performance in distinguishing between formulations. In one study, the geometric mean ratios for Cmaxr, AUC0-2h,r and AUC0-4h,r were 90.06%, 84.55%, and 84.21%, respectively, when using the rectifying method. The 90% confidence intervals of Cmaxr remained within acceptance limits, while those for AUC parameters fell outside the range, demonstrating the parameter's discriminative power. [4]

Troubleshooting and Methodological Optimization
  • High Intra-individual Variability: With approximately 21% intra-individual variation observed for the reference formulation, ensure adequate sample size (≥55 subjects for two-way crossover design) to maintain statistical power. [4]

  • Negative Δ Values: When using difference-based parameters (ΔCmax0-4h and ΔAUC0-4h), approximately 30% of values may be negative, complicating statistical analysis. Consider alternative parameters (Cmax0-2h and AUC0-2h) or ratio-based approaches. [3]

  • Optimal Dosing Strategy: Research indicates the optimal this compound dose for BE studies is between 50 mg and 100 mg. Dosing timing studies show no significant difference between concomitant administration of sucrose and this compound versus this compound administration 10 minutes before sucrose. [4]

  • Sampling Time Optimization: While FDA guidance recommends 4-hour sampling, the most pronounced pharmacodynamic effects occur within 0-2 hours post-administration. More frequent sampling in the first 2 hours (e.g., every 30 minutes) improves parameter sensitivity. [3]

Regulatory Considerations and Compliance

Current FDA guidance recommends a 2-way crossover design where subjects receive 75 g sucrose alone on Day 1 (baseline) followed by 75 g sucrose plus this compound on Day 2 in each period. Blood samples are collected throughout the 4 hours after dosing for analysis of serum glucose concentration. The alteration of AUC (ΔAUC0-4h) and Cmax (ΔCmax0-4h) after this compound administration versus baseline are considered primary PD metrics. However, recent research suggests that parameters based on the 0-2 hour period (Cmax0-2h and AUC0-2h) provide superior sensitivity for bioequivalence evaluation. [3]

Conclusion

The this compound co-administration sucrose challenge protocol represents a specialized pharmacodynamic approach for assessing bioequivalence of this locally acting antidiabetic drug. Through optimized study design, appropriate parameter selection, and careful methodological execution, researchers can reliably evaluate the therapeutic equivalence of this compound formulations despite its challenging pharmacokinetic profile. The continuous refinement of these protocols, particularly the shift toward 0-2 hour parameters and ratio-based calculations, demonstrates the evolving nature of regulatory science in addressing complex bioequivalence assessment scenarios.

References and Additional Resources

  • National Institutes of Health. This compound - StatPearls - NCBI Bookshelf. [1]
  • L. Liu et al. A series of clinical trials with branded this compound. British Journal of Clinical Pharmacology, 2020. [3]
  • J. Chen et al. This compound bioequivalence: Exploration of eligible protocol design. Journal of Clinical Pharmacy and Therapeutics, 2021. [4]
  • DrugBank Online. This compound: Uses, Interactions, Mechanism of Action. [2]
  • Medscape. Precose (this compound) dosing, indications, interactions. [9]
  • H. O. L. et al. The effects of an alpha-glucoside hydrolase inhibitor on glycemia and the absorption of sucrose in man determined using a tracer method. Diabetes, 1984. [5]
  • M. G. et al. Effects of graded alpha-glucosidase inhibition on sugar absorption in vivo. Digestive Diseases and Sciences, 1988. [6]
  • Mayo Clinic. Glucose tolerance test. [10]
  • National Institutes of Health. Glucose Tolerance Test - StatPearls - NCBI Bookshelf. [7]
  • Cleveland Clinic. Glucose Tolerance Test (GTT). [8]

References

Acarbose Therapeutic and Analytical Monitoring Parameters

Author: Smolecule Technical Support Team. Date: February 2026

While a definitive therapeutic range for acarbose serum concentration is not defined, clinical practice and research focus on specific monitoring parameters.

Table 1: Key Parameters for Monitoring this compound Therapy and Analysis

Monitoring Category Parameter Details Purpose/Notes
Clinical Efficacy Monitoring Hemoglobin A1c (HbA1c) [1] [2] [3] Monitor every 3 months. Assess long-term glycemic control. A key efficacy endpoint.
1-hour Postprandial Glucose [1] [2] [3] Monitor during initiation and titration. Primary marker for dose adjustment; target is often <180 mg/dL [2].
Safety Monitoring Serum Transaminases (ALT, AST) [1] [2] [3] Check every 3 months for the first year, then periodically. Detect drug-induced elevations; dosage reduction or withdrawal may be necessary.
Gastrointestinal Symptoms [1] [4] Flatulence, diarrhea, abdominal pain. Very common; assess tolerability and adherence.
Analytical Measurement Personal Glucose Meter (PGM) Readout [5] Measures inhibition of α-glucosidase. Used in research for indirect quantification; signal is inversely proportional to this compound concentration.
IC50 Value [5] 10.0 μM for this compound. Research parameter indicating concentration needed for 50% enzyme inhibition.

Protocol: Quantifying this compound via α-Glucosidase Inhibition Using a Personal Glucose Meter

This protocol adapts a published bioanalytical method for the quantification of this compound in research settings, utilizing the widespread availability of PGMs [5].

Principle

The method is based on this compound's inhibition of α-glucosidase. The enzyme normally hydrolyzes its substrate, 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G), producing ascorbic acid (AA) and glucose. These products trigger a redox reaction in glucose test strips, generating a readable signal on a PGM. When this compound is present, it inhibits α-glucosidase, leading to reduced product formation and a corresponding decrease in the PGM signal, which allows for indirect quantification [5].

The experimental workflow can be visualized as follows:

G AA2G Substrate (AA-2G) Products Hydrolysis Products: - Ascorbic Acid (AA) - Glucose AA2G->Products Hydrolyzes Enzyme α-Glucosidase Enzyme->AA2G Catalyzes Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Inhibits Low_PGM_Signal Low PGM Signal Inhibitor->Low_PGM_Signal Leads to PGM_Signal High PGM Signal Products->PGM_Signal Generates

Materials and Reagents
  • α-Glucosidase (e.g., 754,360 U/mL) [5]
  • Substrate: 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G)
  • This compound standard (for calibration curve)
  • Sodium acetate trihydrate (for buffer preparation)
  • Personal Glucose Meter (PGM) and compatible test strips
  • Normal human serum (for validation in biological matrices)
Step-by-Step Procedure
  • Solution Preparation: Prepare a 0.2 M sodium acetate buffer (pH 5.6). Prepare stock solutions of AA-2G, this compound, and α-glucosidase in this buffer [5].
  • Inhibition Reaction:
    • Pipette 50 μL of α-glucosidase solution into a microcentrifuge tube.
    • Add 10 μL of the this compound standard or sample.
    • Incubate the mixture at 37°C for 3.0 minutes [5].
  • Enzymatic Reaction:
    • Add 40 μL of the AA-2G substrate solution to start the reaction.
    • Vortex and incubate at 37°C for 5.0 minutes [5].
  • PGM Measurement:
    • Transfer a 2.0 μL aliquot of the final reaction mixture directly onto a glucose test strip.
    • Insert the strip into the PGM and record the readout (in mg/dL or mmol/L) [5].
  • Calibration Curve:
    • Repeat steps 2-4 using a series of this compound standard solutions (e.g., 1.0–30.0 μM) instead of the sample.
    • Plot the PGM readout against the this compound concentration to generate a standard curve [5].

Critical Considerations for this compound TDM and Research

  • No Standard TDM Guidelines: The monitoring of this compound in clinical practice focuses on glycemic efficacy (HbA1c, postprandial glucose) and safety (liver enzymes), rather than on tracking its plasma concentration [1] [2] [3].
  • Handling Hypoglycemia: this compound monotherapy does not cause hypoglycemia. However, during concomitant therapy with insulin or sulfonylureas, if hypoglycemia occurs, it must be treated with oral glucose (dextrose). Sucrose (table sugar) will not be effective due to this compound's mechanism of action [2] [3].
  • Method Validation: When using the PGM method or any other analytical technique for research purposes, full validation is required. The published method showed recoveries of 89.6–114.5% for this compound in spiked human serum, demonstrating its potential for therapeutic monitoring [5].

References

reducing acarbose gastrointestinal side effects diarrhea flatulence

Author: Smolecule Technical Support Team. Date: February 2026

Acarbose GI Side Effects: FAQ for Researchers

Q1: What is the direct mechanism causing this compound's GI side effects? this compound inhibits alpha-glucosidase enzymes in the small intestine, delaying the digestion of complex carbohydrates and oligosaccharides. This results in undigested carbohydrates reaching the large intestine, where they are fermented by the gut microbiota. The primary cause of flatulence and abdominal distension is the increased production of gases (such as hydrogen, carbon dioxide, and methane) as by-products of this fermentation process [1] [2] [3].

Q2: What is the reported incidence of these side effects in clinical trials? The table below summarizes the incidence of common GI side effects reported in a U.S. placebo-controlled trial, illustrating they are a very common adverse drug reaction [4] [3].

Side Effect Incidence with this compound (n=1255) Incidence with Placebo (n=999)
Flatulence 74% 29%
Diarrhea 31% 12%
Abdominal Pain 19% 9%

Q3: Are there any rare but serious GI adverse events to be aware of? Yes. Post-marketing surveillance has reported rare cases of pneumatosis cystoides intestinalis (PCI), a condition characterized by gas-filled cysts within the bowel wall [4] [5] [6]. Symptoms can include diarrhea, mucus discharge, rectal bleeding, and constipation. Complications, though rare, can include pneumoperitoneum, volvulus, or intestinal obstruction. If suspected, the causative agent should be discontinued and appropriate diagnostic imaging performed [5] [3].

Troubleshooting & Mitigation Strategies

Q4: What are the primary clinical and research strategies for mitigating these side effects? Strategies can be broadly categorized into clinical management and novel research approaches.

Clinical Management Strategies:

  • Dose Titration: Start with a low dose (e.g., 25 mg once daily) and gradually increase to the therapeutic dose over 4-8 weeks as tolerance develops [4] [6].
  • Dietary Modification: Adherence to a diet with controlled intake of complex carbohydrates and refined sugars can significantly reduce the amount of undigested carbohydrate reaching the colon, thereby mitigating gas production [4] [6] [3].
  • Administration with Food: The medication should be taken with the first bite of a meal to ensure its presence where carbohydrate digestion begins [6].

Novel Research Approaches:

  • Combination with Baicalein: A 2022 in vitro study demonstrated that the flavonoid baicalein, when combined with this compound, alters the starch hydrolysate profile, resulting in less residual starch. This led to a significant reduction in gas production and favorable shifts in the gut microbiota structure in vitro [1].
  • Combination with Fucoidan: In vitro research suggests that combining the natural product fucoidan with this compound could achieve about 70% alpha-glucosidase inhibition, potentially allowing for a lower, better-tolerated dose of this compound to be used [6].

Experimental Data & Protocols

Q5: What quantitative data supports the combination of this compound and Baicalein? The in vitro study measured gas production and starch content, providing a quantitative basis for the proposed combination therapy [1].

Treatment Condition Total Gas Volume (mL) Residual Starch in Hydrolysate
This compound Alone 28.5 High
Baicalein Alone 8.2 Low
This compound + Baicalein 13.6 Reduced

Q6: What is a proposed workflow for evaluating interventions? The diagram below outlines a generalized experimental workflow for evaluating potential therapies to reduce this compound's side effects, based on methodologies from recent literature. This in vitro to in vivo pipeline allows for efficient initial screening.

G Start Establish In Vitro Model A Optimize Gut Microbiota Culture Conditions Start->A B Apply Treatments: - this compound alone - Test compound alone - Combination A->B C Measure Outputs: - Total gas volume - Short-chain fatty acids - Microbiota composition (16S rRNA sequencing) B->C D In Vitro Data Analysis C->D E Proceed to Animal Model (In Vivo Validation) D->E If positive results

Mechanism of Action and Side Effect Pathway

The following diagram illustrates the core mechanism of this compound and the precise points where side effects originate and can be potentially mitigated, based on the described research.

G Carbs Complex Carbohydrates MoA This compound MoA: Inhibits α-glucosidase Carbs->MoA Undigested Undigested Carbohydrates reach Colon MoA->Undigested Fermentation Microbial Fermentation Undigested->Fermentation SideEffects GI Side Effects: Gas, Flatulence, Distension Fermentation->SideEffects Dose Dose Titration Dose->Undigested Reduces Load Diet Dietary Modification Diet->Undigested Reduces Load Combo Combination Therapy (e.g., with Baicalein) Combo->Undigested Alters Hydrolysate Profile

References

acarbose fermentation yield improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Engineering Strategies

Strategy Description Key Genes/Pathways Involved Reported Outcome
Increasing Gene Cluster Copy Number [1] [2] Inserting additional copies of the acarbose biosynthetic gene cluster (acb) into the chromosome. Entire acb gene cluster (32.2 kb with 22 genes) Strains with 2, 3, and 4 copies showed titer increases of 69.4%, 99.3%, and 24.2%, respectively [1].
Overexpressing Rate-Limiting Enzymes [1] [2] [3] Identifying and overexpressing genes within the acb cluster that have low expression or are bottlenecks. acbJ, acbS, acbB, acbD, TetR1 (a regulator) Overexpression of acbJ and acbS rescued titer in a 4-copy strain, leading to a final titer of 8.12 g/L [1] [2]. Overexpression of TetR1 increased yield by ~25% [3].
Deleting Competing Pathways [3] Disrupting metabolic pathways that consume precursors essential for this compound synthesis. Glycogen synthesis pathway (e.g., glycogen synthase gene) Weakening glycogen synthesis and strengthening its degradation increased the this compound titer by 58%, reaching 8.04 g/L [3].
Eliminating Byproduct Formation [3] Knocking out genes responsible for producing major byproducts that complicate purification. treY (maltooligosyltrehalose synthase) Deletion of treY eliminated the formation of byproduct "component C" and led to a 10% increase in this compound titer [3].

The workflow below illustrates how these genetic strategies can be combined in a logical sequence to engineer a high-yielding strain.

genetic_engineering_workflow Start Start: Wild-type Strain Step1 Step 1: Create Chassis Delete non-target BGCs and competing pathways Start->Step1  Gene Knockout Step2 Step 2: Amplify Biosynthesis Insert 1-3 additional copies of acb gene cluster Step1->Step2  Multicopy Integration Step3 Step 3: Enhance Flux Overexpress rate-limiting genes (e.g., acbJ, acbS) Step2->Step3  Identify Bottlenecks Step4 Step 4: Fermentation Fed-batch fermentation with optimized conditions Step3->Step4  Process Scale-up Result High-Yield Production Strain Step4->Result

Fermentation Process Optimization

Beyond genetic modifications, optimizing the fermentation environment is crucial for maximizing yield. The following table outlines key process parameters and their optimal settings.

Strategy Description Key Parameters & Optimal Conditions Reported Outcome

| Two-Stage pH Control [4] | Using one pH for growth phase and shifting to another for production phase. | Growth phase (0-72h): pH 7.0 Production phase (after 72h): pH 8.0 [4] | An 85.7% increase in this compound titer (reaching 6210 mg/L) compared to batch fermentation without pH control [4]. | | Precursor Feeding [4] [5] | Feeding key carbon sources during fermentation to sustain production. | Feeding glucose and maltose after 72h of cultivation [4]. Maintaining total sugar concentration at 75-80 g/L [5]. | Fed-batch strategy with precursor feeding significantly boosted final this compound concentration [4]. | | Osmolality Control [5] | Controlling the osmotic pressure of the fermentation broth. | Maintaining osmolality at 400-500 mOsm/kg during the fermentation process [5]. | Increased this compound production to 3490 mg/L in a pilot fermenter [5]. | | Dissolved Oxygen (DO) Control [5] | Ensuring an adequate oxygen supply for the aerobic fermentation process. | Maintaining DO levels at 40-50% [5]. | Identified as a key parameter for achieving high this compound titers in large-scale fermenters [5]. |

The following diagram integrates these parameters into a coordinated fermentation strategy.

fermentation_strategy Start Start: Inoculation Phase1 Growth Phase (0-72h) Start->Phase1 Switch Shift to Production Phase Phase1->Switch Params1 pH = 7.0 Phase1->Params1 Phase2 Production Phase (72h+) Switch->Phase2 Params2 Key Actions: • Set pH to 8.0 • Feed Glucose/Maltose • Maintain 40-50% DO • Control Osmolality Phase2->Params2 Result High this compound Titer Phase2->Result

Troubleshooting Common Issues

Here are answers to some specific problems researchers might face.

Q1: After successfully integrating multiple copies of the this compound gene cluster, why did my titer sharply decline with four copies? This is a known issue, likely due to a new metabolic bottleneck or excessive metabolic burden [1]. The solution is not to remove the copies but to overexpress key rate-limiting genes within the cluster. As shown in the research, overexpressing acbJ or acbS in a four-copy strain successfully rescued and even enhanced the this compound titer [1] [2].

Q2: How can I improve the supply of precursors for this compound biosynthesis? A highly effective strategy is to redirect metabolic flux by manipulating central carbon metabolism. You can do this by:

  • Weakening the glycogen synthesis pathway to reduce the diversion of glucose-1-phosphate [3].
  • Strengthening the glycogen degradation pathway to make more precursor available for this compound synthesis. A combination of these approaches has been shown to increase yield by over 58% [3].

Q3: What is the most critical parameter to control during the fermentation process? There isn't a single most critical parameter, as they work synergistically. However, implementing a two-stage pH control strategy has proven to be extremely effective. Providing favorable conditions for both cell growth (pH 7.0) and this compound production (pH 8.0) can lead to a very significant increase in overall yield [4].

References

acarbose bioequivalence study negative AUC values solution

Author: Smolecule Technical Support Team. Date: February 2026

Why Do Negative AUC Values Occur?

Negative ΔAUC and ΔCmax values arise because serum glucose levels after acarbose/sucrose administration can sometimes be higher than the baseline (sucrose alone), particularly 2-4 hours post-dose [1] [2]. This is primarily due to the body's homeostatic control mechanisms, such as counter-regulatory hormone release, which can cause a glucose "rebound" effect that overshoots the baseline [1] [2]. One study noted the proportion of negative values can reach up to 30% [1], rendering data from these subjects unusable in the traditional FDA-recommended analysis.

Recommended Solutions and Methodological Adjustments

The core solution is to shift the pharmacodynamic (PD) analysis to an earlier, more sensitive time window and adjust the baseline calculation.

Proposed Change FDA-Recommended Method (Problematic) Supported Alternative Solution Rationale and Evidence
Analysis Timeframe 0-4 hours [1] 0-2 hours [1] [3] This compound's primary effect is early; the confounding rebound effect is minimized within 2 hours [1].
PD Parameters ΔAUC0–4h, ΔCmax0–4h [1] AUC0–2h, Cmax0–2h [1] [3] Parameters based on absolute glucose levels, not difference from baseline, eliminating negative values [3].
Baseline Handling Dedicated baseline day (sucrose alone) [1] Zero-time baseline subtraction [3] Using the pre-dose glucose level as baseline for each day is simpler and avoids inter-day variability [3].
Study Design 2-way crossover [1] Placebo-controlled 3x3 crossover [3] Includes a placebo arm to directly measure and account for this compound's effect, improving accuracy [3].

Research demonstrates that Cmax0–2h and AUC0–2h show superior sensitivity and applicability for BE evaluation and effectively distinguish between different this compound doses [1] [3].

Implementing the Revised Protocol: A Workflow

The following workflow visualizes the steps for implementing a revised this compound bioequivalence study protocol designed to avoid negative AUC values.

Start Start: this compound BE Study Design Sub1 Sub-study 1: Dose Finding Start->Sub1 Sub2 Sub-study 2: Pivotal BE Trial Start->Sub2 A1 Administer sucrose alone (Establish baseline) Sub1->A1 A2 Coadminister sucrose with this compound (e.g., 50mg, 100mg) A1->A2 A3 Compare serum glucose 0-2h profiles A2->A3 A4 Confirm significant effect of lowest dose vs. baseline A3->A4 B1 Use 3-period crossover design: (Sucrose), (Sucrose + Reference), (Sucrose + Test) A4->B1 Determines effective dose Sub2->B1 B2 Collect blood samples up to 2h (0, 0.25, 0.5, 0.75, 1, 1.5, 2h) B1->B2 B3 Use zero-time baseline correction for each period B2->B3 B4 Calculate Cmax0-2h and AUC0-2h for Test vs. Reference B3->B4 B5 Apply BE criteria (90% CI within 80.00%-125.00%) B4->B5

Detailed Experimental Protocol for a Pivotal BE Trial

Here is a detailed methodology based on the approaches cited in the research [1] [3]:

  • 1. Study Design: A randomized, open-label, three-period, six-sequence crossover study.
  • 2. Subjects: Healthy volunteers with normal glucose tolerance, confirmed by fasting blood glucose ≤6.1 mmol/L and 2-hour postprandial glucose ≤7.8 mmol/L.
  • 3. Treatments:
    • Period A (Baseline): 75 g sucrose dissolved in 150-200 mL water.
    • Period B: Reference this compound (e.g., 50 mg or 100 mg) co-administered with 75 g sucrose.
    • Period C: Test this compound formulation co-administered with 75 g sucrose.
  • 4. Blood Sampling: Collect samples at pre-dose (0 h), and at 10, 20, 30, 40, 50, 60, 70, 80, 90, 100, 110, and 120 minutes post-dose.
  • 5. Sample Analysis: Measure serum/plasma glucose using a specific and precise method (e.g., UHPLC-MS/MS with a surrogate matrix to accurately quantify endogenous glucose) [4].
  • 6. Data Analysis:
    • Subtract the zero-hour baseline glucose concentration from all subsequent measurements in the same period.
    • Calculate individual Cmax0–2h and AUC0–2h for both test and reference product periods.
    • Perform statistical analysis (ANOVA) on log-transformed Cmax0–2h and AUC0–2h. Bioequivalence is concluded if the 90% geometric confidence intervals for the Test/Reference ratios fall within 80.00%–125.00% [3].

Frequently Asked Questions (FAQs)

Q1: Why not just use the FDA's recommended parameters and exclude subjects with negative values? Excluding a high proportion (up to 30%) of subjects introduces significant bias, reduces the study's statistical power, and is not scientifically sound. It calls into question the validity of the entire trial [1]. The alternative parameters provide a more robust and inclusive dataset.

Q2: Is a 50 mg or 100 mg dose of this compound more appropriate for a BE study? Research indicates that 100 mg produces a significantly greater glucose-lowering effect compared to 50 mg and is more likely to provide a clear PD signal [1]. However, another study using a refined protocol (0-2h analysis, zero-baseline) successfully demonstrated BE with a 50 mg dose [3]. A pilot dose-finding study in your target population is recommended to determine the minimal effective dose.

Q3: What analytical method is recommended for measuring glucose in these studies? While traditional enzymatic methods are common, they can be subject to interference. Research highlights the use of UHPLC-MS/MS with a surrogate matrix (like PBS) for high specificity, precision, and accuracy, which is crucial for a robust BE study [4].

References

optimizing acarbose dose to minimize side effects

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing and Side Effect Management

For researchers modeling clinical outcomes, understanding the established human dosing regimens and associated adverse events is crucial. The following table summarizes the standard dosage and primary gastrointestinal effects.

Table 1: Clinical Dosing Protocol and Common Side Effects [1] [2] [3]

Aspect Details
Standard Initial Dose 25 mg taken three times daily (t.i.d.) with the first bite of each main meal [1].
Titration & Maintenance Increase from 25 mg to 50 mg t.i.d. at 4-8 week intervals based on tolerance and glycemic response. Maximum dose: 100 mg t.i.d. For patients ≤60 kg, do not exceed 50 mg t.i.d. [1].
Common GI Side Effects Abdominal pain (19%), diarrhea (31%), flatulence (74%). Symptoms are dose-dependent and often subside with continued use [3].
Mitigation Strategy Initiate therapy at a lower dose (e.g., 25 mg once daily) and gradually increase to the target t.i.d. dose to improve gastrointestinal tolerance [1].

Mechanism of Action & Research Insights

Acarbose is a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidases [2]. By inhibiting these enzymes, this compound delays the digestion of complex carbohydrates and disaccharides into monosaccharides, thereby slowing glucose absorption and reducing postprandial hyperglycemia [2] [4].

The following diagram illustrates the site and mechanism of this compound action within the human digestive system.

G cluster_this compound This compound Inhibition Carbs Complex Carbohydrates (Starch, Sucrose) Amylase Pancreatic α-Amylase Carbs->Amylase  Digestion in  Small Intestine Lumen Oligos Oligosaccharides (Maltose, Trisaccharides) Amylase->Oligos Glucosidase Intestinal α-Glucosidase Oligos->Glucosidase Glucose Monosaccharides (Glucose, Fructose) Glucosidase->Glucose Absorption Absorption into Bloodstream Glucose->Absorption InhibitAmylase Inhibits α-Amylase InhibitAmylase->Amylase InhibitGlucosidase Inhibits α-Glucosidase InhibitGlucosidase->Glucosidase

Beyond its primary mechanism, research has revealed several other dimensions of this compound activity:

  • Off-Label & Investigational Uses: Studies have explored its potential in managing prediabetes to prevent progression to type 2 diabetes, and in type 1 diabetes as an adjunct to reduce postprandial glucose excursions [2].
  • Impact on Gut Microbiome: The efficacy of this compound can be influenced by the gut microbiome. Certain bacterial species in the intestine produce enzymes (like this compound degrading glucosidases and this compound kinases) that can metabolize and inactivate this compound, which may contribute to variable patient response [4] [5].
  • Novel Inhibitor Development: The search for more potent and tolerable agents is ongoing. Recent research has focused on synthesizing novel compounds, such as benzimidazole-thioquinoline hybrids, which have demonstrated significantly higher in vitro inhibitory activity (IC₅₀ = 28.0 µM) compared to this compound (IC₅₀ = 750.0 µM) [6].

Critical Safety and Monitoring Parameters

For comprehensive preclinical and clinical safety profiling, please note these key considerations:

  • Hepatotoxicity: Asymptomatic, reversible elevations in serum transaminases can occur. In clinical studies, 14% of patients experienced elevations, with 3% seeing levels >3x the upper limit of normal. These elevations are more common in women, at higher doses, and in patients with low body weight (≤60 kg). Monitoring Recommendation: Check serum transaminases every 3 months during the first year of therapy [2] [3].
  • Contraindications: this compound is contraindicated in patients with cirrhosis, diabetic ketoacidosis, inflammatory bowel disease, colonic ulceration, chronic intestinal diseases, or partial/intestinal obstruction [2] [7].
  • Drug-Drug Interactions:
    • Digoxin: this compound may decrease the bioavailability of digoxin [2].
    • Hypoglycemic Agents: When used with insulin or sulfonylureas, this compound increases the risk of hypoglycemia. Note that sucrose (table sugar) is ineffective for treating such episodes due to this compound's mechanism; oral dextrose or glucose must be used instead [2] [8].

FAQs for Research and Development

Q: What are the key biochemical assays for evaluating alpha-glucosidase inhibition? A: Standard in vitro assays measure the inhibition of α-glucosidase enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is the primary metric for comparing potency. For example, in one study, a novel compound (6j) showed an IC₅₀ of 28.0 ± 0.6 µM, compared to 750.0 µM for this compound, indicating significantly higher potency [6]. Kinetic studies can further determine if the inhibition is competitive, as is the case with this compound and many novel inhibitors [6].

Q: Why is this compound more effective in some populations than others? A: Efficacy can be influenced by dietary factors. A high-starch, Eastern diet may lead to a more pronounced therapeutic effect compared to Western diets with different carbohydrate compositions [4]. Furthermore, individual variations in the gut microbiome, particularly the presence of this compound-degrading bacteria, can impact the drug's bioavailability and activity in the gut [4] [5].

Q: What are the current research frontiers in this compound science? A: Current research extends beyond diabetes and includes:

  • Biosynthesis: Fully elucidating the bacterial biosynthetic pathway in Actinoplanes sp. to potentially improve production yields [5].
  • Anti-aging Research: Studies in mice suggest this compound may extend lifespan and reduce age-related lesions, potentially through modulation of ERK1/2 and p38-MAPK signaling pathways [2].
  • Novel Compound Design: Synthesizing and testing hybrid molecules and derivatives to overcome the low potency and high rate of gastrointestinal side effects associated with current AGIs [6] [9].

References

acarbose combination therapy hypoglycemia management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Hypoglycemia Risk

Mechanism: Acarbose is an alpha-glucosidase inhibitor. It acts locally in the gastrointestinal tract to competitively and reversibly inhibit enzymes (like sucrase and pancreatic alpha-amylase) that break down complex carbohydrates and disaccharides into absorbable monosaccharides. This delays glucose absorption, thereby reducing postprandial blood glucose levels [1] [2] [3].

Hypoglycemia Risk Profile:

  • Monotherapy: this compound alone carries a very low risk of causing hypoglycemia [1] [4].
  • Combination Therapy: The risk of hypoglycemia increases significantly when this compound is combined with other antidiabetic agents that cause hypoglycemia, particularly insulin or sulfonylureas [1] [4]. The overall glycemic control improves, but the additive effect can sometimes lead to low blood sugar.

Hypoglycemia Management Protocol

A critical distinction in management is the choice of rescue carbohydrate. The following table outlines the response protocol based on the patient's consciousness.

Situation Recommended Action Rationale & Research Context
Mild to Moderate Hypoglycemia (Patient is conscious and alert) Administer glucose tablets/gel, honey, or fruit juice. Avoid table sugar (sucrose) or regular soft drinks [4]. This compound inhibits the enzymes that break down sucrose (table sugar) into glucose and fructose. Therefore, sucrose cannot be relied upon to rapidly raise blood glucose levels [4].
Severe Hypoglycemia (Patient is unconscious or unable to swallow) Administer intravenous dextrose (50% glucose solution) or intramuscular glucagon [5] [4]. This is the standard emergency treatment. A case study of intentional this compound overdose (525 mg) successfully used IV dextrose to reverse life-threatening hypoglycemia (blood glucose of 22 mg/dL) [5]. Glucagon may be less effective if glycogen stores are depleted.

This compound in Combination Therapies: Efficacy & Safety

This compound is often used as an add-on therapy. The table below summarizes its efficacy and safety profile in various combinations, which is crucial for designing clinical trials.

Combination Therapy Efficacy (HbA1c Reduction) Safety & Notable Findings Research Context
This compound + Metformin + DPP-4 Inhibitor (Sitagliptin) -0.44% after 16 weeks of add-on therapy (vs. -0.09% in the control group) [6]. Well-tolerated, no significant adverse events. Suppressed postprandial glucagon secretion without excess insulin secretion [6]. A 24-week, multicenter, double-blind study in Korean patients (N=165) demonstrating this compound as an effective third-line therapy [6].
This compound + Basal Insulin -0.55% after 20 weeks of combination therapy. Postprandial blood glucose reduced by -2.59 mmol/L [7]. Low rate of GI adverse events (flatulence 0.37%). High physician (79.0%) and patient (77.3%) satisfaction [7]. A large, prospective, observational study in Korean patients (N=539) under daily-life treatment conditions [7].
This compound + Various Regimens Improved glycemic control over 3 years, irrespective of concomitant therapy. HbA1c was 0.2%-0.5% lower vs. placebo [8]. High discontinuation rate (61%) due to GI side effects (flatulence, diarrhea). Reinforces need for careful dose titration [8]. U.K. Prospective Diabetes Study (UKPDS 44), a large 3-year randomized trial (N=1,946) [8].

Experimental Considerations for Researchers

  • Dietary Control in Pre-clinical Studies: The starch and sucrose content of the diet will significantly alter the hypoglycemic effect of this compound and the severity of its gastrointestinal adverse effects [1] [2]. Diets high in complex carbohydrates (typical of Eastern diets) potentiate its effects [2].
  • Dose Titration Protocol: To minimize GI adverse effects and improve tolerability in clinical trials, start with a low dose (e.g., 25 mg once daily) and titrate up gradually every 4-8 weeks to the effective dose (e.g., 50 mg or 100 mg three times daily) [1] [8].
  • Managing Overdose in Study Design: In cases of this compound overdose, the primary concern is not hypoglycemia unless other agents are involved, but severe GI distress. The recommended protocol is to withhold food or beverages containing carbohydrates for 4-6 hours to prevent fermentation and gas formation in the colon [1].
  • Safety Monitoring: For long-term studies, monitor serum transaminase levels every 3 months during the first year of therapy, as elevated liver enzymes can occur and are usually reversible upon discontinuation [1].

Troubleshooting & FAQ

Q1: Why is sucrose ineffective for treating this compound-associated hypoglycemia? A: this compound works by inhibiting the alpha-glucosidase enzymes in the small intestine, including sucrase, the enzyme responsible for breaking down sucrose (table sugar) into glucose and fructose. With sucrase inhibited, sucrose passes through the gut unabsorbed and cannot raise blood glucose levels in a timely manner [3] [4].

Q2: What are the primary reasons for patient dropout in this compound clinical trials, and how can this be mitigated? A: The main reason for discontinuation is gastrointestinal adverse effects, such as flatulence, diarrhea, and abdominal pain [1] [8]. These are caused by bacterial fermentation of undigested carbohydrates in the colon. Mitigation strategies include:

  • Gradual dose titration starting from a low dose [1].
  • Dietary counseling to reduce intake of high-sugar foods that exacerbate symptoms [1].
  • Informing participants that GI symptoms often diminish over time with continued treatment [1].

Q3: In which patient populations is this compound absolutely contraindicated? A: this compound is contraindicated in patients with:

  • Chronic intestinal diseases associated with marked disorders of digestion or absorption (e.g., inflammatory bowel disease) [1] [4].
  • Conditions that may be worsened by increased gas formation in the intestine (e.g., intestinal obstruction, colonic ulceration) [1].
  • Severe renal impairment (serum creatinine >2.0 mg/dL) [1].
  • Hypersensitivity to the drug and diabetic ketoacidosis [1] [4].

Experimental Workflow & Mechanism Diagram

For a visual summary of this compound's mechanism and its implications for hypoglycemia management, refer to the following diagram:

G Carbs Complex Carbohydrates (Starch, Sucrose) Enzymes Alpha-Glucosidase Enzymes Carbs->Enzymes  Normal Digestion   Glucose Absorbable Glucose Enzymes->Glucose  Produces   HypoRisk Increased Hypoglycemia Risk Glucose->HypoRisk  Delayed Absorption Lowers Postprandial Glucose   This compound This compound Administration This compound->Enzymes  Competitively Inhibits   RescueGlucose Rescue: Glucose/IV Dextrose HypoRisk->RescueGlucose  Effective Treatment   RescueSucrose Ineffective: Sucrose HypoRisk->RescueSucrose  Ineffective Treatment   Note Sucrose breakdown is blocked RescueSucrose->Note

References

Acarbose Malabsorption Syndrome: Mechanism & Quantitative Effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of key carbohydrate-digesting enzymes in the small intestine [1] [2] [3]. Its inhibitory potency follows this order: glucoamylase > sucrase > maltase > isomaltase [2]. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, this compound reduces postprandial blood glucose spikes but also leads to malabsorption of carbohydrates into the large intestine [1] [4] [3].

The following diagram illustrates this pathway and its experimental consequences:

G Complex Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides Complex Carbohydrates->Oligosaccharides Pancreatic α-Amylase Absorbable Monosaccharides Absorbable Monosaccharides Oligosaccharides->Absorbable Monosaccharides α-Glucosidases (sucrase, maltase, etc.) This compound Inhibition This compound Inhibition Pancreatic α-Amylase Pancreatic α-Amylase This compound Inhibition->Pancreatic α-Amylase Inhibits α-Glucosidases\n(sucrase, maltase, etc.) α-Glucosidases (sucrase, maltase, etc.) This compound Inhibition->α-Glucosidases\n(sucrase, maltase, etc.) Inhibits Bacterial Fermentation Bacterial Fermentation Experimental Outcomes Experimental Outcomes Bacterial Fermentation->Experimental Outcomes Undigested Carbs\n(Colon) Undigested Carbs (Colon) Undigested Carbs\n(Colon)->Bacterial Fermentation

Quantitative Data on Carbohydrate Malabsorption The extent of malabsorption is dependent on both the this compound dose and the size of the carbohydrate load [5]. The table below summarizes key quantitative findings from clinical studies:

This compound Dose Carbohydrate Load Mean Amount of Unabsorbed Carbohydrate Experimental Context
50 mg 250 mL Ensure Liquid 5.3 g Single administration to healthy volunteers [5]
50 mg 500 mL Ensure Liquid 7.7 g Single administration to healthy volunteers [5]
100 mg 500 mL Ensure Liquid 10.8 g Single administration to healthy volunteers [5]
50-100 mg (TID) Standard Diet Breath hydrogen excretion decreased to 31.6% of baseline after 2 months Long-term administration in Type 2 diabetes patients [5]

Frequently Asked Questions (FAQs) for Researchers

1. Why does this compound cause gastrointestinal side effects in subjects, and how can this be managed in animal studies? The undigested carbohydrates pass into the large intestine, where they are fermented by the gut microbiota. This fermentation process produces gases (hydrogen, carbon dioxide, and methane), which cause the characteristic GI distress like flatulence, diarrhea, and abdominal distention [1] [6]. One study found that after one year of administration, 49% of subjects experienced moderate or severe flatulence [6]. Experimental Management Strategy: Research indicates that combining this compound with baicalein (a flavonoid) can modulate the gut microbiota and significantly reduce gas production by decreasing the content of residual starch available for fermentation [6].

2. Does carbohydrate malabsorption diminish with long-term this compound use? Yes, evidence suggests the body undergoes an adaptation. In one study, diabetic patients on this compound for two months showed a decrease in breath hydrogen excretion to 31.6% of baseline, indicating reduced malabsorption over time. Notably, the glycemic control was maintained despite this adaptation [5].

3. What are the critical hepatotoxicity risks to monitor in long-term studies? this compound has been linked to rare instances of clinically apparent acute liver injury [4]. This typically arises 2 to 8 months after starting therapy and presents with a hepatocellular pattern of serum enzyme elevations (marked increases in ALT and AST) [4]. Monitoring Protocol: It is recommended to check serum transaminase levels every 3 months during the first year of therapy and periodically thereafter. The drug should be discontinued if significant elevations occur [1] [4].

4. Can an this compound overdose cause hypoglycemia in experimental models? While this compound monotherapy does not typically cause hypoglycemia, a massive overdose can lead to severe, life-threatening hypoglycemia [7]. This is a critical safety consideration for preclinical research. The mechanism is not fully understood but is thought to be related to the profound and systemic metabolic disruption caused by the near-total inhibition of carbohydrate absorption [7].

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Action
High Subject Drop-out Rates Severe GI adverse effects (flatulence, diarrhea) from rapid introduction of high-dose this compound. Start with a low dose (e.g., 25 mg once daily) and titrate up gradually over 4-8 weeks. Ensure subjects take the drug with the first bite of a meal [1] [7].
Elevated Liver Enzymes in Subjects Idiosyncratic drug-induced liver injury. Discontinue this compound immediately. Monitor enzymes closely; they are usually reversible upon cessation. Consider this a foreseeable rare event [4].
Unexpected Hypoglycemia Overdose in animal models or co-administration with other hypoglycemic agents (e.g., insulin, sulfonylureas). In overdose, withhold carbohydrate-containing foods for 4-6 hours to prevent exacerbating GI symptoms. Treat severe hypoglycemia with intravenous glucose [1] [7].
Reduced Drug Efficacy In Vitro Co-incubation with digestive enzymes (amylase, protease). This compound's activity is dependent on its local action in the GI tract. Digestive enzymes can degrade it and decrease its effectiveness [1].

Experimental Protocols & Assessment Methods

1. Protocol: Assessing Carbohydrate Malabsorption via Breath Hydrogen Test This is a gold-standard, non-invasive method for quantifying carbohydrate malabsorption in vivo [5].

  • Principle: Undigested carbohydrates are fermented by colonic bacteria, producing hydrogen gas that is absorbed into the bloodstream and exhaled in breath.
  • Procedure:
    • Subjects fast for at least 12 hours overnight (baseline measurement).
    • Administer a standardized carbohydrate load (e.g., 6g lactulose or a set volume of Ensure Liquid) with the designated this compound dose.
    • Collect breath samples at 15-minute intervals for up to 4 hours.
    • Measure hydrogen concentration in each sample using gas chromatography or a dedicated breath hydrogen analyzer.
  • Data Analysis: The amount of unabsorbed carbohydrate can be calculated based on the total breath hydrogen excretion. A rise in hydrogen concentration of ≥10 ppm over the baseline is considered indicative of significant malabsorption [5].

2. Protocol: In Vitro Model for Studying Gut Microbiota and Side Effects This model helps investigate strategies to mitigate GI side effects without the complexity of an in vivo study [6].

  • Principle: An in vitro culture of human gut microbiota is used to simulate the fermentation process in the colon.
  • Procedure:
    • Sample Inoculation: Prepare a general anaerobic medium and inoculate with fresh fecal samples from healthy donors under anaerobic conditions.
    • Treatment: Add experimental treatments to the culture:
      • This compound alone
      • Test compound alone (e.g., Baicalein)
      • Combination of this compound and test compound
      • Corresponding starch hydrolysate
    • Incubation & Measurement: Incubate for a set period (e.g., 24h). Measure total gas production using a pressure sensor or via water displacement in an inverted graduated cylinder.
    • Microbiota Analysis: Analyze the structure and composition of the gut microbiota post-culture using techniques like 16S rRNA sequencing or PCR-DGGE.
  • Application: This model can demonstrate how combination therapies reduce gas production by altering the residual starch profile and modulating the microbial community [6].

References

acarbose hepatic enzyme elevation monitoring management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the clinical significance of hepatic enzyme elevation with acarbose? Elevated serum transaminases are a known, potential adverse effect of this compound therapy. These elevations are usually asymptomatic and reversible upon discontinuation of the drug [1].

  • Q2: What is the recommended monitoring protocol for liver function? Clinical guidelines recommend checking serum transaminase concentrations every 3 months for the first year of therapy [1]. After the first year, the monitoring frequency may be adjusted based on the patient's stability, but regular monitoring should continue [2].

  • Q3: What action should be taken if enzyme levels become elevated? The clinician should reduce the dose or discontinue therapy if transaminase concentrations become elevated during treatment [1]. The drug should be stopped in cases of persistent or significant elevation.

  • Q4: Are there specific patient factors that increase this risk? this compound is contraindicated in patients with liver cirrhosis [1]. While overt hepatic dysfunction is a clear risk factor, caution is advised in any patient with pre-existing liver conditions.

Troubleshooting & Management Guide

The following table outlines the systematic approach to monitoring and managing liver-related parameters during this compound therapy.

Parameter to Monitor Recommended Frequency Management & Action Steps
Serum Transaminases (AST, ALT) [1] Every 3 months for the first year of therapy [1]. For elevated levels: Consider dose reduction or drug discontinuation. Levels are typically reversible upon stopping this compound [1].
General Hepatic Function [2] As part of systematic monitoring to ensure safety and efficacy. Contraindicated in patients with liver cirrhosis. Reinforce clinical vigilance [2] [1].
Postprandial Glucose & HbA1c [1] Regularly, to assess overall efficacy. Monitor 1-2 hour postprandial blood glucose and glycosylated hemoglobin (HbA1c) [1].

Clinical Management Workflow

For a clear visual summary, the following diagram outlines the key decision-making process for managing a patient on this compound therapy with potential hepatic issues.

Start Patient on this compound Therapy ContraindicationCheck Contraindication Check Pre-existing Liver Cirrhosis? Start->ContraindicationCheck BaselineMonitoring Baseline & Ongoing Monitoring Check serum transaminases (ALT, AST) ContraindicationCheck->BaselineMonitoring No ActionDoseReduce Consider Dose Reduction or Discontinuation ContraindicationCheck->ActionDoseReduce Yes (Contraindicated) ResultEvaluation Evaluate Liver Enzyme Results BaselineMonitoring->ResultEvaluation ResultEvaluation->ActionDoseReduce Enzymes Elevated ContinueMonitor Continue Routine Monitoring Every 3 months (first year) ResultEvaluation->ContinueMonitor Enzymes Normal Outcome Enzymes typically return to normal ActionDoseReduce->Outcome

Key Takeaways for Researchers

For professionals in drug development, the hepatic profile of this compound highlights several important considerations:

  • Mechanism Insight: The low systemic absorption of this compound (less than 2%) makes systemic liver toxicity uncommon, suggesting that observed enzyme elevations may be idiosyncratic [3].
  • Risk Management: The established, predictable monitoring schedule serves as an effective risk mitigation strategy, making this a manageable adverse effect within a clinical trial or treatment program [1].
  • Clear Contraindication: The absolute contraindication in cirrhosis provides a clear exclusion criterion for patient safety in both clinical practice and research settings [1].

References

acarbose administration timing food interaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the optimal timing for acarbose administration in relation to meals?

    • A: this compound must be administered at the very beginning of a meal (with the first bite of food) for maximum efficacy [1] [2] [3]. A clinical trial demonstrated that taking 100 mg of this compound at the beginning of a meal or 15 minutes after starting a meal resulted in significantly smaller increases in blood glucose compared to taking it 30 minutes before the meal [4]. The mechanism relies on the drug being present in the GI tract simultaneously with food to inhibit carbohydrate-digesting enzymes [1].
  • Q2: What is the recommended dosing and titration schedule for this compound?

    • A: Dosing must be individualized and titrated to balance efficacy with gastrointestinal side effects [1] [2]. The standard schedule is in the table below.
Phase Dosage Regimen Purpose & Notes
Initial Dose 25 mg, three times daily [1] [2] To minimize GI adverse effects; may start with 25 mg once daily if intolerance is a concern [2].
Titration Increase to 25 mg three times daily, then adjust every 4-8 weeks [1] [2] Achieve desired 1-hour postprandial glucose while managing side effects [2].
Maintenance 50 mg to 100 mg, three times daily [1] [2] Maximum dose depends on patient weight [1] [2].
Maximum Dose ≤60 kg: 50 mg three times daily; >60 kg: 100 mg three times daily [1] [2] Doses >100 mg three times daily associated with increased risk of elevated serum transaminases [2].
  • Q3: What are the primary mechanisms of action and key pharmacokinetic properties of this compound?

    • A: this compound is a complex oligosaccharide that acts as a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes [1]. This delays the digestion of complex carbohydrates and disaccharides into monosaccharides, thereby slowing glucose absorption and reducing postprandial blood glucose concentrations [1]. Its pharmacokinetic profile is characterized by low systemic absorption, with less than 2% of the active drug absorbed [1]. The following diagram illustrates this mechanism and its effects:

    G Carbs Complex Carbohydrates Amylase Pancreatic Alpha-Amylase Carbs->Amylase  Hydrolyzes Oligos Oligosaccharides, Disaccharides Glucosidase Intestinal Alpha-Glucosidase Oligos->Glucosidase  Breaks Down Glucose Monosaccharides (Glucose) LowGlucose Reduced Postprandial Blood Glucose Rise Amylase->Oligos Glucosidase->Glucose This compound This compound This compound->Amylase  Competitively Inhibits This compound->Glucosidase  Competitively Inhibits

    Diagram 1: this compound inhibits key digestive enzymes, slowing carbohydrate breakdown and glucose absorption to reduce postprandial blood glucose.

  • Q4: How should hypoglycemia be managed in a patient taking this compound in combination with other antidiabetic agents?

    • A: this compound monotherapy does not cause hypoglycemia [2] [3]. However, when used with insulin or sulfonylureas, the risk increases [1] [2]. For mild to moderate hypoglycemia, patients must be instructed to use oral glucose (dextrose) tablets or gel, or fruit juice [2] [3]. Sucrose (table sugar) or regular soft drinks are not effective because this compound inhibits the enzymes needed for their digestion [2]. Severe hypoglycemia may require intravenous glucose or parenteral glucagon [2].

Experimental Protocols & Research Insights

  • Validated Clinical Protocol: Administration Timing

    • Objective: To determine the effect of this compound administration timing on postprandial hyperglycemia [4].
    • Methodology:
      • Design: Randomized, open-label, cross-over study.
      • Participants: 24 patients with Type 2 Diabetes.
      • Intervention: A single 100 mg dose of this compound was administered at different times relative to a test meal: 1) 30 minutes before the meal, 2) at the beginning of the meal, and 3) 15 minutes after starting the meal. A control meal with no drug was also tested [4].
      • Measurements: Blood glucose, insulin, and C-peptide levels were measured postprandially [4].
    • Conclusion: The most significant reductions in postprandial blood glucose occurred when this compound was taken at the beginning or 15 minutes after the start of the meal. Administration 30 minutes before the meal was significantly less effective [4].
  • Research Focus: Enhancing this compound Production

    • Challenge: Overcoming production bottlenecks in Actinoplanes sp., the natural producer of this compound, to meet rising market demand [5].
    • Experimental Strategy:
      • Genetic Toolkit Development: Establishing efficient conjugation systems (e.g., ΦBT1, pSAM2) for genetic manipulation in Actinoplanes sp. [5].
      • Gene Cluster Copy Number Increase: Constructing mutant strains with additional copies of the this compound biosynthetic gene cluster (acb). One study achieved a 99.3% titer increase with three copies [5].
      • Overexpression of Rate-Limiting Genes: In strains with declining titers (e.g., four-copy acb), overexpressing specific genes like acbJ and acbS restored and further enhanced production [5].
      • Fed-Batch Fermentation Optimization: Combining genetic engineering with optimized fermentation processes increased the final this compound titer to 8.12 g/L [5].
    • Advanced Research: Discovery of AcbE, an enzyme that catalyzes the production of "acarstatin" analogs (e.g., Acarstatin A & B) with ~1500-fold greater inhibitory activity against human salivary α-amylase than this compound itself. These analogs also show resistance to microbial degradation, making them promising next-generation candidates [6].

Critical Troubleshooting Guide

The workflow below outlines a systematic approach for managing this compound treatment in clinical studies, from initiation to handling adverse effects and drug interactions.

G Start Start this compound Therapy Admin Administer with First Bite of Meal Start->Admin Titrate Titrate Dose Every 4-8 Weeks Admin->Titrate GI GI Effects (Flatulence, Diarrhea, Abdominal Pain) Titrate->GI If Adverse Effects Hepatotoxicity Check Serum Transaminases (Elevation Possible) Titrate->Hepatotoxicity Monitor Q3mo for 1st Year Interactions Manage Drug Interactions: - Digestive Enzymes - Intestinal Adsorbents - Digoxin (↓ levels) Titrate->Interactions CheckDiet Verify Adherence to Prescribed Diet GI->CheckDiet ReduceDose Reduce Dose or Switch to Once-Daily CheckDiet->ReduceDose Discontinue Consider Discontinuation ReduceDose->Discontinue Hepatotoxicity->ReduceDose

Diagram 2: A clinical management workflow for this compound therapy, highlighting key monitoring points and common challenges.

References

acarbose analytical method validation HPLC detection

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Acarbose

The following table outlines the key parameters from two validated stability-indicating HPLC methods for this compound in pharmaceutical dosage forms.

Parameter Method 1: USP-based HPLC-UV [1] Method 2: LC-ELSD [2]
Column Lichrospher-100-NH₂ (250 x 4.6 mm, 5 µm) [1] Not specified in excerpt
Mobile Phase Acetonitrile-0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v) [1] Not specified in excerpt
Flow Rate 2.0 mL/min [1] Not specified in excerpt
Detection UV at 210 nm [1] Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL [1] Not specified in excerpt
Column Temperature 35°C [1] Not specified in excerpt
Linearity 2.5 - 20 mg/mL (R² = 0.9995) [1] Good (exact range not specified)
Key Application Stability-indicating assay for tablets [1] Dosage in commercial tablets (Glucobay)
Sample Preparation No derivatization [1] No derivatization [2]

HPLC Method Validation Guide

For any analytical method, validation is required to ensure it is suitable for its intended purpose. The following workflow outlines the core parameters and their typical sequence in method validation, based on ICH guidelines [3].

Start HPLC Method Validation Specificity 1. Specificity Start->Specificity LOD_LOQ 2. LOD & LOQ Specificity->LOD_LOQ Linearity 3. Linearity & Range LOD_LOQ->Linearity Precision 4. Precision Linearity->Precision Accuracy 5. Accuracy Precision->Accuracy Robustness 6. Robustness Accuracy->Robustness

Here are the technical details and experimental protocols for each validation parameter:

  • 1. Specificity

    • Purpose: To verify that the method can accurately measure the analyte (this compound) without interference from other components like impurities, degradation products, or excipients [4] [1].
    • Experimental Protocol: Stress the this compound sample (bulk drug or formulation) under various conditions—including acid, base, oxidative (e.g., 10% hydrogen peroxide), thermal, and photolytic exposure—to achieve about 5-15% degradation. Then, analyze the stressed samples using the HPLC method [4] [1].
    • Acceptance Criteria: The peak for this compound should be pure (as confirmed by a Diode Array Detector peak purity tool) and be well-resolved from any degradation peaks, with no interference at the retention time of this compound [4] [1].
  • 2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Purpose: To determine the smallest amount of this compound that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision [4].
    • Experimental Protocol (Signal-to-Noise Ratio):
      • LOD: The concentration at which the signal-to-noise ratio (S/N) is ≥ 3:1 [4].
      • LOQ: The concentration at which S/N is ≥ 10:1. The precision at the LOQ should be verified by injecting six independent preparations and calculating the RSD of the peak areas, which should typically be less than 2-5% [4].
  • 3. Linearity and Range

    • Purpose: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in a given range.
    • Experimental Protocol: Prepare a series of standard solutions at at least 5 concentrations, for example, from LOQ to 200% of the expected test concentration (e.g., 80%, 100%, 120%). Plot the peak area versus concentration and perform linear regression analysis [4].
    • Acceptance Criteria: The correlation coefficient (r) should be greater than 0.999 [4].
  • 4. Precision

    • Purpose: To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
    • Experimental Protocol:
      • Repeatability: Inject the same sample solution six times consecutively [4].
      • Intermediate Precision: Perform the analysis on a different day, with a different analyst, and/or using a different instrument [4].
    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas (for repeatability) and the content results (for intermediate precision) should typically be less than 2% [4].
  • 5. Accuracy

    • Purpose: To confirm that the method yields results that are close to the true value.
    • Experimental Protocol (Recovery Test): For drug substances (APIs), a direct recovery test is used. For formulations, a spiked recovery test is common, where known amounts of this compound are added to a placebo mixture of excipients at three levels (e.g., 80%, 100%, 120%), with three samples at each level [4].
    • Acceptance Criteria: The mean recovery should be between 98% and 102%, with an RSD of less than 2% [4].
  • 6. Robustness

    • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
    • Experimental Protocol: The method is intentionally varied in parameters such as:
      • Mobile phase ratio: ±5% variation of the lower component [4].
      • Flow rate: ±10% variation [4].
      • pH of buffer: Small variations (e.g., ±0.1 units) [4].
      • Columns from different brands or batches: [4]
    • Acceptance Criteria: The RSD of the assay results under these varied conditions should be less than 2%, and the system suitability criteria (e.g., tailing factor, resolution) should still be met [4].

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common issue that can compromise data quality. The following flowchart provides a systematic approach to diagnosing and resolving it.

Start Observed Peak Tailing Q1 Does tailing affect all peaks? Start->Q1 Q2 Is the issue with an established method? Q1->Q2 Yes Sol3 Solution: - Dilute the sample - Reduce injection volume - Check for co-eluting impurities by changing gradient or wavelength Q1->Sol3 No Q3 Check for secondary interactions. Are you analyzing basic compounds at neutral/high pH? Q2->Q3 No (New Method) Q4 Check for instrumental/ column issues. Q2->Q4 Yes Sol1 Solution: - Use low-pH mobile phase (<3) - Use end-capped/base-deactivated column - Increase buffer concentration - Add mobile phase modifiers (e.g., TEA) Q3->Sol1 Sol2 Solution: - Prepare fresh mobile phase - Check and adjust pH accurately - Replace guard column - Flush or replace column Q4->Sol2 Sol4 Solution: - Check for column inlet void (reverse & flush column) - Minimize extra-column volume (check tubing & fittings) - Filter samples to avoid clogging

Here is a detailed explanation of the causes and solutions outlined in the flowchart:

  • Secondary Interactions with Stationary Phase: This is a primary cause of tailing, especially for basic compounds. At a mobile phase pH above 3, acidic silanol groups on the silica surface can become ionized and interact with basic analytes, causing tailing [5] [6].

    • Solutions: Operate at a low pH (<3) to suppress silanol ionization [5] [6]. Use a highly end-capped or base-deactivated column (e.g., Agilent ZORBAX Eclipse Plus) to minimize these interactions [5] [6]. Increase the buffer concentration (e.g., >20 mM) to shield the silanol groups [6]. In some cases, adding a sacrificial amine like triethylamine (TEA) to the mobile phase can block active sites [6].
  • Mobile Phase and Preparation Issues:

    • Causes: Incorrectly prepared mobile phase, degraded solution, or inaccurate pH adjustment [6] [7].
    • Solutions: Always prepare fresh mobile phase and measure pH accurately (±0.05 units) in the aqueous portion before mixing with organic solvent [6].
  • Instrumental and Column Problems:

    • Column Voids: A void (empty space) at the head of the column can cause peak tailing, fronting, and loss of efficiency [5] [6]. A temporary fix is to reverse the column, disconnect it from the detector, and flush it with a strong solvent [5].
    • Extra-column Volume: Excessive volume in tubing, fittings, or detector flow cells can lead to band broadening and tailing, especially for early-eluting peaks [6] [7]. Ensure all connections are tight and use the shortest, narrowest internal diameter tubing possible.
    • Blocked Frits: Particulate matter from samples can clog the inlet frit or guard column. Using in-line filters, guard columns, and filtering all samples is recommended to prevent this [5] [7].
  • Sample-Related Issues:

    • Mass Overload: Injecting too much sample mass, particularly for basic compounds, can overload the column's binding sites, leading to tailing [5] [7]. Solution: Dilute the sample and re-inject [5] [7].
    • Volume Overload: Injecting too large a volume can cause broadening and distortion [7]. Solution: Reduce the injection volume.
    • Co-eluting Interference: A tailing peak might actually be two incompletely resolved peaks. Solution: Try modifying the gradient or mobile phase composition to improve resolution [7].

Frequently Asked Questions (FAQs)

Q1: Why is a specialized NH₂ column used for this compound in some methods? this compound is a complex oligosaccharide. Amino (NH₂) columns, which operate in a different mode (hydrophilic interaction or weak anion-exchange), are often better suited for separating polar carbohydrates like this compound compared to standard reversed-phase C18 columns [1] [2].

Q2: What is the advantage of using an Evaporative Light Scattering Detector (ELSD) for this compound? this compound lacks a strong chromophore, making detection with standard UV detectors difficult at higher wavelengths. ELSD is a universal detector that can detect non-volatile analytes like this compound without the need for derivatization, which simplifies the sample preparation process [2].

Q3: My method was working fine, but now all peaks are tailing. What should I check first? This pattern suggests a general system or column issue. The most efficient first steps are to:

  • Prepare a fresh mobile phase [7].
  • Replace the guard column [7]. If the problem persists, investigate the analytical column for voids or blockages, and check the instrument for increased dead volume from loose fittings or tubing [5] [6] [7].

References

acarbose stability storage conditions degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Acarbose Stability: Key Challenges & Storage

This compound is inherently unstable due to two primary factors: its highly hygroscopic nature (readily absorbs moisture) [1] and the susceptibility of its primary amino group to oxidative degradation [2] [3]. These can lead to discoloration, loss of potency, and formation of degradation products.

The table below summarizes the critical storage parameters and their effects for your reference.

Factor Condition & Impact Recommended Prevention Method
Moisture [1] [3] Impact: ↑ Weight, ↓ Tablet hardness, discoloration (white → yellow/brown), chemical degradation. Store at room temperature (<25°C/77°F); use tight, moisture-proof containers; packaging with desiccants (e.g., silica gel) [2] [4] [3].
Oxygen [2] [3] Impact: Oxidation of the primary amino group, leading to degradation and discoloration. Use oxygen-absorbing agents (oxygen scavengers) inside the container; inert gas packing (e.g., nitrogen) [2] [3].
Formulation [1] Impact: Insufficient tablet hardness leads to physical instability and disintegration during handling. For tablet formulations, use 20-25% w/w Microcrystalline Cellulose (MCC) and 0.1-2% w/w Magnesium Stearate via dry blending to ensure adequate hardness and stability [1].

This compound Degradation by Bacterial Enzymes

A recent groundbreaking study has elucidated the molecular mechanism by which the bacterial enzyme This compound-preferred glucosidase (Apg) from Klebsiella grimontii TD1 degrades this compound, which can impact its clinical efficacy [5] [6] [7].

  • Degradation Products: Apg hydrolyzes this compound (a pseudotetrasaccharide) in two steps: first to acarviosine-glucose (M1), and then to the final product acarviosine (M2) [5] [7].
  • Key Catalytic Residues: Through high-resolution crystal structures, researchers identified D448 as the catalytic nucleophile, contrary to previous assumptions. They also found that both E373 and R334 can function as proton donors during the hydrolysis reaction [5] [7].
  • Rate-Limiting Step: The hydrolysis of M1 to M2 is the slower, rate-limiting step in the degradation pathway [5] [7].

The following diagram illustrates this two-step enzymatic degradation pathway.

G This compound This compound M1 M1 This compound->M1 Step 1: Hydrolysis (By Apg) M2 M2 M1->M2 Step 2: Hydrolysis (Rate-Limiting) Apg Apg Apg->this compound

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for the long-term stability of this compound in our lab? A1: Controlling both moisture and oxygen is paramount. While moisture is often the primary concern, recent patent literature strongly emphasizes that using oxygen scavengers (deoxidants) inside the container is highly effective in preventing oxidative degradation and discoloration during storage [2] [3].

Q2: Our this compound tablets have changed color. What does this indicate? A2: Discoloration (e.g., from white to light yellow or brown) is a classic sign of degradation. It is likely caused by the oxidation of the primary amino group in the this compound molecule. This indicates exposure to oxygen and/or high humidity during storage [1] [3].

Q3: How can we design this compound analogs that are resistant to bacterial degradation? A3: Based on the latest structural insights into Apg, the key is to interfere with the nucleophilic attack by residue D448. This can be achieved by extending the sugar chain or modifying the chemical structure at the -1 subsite of the this compound molecule. Analogs like acarstatins A and B have shown resistance to Apg degradation through such mechanisms [5] [7].

Q4: What is the recommended container for storing this compound reference standards? A4: For maximum stability, use containers with low moisture and oxygen permeability. Patents suggest containers like glass bottles, or those made of polypropylene, polyethylene, or polyvinyl chloride with suitable barriers. Sealing the container with an aluminum cap and including a package of desiccant and/or deoxidant is considered an effective method [2] [3].

References

acarbose patient adherence strategies gastrointestinal tolerance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary GI adverse effects associated with acarbose? The most common GI adverse effects are flatulence, diarrhea, and abdominal pain [1] [2]. These occur because this compound inhibits carbohydrate-digesting enzymes in the small intestine, causing undigested carbohydrates to pass into the large intestine where they are fermented by bacteria, leading to gas production and osmotic diarrhea [1] [3].

  • Does the incidence of GI effects change over time? Yes, clinical evidence suggests that GI symptoms tend to become reduced throughout treatment [1]. This highlights the importance of patient education and supportive strategies during the initial treatment period to improve long-term adherence.

  • Can this compound cause hypoglycemia? this compound does not cause hypoglycemia when used as monotherapy [1] [4]. However, when used in combination with other antidiabetic agents like insulin or sulfonylureas, the risk of hypoglycemia is increased [1] [5]. A critical clinical consideration is that during a hypoglycemic event, table sugar (sucrose) will not be effective for treatment due to this compound's mechanism of action. Instead, patients must use glucose tablets/gel, honey, or milk [4] [5].

  • Are there any patient-specific factors that worsen GI tolerance? GI symptoms may be more pronounced with a high carbohydrate diet [1]. Furthermore, this compound is contraindicated in patients with certain chronic intestinal diseases, including inflammatory bowel disease, colonic ulceration, intestinal obstruction, or any condition that could be worsened by increased gas formation in the intestines [1] [2].

Troubleshooting Guide: Strategies to Improve GI Tolerance and Adherence

The following table summarizes the core strategies for managing this compound-related GI effects.

Strategy Protocol Details Rationale & Scientific Basis
Dose Initiation & Titration Start low, go slow. Initiate at 25 mg once daily or 25 mg three times daily. Titrate upward every 4-8 weeks based on tolerability and glycemic response [1] [4]. Low initial exposure allows the intestinal flora to adapt gradually, minimizing severe GI distress. This is the most critical step for improving long-term adherence [1].
Dietary Co-Administration Instruct patients to take the tablet with the first bite of each main meal [1] [5]. The drug must be present in the gut simultaneously with food to inhibit the enzymes that break down dietary carbohydrates. This timing is essential for both efficacy and minimizing the load of undigested carbs reaching the colon.
Dietary Modification Advise patients to avoid high-carbohydrate meals and adhere to a consistent, medically supervised diet plan [1]. A lower intake of complex carbohydrates reduces the substrate available for bacterial fermentation in the colon, directly mitigating gas production and related symptoms.
Adherence Support & Monitoring Implement structured patient education on the expected time course of side effects and the importance of persistence. Monitor serum transaminases every 3 months for the first year [1]. Proactive education manages patient expectations. Regular monitoring addresses other potential adverse effects like reversible elevations in liver enzymes, ensuring overall safety during therapy [1].

Experimental Protocol: Investigating GI Adverse Effects in Preclinical Models

For researchers investigating the mechanisms of or interventions for this compound-induced GI effects, the following protocol outline can serve as a basis.

Aim: To evaluate the potential of a novel compound (e.g., fucoidan) to mitigate this compound-induced gastrointestinal adverse effects in a rodent model. Background: Research indicates that natural products like fucoidan can inhibit alpha-glucosidase. A combination of fucoidan and this compound achieved about 70% enzyme inhibition in vitro, suggesting a potential to lower the required this compound dose and thus reduce its side effects [1].

Methodology:

  • Animal Model: Utilize a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) on a controlled high-starch diet.
  • Group Allocation: Randomize animals into several groups:
    • Group 1: Control (vehicle)
    • Group 2: this compound monotherapy (e.g., 1000 ppm in diet, a dose shown in studies [1])
    • Group 3: Novel compound (fucoidan) monotherapy
    • Group 4: Combination therapy (this compound + novel compound at various ratios)
  • Intervention & Duration: Administer treatments via diet or oral gavage for a period of 3-6 months, based on the study's endpoint.
  • Data Collection:
    • Primary Endpoint (GI Symptom Quantification): Measure indicators of GI distress, such as fecal water content (for diarrhea), frequency of stooling, and direct observation of bloating or abdominal distension.
    • Secondary Endpoints:
      • Glycemic Efficacy: Perform oral starch tolerance tests (OSTT) to confirm that the combination therapy maintains glycemic control.
      • Mechanistic Studies: Collect cecal or colonic contents for analysis of short-chain fatty acid (SCFA) levels via gas chromatography-mass spectrometry (GC-MS) and for gut microbiota profiling via 16S rRNA sequencing [6].
      • Systemic Effects: Monitor body weight, food intake, and serum biomarkers.

The experimental workflow for this protocol can be visualized as follows:

Start Study Protocol Initiation Groups Animal Group Allocation (Control, Monotherapy, Combination) Start->Groups Intervention Treatment Phase (Dietary or oral administration for 3-6 months) Groups->Intervention DataCollection Endpoint Data Collection Intervention->DataCollection GI Primary: GI Symptoms (Fecal water content, bloating frequency) DataCollection->GI Glycemic Secondary: Glycemic Control (Oral Starch Tolerance Test) DataCollection->Glycemic Mech Secondary: Mechanism (SCFA analysis, 16S rRNA sequencing) DataCollection->Mech Systemic Secondary: Systemic Effects (Body weight, serum biomarkers) DataCollection->Systemic Analysis Data Analysis & Correlation GI->Analysis Glycemic->Analysis Mech->Analysis Systemic->Analysis End Conclusion on Efficacy of Combination Therapy Analysis->End

Research Frontiers: Gut Microbiota and this compound Effects

Emerging research provides a deeper mechanistic understanding of this compound's action and side effects, centering on the gut microbiome.

  • Microbiome Modulation: this compound has been shown to significantly alter the gut microbiota. Clinical trials indicate it can enrich for beneficial short-chain fatty acid (SCFA)-producing bacteria (e.g., Bifidobacterium) and reduce the abundance of certain Bacteroides species [6]. SCFAs like butyrate and propionate have positive local and systemic metabolic effects.
  • Impact on TMAO: A 6-month randomized controlled trial found that this compound treatment significantly reduced plasma levels of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular risk and insulin resistance. This reduction was more pronounced with this compound than with vildagliptin and correlated with improvements in insulin resistance parameters [6].

The interplay between this compound, gut microbiota, and its effects can be summarized as follows:

This compound This compound Intake Microbiome Alters Gut Microbiota • Enriches SCFA-producers • Reduces TMAO producers This compound->Microbiome Direct/Indirect Carbs Undigested Carbohydrates reach the colon This compound->Carbs TMAO Reduced TMAO Levels Microbiome->TMAO Fermentation Bacterial Fermentation Carbs->Fermentation SCFA Increased SCFA Production (Butyrate, Propionate) Fermentation->SCFA Gas Gas Production (H2, CO2, CH4) Fermentation->Gas Effects1 Systemic Metabolic Benefits • Improved insulin sensitivity • Anti-inflammatory effects SCFA->Effects1 Effects2 GI Adverse Effects • Flatulence • Diarrhea • Abdominal pain Gas->Effects2 Effects3 Reduced Cardiovascular Risk Factor TMAO->Effects3

References

acarbose byproduct reduction component C fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Component C Reduction Strategies

Strategy Category Specific Method Key Finding / Effect Reported Improvement

| Fermentation Control | Osmolality-shift (450-500 → 250-300 mOsm/kg after 120h) [1] | Reduces negative metabolic impact of sustained high osmolality. | Acarbose: 4,133 mg/L Component C: 307 mg/L [1] | | Additives/Inhibitors | Valienamine (10 µM) [2] | Potently inhibits the enzymatic conversion of this compound to component C. | >90% reduction in Component C formation [2] | | Additives/Inhibitors | Validamine (20 mg/L) [3] | Increases this compound titer while concurrently reducing impurity C. | this compound: 6,606 mg/L Component C: 212 mg/L [3] | | Genetic Engineering | Deletion of treY gene [4] | Eliminates the trehalose synthase believed to be responsible for forming component C. | Elimination of Component C [4] | | Genetic Engineering | Deletion of non-target BGCs & amplification of acb cluster [5] | Increases the flux of precursors towards this compound biosynthesis. | Up to 99.3% increase in this compound titer [5] |


Detailed Experimental Protocols

Here are the methodologies for implementing the key strategies mentioned above.

Osmolality-Shift Fermentation Protocol

This strategy is based on optimizing the culture osmolality in stages to support cell metabolism and this compound production while minimizing byproduct formation [1].

  • Fermentation Setup: The process is typically carried out in a stirred fermenter. The specific strain used in the study was Actinoplanes sp. A56 [1].
  • Osmolality Control: The osmolality of the broth is actively controlled and shifted according to the following profile:
    • 0 - 48 hours: Maintain a low osmolality of 250-300 mOsm/kg.
    • 49 - 120 hours: Shift to and maintain a high osmolality of 450-500 mOsm/kg.
    • 121 - 168 hours (harvest): Shift back to a low osmolality of 250-300 mOsm/kg [1].
  • Analysis: Monitor this compound and component C concentrations over time, typically using HPLC [3].
Using Additives: Valienamine & Validamine

The following workflow outlines the process of using C7N-aminocyclitols like valienamine and validamine to reduce component C.

Start Start: Prepare Fermentation Additive Add Inhibitor to Medium Start->Additive Ferment Carry out Fermentation Additive->Ferment Valienamine: 10 µM Validamine: 20 mg/L InhibitorNote Valienamine is a potent inhibitor. Validamine boosts this compound yield. Additive->InhibitorNote Analyze Analyze Results via HPLC Ferment->Analyze End End Analyze->End Results in Component C Reduction

  • Inhibitor Preparation: Prepare sterile aqueous solutions of valienamine or validamine [3].
  • Addition to Fermentation: Add the inhibitor to the fermentation medium prior to inoculation.
    • For valienamine, a concentration of 10 µM was found to be effective [2].
    • For validamine, the optimal concentration was 20 mg/L [3].
  • Fermentation & Analysis: Proceed with the standard fermentation process for your Actinoplanes strain. Monitor this compound and component C titers using HPLC analysis [3].
Genetic Engineering to Delete treY

This method targets the root cause of component C formation by removing the responsible gene [4].

  • Target Identification: The treY gene, which encodes a trehalose synthase, is identified as responsible for converting this compound to component C [4].
  • Mutant Construction: A gene knockout mutant (e.g., ΔtreY) is constructed using a method based on homologous double-crossover recombination [4].
  • Strain Verification: The mutant strain is confirmed via PCR analysis [4].
  • Fermentation Assessment: The engineered strain is cultivated in parallel with the parent strain, and the production of this compound and component C is quantified and compared, typically by HPLC [4].

Key Takeaways for Troubleshooting

  • For a quick solution without genetic modification, trying the addition of valienamine or validamine is a highly effective and relatively simple strategy.
  • For long-term strain improvement, genetic engineering to delete the treY gene provides a permanent solution by eliminating the source of the problem.
  • For process optimization, fine-tuning fermentation parameters like osmolality through a shift strategy can yield significant improvements in both yield and purity.

References

acarbose vs miglitol efficacy side effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

Acarbose vs. Miglitol: Comprehensive Comparison

Aspect This compound Miglitol
Primary Indication(s) Type 2 Diabetes; Dumping Syndrome [1] Type 2 Diabetes [1]
Drug Class Alpha-Glucosidase Inhibitor (AGI) [2] Alpha-Glucosidase Inhibitor (AGI) [1]
Mechanism of Action Inhibits pancreatic α-amylase & membrane-bound α-glucosidases (glucoamylase > sucrase > maltase > isomaltase) [2] Inhibits membrane-bound α-glucosidases; minimal effect on pancreatic α-amylase [3]
Efficacy: HbA1c Reduction (vs. Placebo) -0.8% (95% CI: -0.9 to -0.7) [4] Similar significant reduction (class effect) [5] [4]
Efficacy: Postprandial Glucose (PPG) Control Effectively reduces PPG [6] [4] Effectively reduces PPG; may have a more rapid effect on PPG after some meals [6]
Common Side Effects (GI) Flatulence, abdominal bloating, diarrhea, abdominal pain [3] [7] [4] Flatulence, abdominal bloating, diarrhea, abdominal pain; may cause softer stools [3] [7]
GI Side Effect Profile (Comparative Studies) Higher reported flatus and abdominal bloating scores [3] Lower reported flatus and abdominal bloating scores [3]
Hepatotoxicity Risk Dose-dependent increase in liver enzymes (AST/ALT); risk higher with >100 mg TID [8] Data limited; one RCT (voglibose) showed no enzyme changes [8]
Pharmacokinetics (Absorption) Minimal systemic absorption (<2%) [2] Rapidly and fully absorbed from small intestine [3]
Dosage Forms & Strengths Oral tablet (50 mg, 100 mg) [1] Oral tablet (25 mg, 50 mg) [1]
Dosing Frequency Three times daily with first bite of main meals [2] Three times daily with first bite of main meals [1]
Half-Life ~2.9 hours [1] ~2.0 hours [1]
Cost (Generic, 100 tablets) ~$22.73 (50 mg) [1] ~$215.41 - $265.93 (25 mg) [1]

Experimental Data and Methodologies

Here are the methodologies from key studies that generated the comparative data in the table above.

Crossover Study on Gastrointestinal Adverse Effects

This study directly compared the tolerability profiles of this compound and miglitol [3].

  • Objective: To compare the incidence and severity of gastrointestinal adverse effects between this compound and miglitol in healthy subjects.
  • Design: Randomized, crossover study.
  • Participants: 22 healthy men.
  • Protocol: Participants were administered either 75 mg of miglitol or 100 mg of this compound with every meal for three days. After a four-day "washout" period without drugs, they crossed over to the other treatment.
  • Data Collection: On days 1 and 3 of each treatment period, subjects self-reported the state of their stool, borborygmi (stomach rumbling), abdominal bloating, flatus, and abdominal pain using standardized scores.
  • Key Findings: this compound was associated with a significantly higher flatus score and a higher abdominal bloating score on the first day of treatment compared to miglitol. Stool consistency also differed, tending to be softer with miglitol and firmer with this compound [3].
Crossover Study on Postprandial Glucose Efficacy

This pilot study used continuous glucose monitoring (CGM) to compare the drugs' effects on glucose variability [6].

  • Objective: To compare the efficacy of miglitol and this compound in suppressing postprandial hyperglycemia using CGM.
  • Design: Randomized, crossover pilot study.
  • Participants: 10 patients with type 2 diabetes.
  • Protocol: Patients were hospitalized for 4 days. On one day, they received miglitol (50 mg) before each meal; on another day, they received this compound (100 mg) before each meal, in a randomized order. Patients consumed identical test meals on treatment days.
  • Data Collection: CGM data was used to calculate parameters of glycemic variability, including the range of increase in glucose levels from baseline and the area under the curve (AUC) after each meal.
  • Key Findings: While no significant differences were found in the overall AUC, miglitol resulted in a significantly smaller increase in glucose levels at 30, 60, and 90 minutes after lunch and dinner, suggesting a potentially more rapid effect on PPG control after certain meals [6].

Mechanism of Action and Signaling Pathways

Both this compound and miglitol act locally in the small intestine. The following diagram illustrates their shared primary pathway for lowering postprandial blood glucose.

G cluster_AGI AGI Mechanism (this compound & Miglitol) Carbs Complex Carbohydrates (Oligo-/Polysaccharides) Enzyme α-Glucosidase Enzymes (Sucrase, Maltase, Glucoamylase) Carbs->Enzyme Digestion SimpleSugars Simple Sugars (Monosaccharides) Enzyme->SimpleSugars Absorption Intestinal Absorption SimpleSugars->Absorption BloodGlucose Postprandial Blood Glucose Absorption->BloodGlucose Leads to AGI Competitive Inhibition of α-Glucosidases AGI->Enzyme Inhibits

A key pharmacological difference lies in their spectrum of enzyme inhibition, which influences their side effect profiles [3] [2]:

  • This compound inhibits both pancreatic α-amylase (which breaks down complex starches) and various membrane-bound α-glucosidases. This broader action in the entire intestinal lumen may contribute to its higher incidence of GI side effects.
  • Miglitol primarily inhibits the membrane-bound α-glucosidases with minimal effect on α-amylase. Its action is more targeted to the brush border of the intestine.

Key Considerations for Decision-Making

  • Efficacy: Both drugs are effective at lowering HbA1c and postprandial glucose, with miglitol potentially offering a marginal advantage in the speed of PPG reduction after certain meals [6].
  • Tolerability: Miglitol may be better tolerated, with studies showing lower rates of flatulence and abdominal distension, making it a potential choice for patients who experience significant GI distress with this compound [3].
  • Safety: this compound carries a known, dose-dependent risk of reversible hepatotoxicity (elevated liver enzymes), which necessitates monitoring, especially at higher doses [8]. This risk for miglitol is less defined.
  • Practicality: this compound is significantly less expensive, which may be a decisive factor in many treatment settings [1].

References

acarbose vs metformin glycemic control comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Key Outcomes at a Glance

Parameter Metformin Acarbose Comparative Findings & Source
HbA1c Reduction 1.0% - 1.5% [1] 0.5% - 1.0% [1] [2] Metformin generally shows a superior overall HbA1c reduction [1] [3].
Fasting Blood Glucose Significant reduction [4] [5] [3] Modest reduction [6] Metformin is more effective at lowering FBG [4] [5] [3].
Postprandial Glucose Reduction observed [7] Significant reduction [5] [3] [2] This compound has a more pronounced effect on PPG [4] [5] [3].
Body Weight Reduction or stability [1] [3] Modest reduction [6] Metformin may lead to greater weight reduction [3].
Lipid Profile Variable effects Reduces Triglycerides & Total Cholesterol [5] [6] This compound shows a more consistent beneficial effect on lipids, especially triglycerides [5] [3] [6].
Key Differentiator Hepatic & Systemic: First-line for overall control and weight. GI-Localized: Superior for post-meal glucose spikes and lipids.

Detailed Experimental Data and Protocols

For research and development professionals, the methodology and granular data from pivotal studies are critical.

Monotherapy Head-to-Head Trial

A 12-week, open-label, randomized study compared monotherapy in newly diagnosed T2DM patients, providing direct efficacy and safety data [3].

  • Intervention: Titrated doses of metformin (up to 2500 mg daily) vs. This compound (up to 300 mg daily).
  • Primary Outcomes: Change from baseline in HbA1c, Fasting Blood Sugar (FBS), and Postprandial Sugar (PPS).
  • Key Results:
    • HbA1c: Metformin group: -1.5%; this compound group: -1.0%.
    • FBS: Metformin group: -44.1 mg/dL; this compound group: -34.8 mg/dL.
    • PPS: this compound group: -53.6 mg/dL, showing its specific strength.
    • Lipids: this compound led to greater improvements in total cholesterol and triglycerides.
  • Conclusion: While metformin was more effective for overall glycemic control, this compound is a valid alternative, especially for patients with significant postprandial hyperglycemia or metformin intolerance [3].
Add-on Therapy to Metformin

A foundational 1998 study established the efficacy and safety of using this compound as an add-on therapy in patients inadequately controlled by metformin alone [7].

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
  • Intervention: this compound (titrated from 50 mg to 100 mg TID) vs. placebo, added to a stable dose of metformin (2000-2500 mg/day) over 24 weeks.
  • Primary Outcome: Mean change in HbA1c.
  • Key Results: The this compound group showed a statistically significant additional reduction in HbA1c of 0.65% compared to placebo. Significant reductions in fasting and postprandial glucose and insulin levels were also observed [7].
  • Safety: Gastrointestinal side effects were more frequent with this compound, but no significant liver enzyme elevations were noted [7].

Mechanisms of Action and Signaling Pathways

The therapeutic profiles of these drugs are directly explained by their distinct mechanisms of action, which can be visualized in the following pathway.

G Carbs Complex Carbohydrates Amylase Pancreatic α-Amylase Carbs->Amylase Digestion Oligos Oligosaccharides Glucosidases Intestinal α-Glucosidases (Maltase, Sucrase) Oligos->Glucosidases Glucose Monosaccharides (Glucose) BloodStream Bloodstream (Postprandial Glucose) Glucose->BloodStream Absorption LiverGluconeogenesis Hepatic Glucose Production InsulinSensitivity Peripheral Insulin Sensitivity This compound This compound This compound->Amylase Inhibits This compound->Glucosidases Inhibits Metformin Metformin Metformin->LiverGluconeogenesis Suppresses Metformin->InsulinSensitivity Enhances Amylase->Oligos Glucosidases->Glucose

  • This compound acts locally in the gastrointestinal tract. It is a competitive, reversible inhibitor of pancreatic α-amylase and intestinal α-glucosidase enzymes. By delaying the breakdown of complex carbohydrates into monosaccharides, it slows glucose absorption, thereby flattening the postprandial blood glucose spike [2].
  • Metformin has a systemic action, primarily targeting the liver. Its main mechanisms include:
    • Suppression of hepatic gluconeogenesis, reducing the liver's glucose output.
    • Improvement of peripheral insulin sensitivity, particularly in muscle tissue, enhancing glucose uptake and utilization [1].

Clinical and Research Implications

  • Precision in Trial Design: When designing clinical trials, the choice of primary endpoint is crucial. Using HbA1c may favor metformin, while using postprandial glucose or glycemic variability measures may better capture this compound's benefit [8].
  • Consideration for Comorbidities: this compound's beneficial effects on triglycerides and its low risk of systemic side effects make it a compelling option for patients with dyslipidemia or those who cannot tolerate metformin [9] [6].
  • Combination Therapy: The distinct mechanisms of action make metformin and this compound excellent partners for combination therapy, addressing both fasting and postprandial hyperglycemia for comprehensive control [7].

References

acarbose cardiovascular outcomes RCT validation

Author: Smolecule Technical Support Team. Date: February 2026

Acarbose Clinical Trial Outcomes at a Glance

Trial / Study Name Population & Design Key Cardiovascular Findings Key Diabetes & Other Findings

| ACE Trial [1] [2] [3] | - Population: Chinese patients with Coronary Heart Disease (CHD) and Impaired Glucose Tolerance (IGT)

  • Design: Randomized, double-blind, placebo-controlled | - No significant reduction in the primary 5-point MACE (CV death, non-fatal MI, non-fatal stroke, hospitalization for unstable angina or heart failure) (HR 0.98)
  • No significant effect on 3-point MACE, all-cause death, or individual components [1] [2]. | - Significantly reduced the incidence of new-onset diabetes by 18% (Rate Ratio 0.82) [1] [2]. | | STOP-NIDDM Trial [2] [4] | - Population: Individuals with IGT (lower cardiovascular risk)
  • Design: Randomized, double-blind, placebo-controlled | - Suggested a reduced risk of cardiovascular events in a prespecified analysis, but the number of events was very small, and the population was not high-risk [2]. | - Significantly reduced the incidence of type 2 diabetes by 25% [2]. | | Meta-Analyses (2023) [4] | - Population: Patients with IGT, T2D, and T1D (pooled analysis of multiple RCTs)
  • Design: Systematic Review & Meta-Analysis | - Not focused on MACE. Found significant improvements in cardiovascular risk factors: reduced systolic BP, triglycerides, total cholesterol, and inflammatory markers (TNF-α) [4]. | - Improved glycemic indices (HbA1c, fasting insulin) and anthropometric indices (body weight, BMI) [4]. |

Detailed Experimental Protocols from Key Trials

To ensure reproducibility and provide depth for a professional audience, here are the detailed methodologies from the pivotal trials.

ACE (this compound Cardiovascular Evaluation) Trial Protocol

The ACE trial was a phase 4, event-driven superiority trial designed specifically to test the cardiovascular hypothesis [3].

  • Study Design: Randomized, double-blind, placebo-controlled.
  • Participants: 6,522 Chinese patients with established coronary heart disease and impaired glucose tolerance [1] [2].
  • Intervention: Oral this compound (50 mg three times a day) versus matched placebo, added to standardized cardiovascular secondary prevention therapy [1].
  • Follow-up Duration: Median of 5.0 years [1].
  • Primary Outcome: A 5-point composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure. This was analyzed in the intention-to-treat population [1] [2].
  • Key Secondary Outcomes: A 3-point MACE (CV death, non-fatal MI, non-fatal stroke), all-cause mortality, and development of diabetes [1].
Preclinical Study on Signaling Pathways

A 2017 study investigated this compound's mechanism in accelerating wound healing in diabetic mice, which involved a specific signaling pathway [5].

  • In Vivo Model: Type 2 diabetic (db/db) mice and control C57BL/6J mice. Diabetic mice were treated with this compound (50 mg/kg/d) or vehicle for 14 days before wound creation [5].
  • Wound Healing Analysis: A 6 mm circular wound was created by punch biopsy. Wound closure was measured every 2 days, and angiogenesis was assessed via CD31 immunochemistry in wounded tissue [5].
  • In Vitro EPC Analysis: Bone marrow-derived endothelial progenitor cells (BM-EPCs) were isolated and cultured. Tube formation assays on Matrigel were used to assess neovascularization. To investigate the pathway, an Akt inhibitor (MK-2206 2HCl) was used in vitro [5].
  • Pathway Analysis: Protein levels of total Akt, phosphorylated Akt (Ser473), total eNOS, and phosphorylated eNOS (Ser1177) in BM-EPCs were measured using western blotting to confirm pathway activation [5].

Signaling Pathway & Trial Design Visualization

The following diagrams illustrate the mechanistic pathway investigated in preclinical studies and the overall design of the ACE trial, providing a visual summary of the experimental workflows.

ACE_Trial_Design P1 Population Screening (15,204 patients with CHD) P2 Run-in Period & Exclusion (8,678 excluded) P1->P2 P3 Randomization (n=6,526) P2->P3 P4 This compound Group 50 mg TDS (n=3,272) P3->P4 P5 Placebo Group (n=3,250) P3->P5 P6 Follow-up Median 5.0 years P4->P6 P5->P6 P7 Primary Outcome Analysis 5-point MACE P6->P7 P8 Secondary Outcome Analysis 3-point MACE, New-Onset Diabetes P6->P8

ACE Trial Design Workflow

Acarbose_Pathway ACB This compound Treatment AKT Akt Phosphorylation ACB->AKT Stimulates HG High Glucose & Diabetes EPC Endothelial Progenitor Cell (EPC) Dysfunction HG->EPC Outcome Improved Angiogenesis & Accelerated Wound Healing EPC->Outcome Reverses eNOS eNOS Phosphorylation AKT->eNOS Activates NO Increased NO Production eNOS->NO NO->Outcome Inhibitor Akt Inhibitor (MK-2206) Inhibitor->AKT Blocks

Proposed Akt/eNOS Pathway for this compound in Wound Healing

Interpretation for Research and Development

The data presents a clear picture for drug development professionals:

  • Cardiovascular Outcome vs. Risk Factors: While this compound failed to demonstrate a benefit on hard MACE endpoints in a dedicated outcomes trial (ACE), it can positively influence several cardiovascular risk factors (lipids, blood pressure) [4]. This distinction is critical for trial design and drug positioning.
  • Comparative Effectiveness: Real-world evidence suggests that in patients with T2D and hypertension, newer drug classes like GLP-1 RAs and DPP-4 inhibitors may be associated with a lower risk of MACE compared to this compound or insulin [6]. This impacts the competitive landscape and guideline recommendations.
  • Non-Glycemic Benefits: Research confirms that this compound's effects may extend beyond glucose control, involving pathways like Akt/eNOS signaling to improve endothelial function and angiogenesis, as seen in wound healing models [5].

References

acarbose placebo controlled trial postprandial hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Placebo-Controlled Trials

The table below summarizes the glycemic outcomes of acarbose compared to a placebo from several clinical studies.

Study / Medication Patient Population / Context HbA1c Reduction vs. Placebo Fasting Plasma Glucose (FPG) Reduction vs. Placebo Key Findings on Postprandial Glucose
Multicenter Dose-Comparison Study (1995) [1] NIDDM patients on diet therapy -0.78% to -1.10% (dose-dependent) Significant reduction Significant reductions in postprandial plasma glucose, glucose AUC, and maximum glucose concentration [1].
UKPDS 44 (1999) [2] Established type 2 diabetes on various background therapies (diet, monotherapy, insulin) -0.2% (intent-to-treat); -0.5% (on-treatment) Not Significant This compound was equally efficacious across all background treatment regimens [2].
Network Meta-Analysis (2017) [3] Comparison of 12 single-drug regimens for T2DM Less effective than Glibenclamide, Glimepiride, Pioglitazone, etc. Similar FPG reduction to other monotherapies N/A
Meta-Analysis: Eastern vs. Western Diet (2012) [4] Patients with T2DM on this compound monotherapy Greater HbA1c reduction in Eastern diet consumers vs. Western diet consumers N/A The hypoglycemic effect is superior in patients consuming a high-starch Eastern diet [4].

Experimental Protocol Overview

To assess the quality and applicability of the data, here are the methodologies from two pivotal trials.

  • Multicenter Dose-Comparison Study (1995) [1]

    • Trial Design: A multicenter, double-blind, placebo-controlled trial with a 22-week duration, including a 4-week placebo run-in period and a 16-week double-blind treatment phase.
    • Participants: Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) maintained on dietary therapy alone.
    • Intervention: this compound at three doses (100 mg, 200 mg, and 300 mg) administered three times daily, compared against a placebo.
    • Primary Endpoint: Mean change from baseline in HbA1c levels.
    • Additional Measures: Fasting and postprandial plasma glucose and serum insulin levels.
  • UK Prospective Diabetes Study (UKPDS 44) (1999) [2]

    • Trial Design: Randomized, double-blind, placebo-controlled trial over 3 years.
    • Participants: 1,946 patients with established type 2 diabetes, already enrolled in the UKPDS. Patients were on diverse background therapies (diet alone, monotherapy, or combined therapy).
    • Intervention: this compound, titrated to a maximum of 100 mg three times daily, versus a matching placebo.
    • Main Outcomes: HbA1c, FPG, body weight, compliance, side effects, and frequency of major clinical events.

Efficacy vs. Other Agents & Safety

  • Comparative Efficacy: A 2017 network meta-analysis of 12 single-drug regimens positioned this compound as less effective than several other monotherapies (including Glibenclamide, Glimepiride, Pioglitazone, Rosiglitazone, Repaglinide, Metformin, and Liraglutide) at reducing HbA1c levels [3].
  • Safety and Tolerability: The primary factor limiting this compound's use is its side effect profile [1] [2]. Gastrointestinal events, such as flatulence, abdominal pain, and diarrhea, are significantly more common in this compound-treated patients than in those on placebo. Elevated serum transaminases have also been observed, particularly at higher doses (200-300 mg TID), but are noted to be readily reversible upon drug discontinuation [1].

Impact of Dietary Patterns

The efficacy of this compound is modulated by dietary composition. A systematic meta-analysis found that its HbA1c-lowering effect is significantly superior in patients consuming an Eastern diet (characterized by higher proportions of calories from starch) compared to those on a Western diet (higher in fats and refined sugars) [4]. This is consistent with its mechanism of action as an alpha-glucosidase inhibitor.

Mechanism of Action and Novel Research

Beyond its established role in diabetes management, recent research has explored novel mechanisms and potential new indications for this compound through drug repurposing strategies.

G This compound This compound AlphaGlucosidase AlphaGlucosidase This compound->AlphaGlucosidase Inhibits DAPK1_p53 DAPK1_p53 This compound->DAPK1_p53 Inhibits Interaction Akt_eNOS Akt_eNOS This compound->Akt_eNOS Activates GlucoseAbsorb GlucoseAbsorb AlphaGlucosidase->GlucoseAbsorb Apoptosis_Necrosis Apoptosis_Necrosis DAPK1_p53->Apoptosis_Necrosis Carbs Carbs Carbs->AlphaGlucosidase PP_Hyperglycemia PP_Hyperglycemia GlucoseAbsorb->PP_Hyperglycemia Neuroprotection Neuroprotection Angiogenesis Angiogenesis Akt_eNOS->Angiogenesis WoundHealing WoundHealing Angiogenesis->WoundHealing

Diagram: Established and Investigated Mechanisms of this compound. This diagram illustrates this compound's classic inhibition of carbohydrate digestion and two novel, research-stage pathways: disruption of DAPK1-p53 mediated cell death and activation of Akt/eNOS signaling to promote wound healing [5] [6].

  • Classic Carbohydrate-Modifying Action: this compound is a competitive, reversible inhibitor of alpha-glucosidase enzymes in the small intestine. By blocking the breakdown of complex carbohydrates into absorbable monosaccharides, it delays and reduces postprandial glucose absorption, directly targeting postprandial hyperglycemia [4].
  • Potential Neuroprotective Mechanism: An integrated chemo-informatics and experimental study identified this compound as a potential small-molecule inhibitor of the Death-Associated Protein Kinase 1 (DAPK1) and p53 interaction. This DAPK1-p53 interaction is a known convergence point for apoptotic and necrotic cell death pathways following cerebral ischemia. By inhibiting this interaction, post-ischemic administration of this compound conferred significant neuroprotection in vitro [6].
  • Promotion of Wound Healing: Research in type 2 diabetic mice (db/db) showed that this compound accelerates wound healing and enhances angiogenesis. The proposed mechanism involves the activation of the Akt/eNOS signaling pathway in endothelial progenitor cells (EPCs), leading to increased nitric oxide (NO) production and improved EPC function, which is often impaired in diabetes [5].

Conclusion

  • Its efficacy is enhanced in patients consuming high-carbohydrate diets [4].
  • Its position in the treatment hierarchy may be influenced by its comparatively lower HbA1c reduction versus other agents and its significant gastrointestinal side effects, which can impact long-term compliance [1] [3] [2].
  • Emerging research into its non-glycemic effects, such as potential neuroprotection and enhanced wound healing, may open new avenues for therapeutic repurposing [5] [6].

References

Long-term Efficacy & Safety of Acarbose: Key Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Description Duration Key Efficacy Findings Key Safety Findings
Monotherapy in obese NIDDM patients (Diet-controlled) [1] 36 weeks HbA1c: -0.59% (vs placebo increase); FPG: -0.9 mmol/L; PPG: ~ -2.8 mmol/L [1] Well-tolerated; improved overall glycemic control without severe hypoglycemia [1].
Add-on therapy in T2DM poorly controlled by other agents [2] 78 weeks Significant improvements in FPG and 1-hour PPG vs placebo [2]. Good safety profile; two patients experienced elevated liver enzymes [2].
Comparison with Voglibose as add-on to basal insulin [3] 24 weeks HbA1c: ~ -0.7% in both groups; Post-dinner PPG decreased more with acarbose [3]. Both drugs showed good safety; no significant difference in hypoglycemia incidence [3].
Initial therapy vs Metformin in Chinese T2DM patients [4] 48 weeks HbA1c: -1.11% (this compound) vs -1.12% (Metformin); similar HbA1c control regardless of BMI [4]. Both drugs similarly safe; this compound led to significantly greater body weight loss [4].

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here are the methodologies from the key studies cited.

  • Study 1 (Monotherapy in Obese NIDDM Patients) [1]:

    • Design: Multicenter, double-blind, placebo-controlled.
    • Participants: 212 obese subjects with NIDDM managed by diet alone.
    • Intervention: this compound vs. placebo. The this compound dose was titrated from 50 mg to a maximum of 300 mg three times daily.
    • Endpoints: Change from baseline in hemoglobin A1c, fasting plasma glucose, and postprandial plasma glucose during a standard meal tolerance test.
  • Study 2 (Add-on Therapy in T2DM) [2]:

    • Design: Double-blind, single-center, placebo-controlled.
    • Participants: 139 patients with type 2 diabetes insufficiently controlled by regular therapy (mostly sulfonylureas).
    • Intervention: this compound or matching placebo in addition to their existing antidiabetic therapy.
    • Endpoints: The primary efficacy parameter was the change in glycosylated haemoglobin (HbA1). Secondary variables included blood glucose, lipid parameters, and signs of complications.
  • Study 3 (Comparison with Metformin - MARCH Trial) [4]:

    • Design: Randomized, open-label, non-inferiority, multi-center trial.
    • Participants: 784 Chinese patients with newly diagnosed type 2 diabetes.
    • Intervention: this compound (300 mg/day) vs. Metformin (1500 mg/day) as initial therapy, with a possible add-on of insulin secretagogues after 24 weeks if needed.
    • Endpoints: Changes in HbA1c, fasting blood glucose, 2-hour post-challenge blood glucose, and body weight.

Mechanism of Action and Validation Workflow

The following diagram illustrates the drug's mechanism of action and the logical flow for its clinical validation, which connects the molecular action to the measured clinical outcomes.

G Start This compound Administration (Oral, with first bite of meal) MOA Mechanism of Action Start->MOA Step1 Competitively inhibits α-glucosidase enzymes in small intestine brush border MOA->Step1 Step2 Delays digestion of complex carbohydrates and disaccharides Step1->Step2 Step3 Slows release and absorption of glucose Step2->Step3 Effect Primary Physiological Effect Step3->Effect PPG Attenuates postprandial rise in blood glucose Effect->PPG Validation Clinical Validation & Measurement PPG->Validation Val1 Standard Meal Tolerance Test (PPG) Validation->Val1 Val2 HbA1c level measurement Val1->Val2 Val3 Fasting Plasma Glucose (FPG) measurement Val2->Val3 Outcome Validated Therapeutic Outcomes Val3->Outcome Out1 Improved overall glycemic control Outcome->Out1 Out2 Reduced HbA1c Out1->Out2 Safety Safety Profile: GI effects (common), rare hepatic transaminase elevations Out2->Safety

Comparative Assessment with Other Agents

For a comprehensive comparison, here is a summary of how this compound measures against other antidiabetic drugs.

  • Vs. Metformin: As shown in the MARCH trial, this compound has similar efficacy to metformin in reducing HbA1c as an initial therapy in newly diagnosed type 2 diabetes patients. A distinct advantage of this compound was its association with significantly greater body weight loss [4].
  • Vs. DPP-4 Inhibitors: A 24-week study comparing this compound with vildagliptin showed similar reductions in HbA1c and fasting plasma glucose. However, this compound treatment resulted in a significant reduction in body weight, whereas vildagliptin was weight-neutral [5].
  • Vs. AGIs (Voglibose): When added to basal insulin therapy, this compound and voglibose were equally effective in reducing HbA1c (~-0.7%). This compound showed a significantly greater reduction in postprandial glucose levels after dinner compared to voglibose [3].
  • Class-Level Meta-Analysis: A broad meta-analysis concluded that AGIs (including this compound) are superior to placebo in glycemic control and body weight reduction, without increasing hypoglycemia risk. Their hypoglycemic effects were comparable between Asian and non-Asian patients, though gastrointestinal discomforts are more common [6].

Critical Safety Considerations

  • Common Adverse Effects: The most frequently reported side effects are gastrointestinal, including flatulence, diarrhea, and abdominal pain, due to the fermentation of undigested carbohydrates in the colon [7] [8]. These effects can be mitigated by starting with a low dose and gradually titrating upwards [8].
  • Overdose and Hypoglycemia: While this compound monotherapy does not cause hypoglycemia, an overdose can lead to severe, life-threatening hypoglycemia, especially if concurrent carbohydrate intake is insufficient. Management includes intravenous glucose and careful monitoring [8]. Notably, this compound overdose itself does not cause hypoglycemia but can intensify GI adverse effects; the risk arises when it is used in combination with other hypoglycemic agents [7].
  • Hepatotoxicity: Elevations in hepatic transaminases have been reported. It is advised to check serum transaminase levels every 3 months during the first year of therapy [7] [8].
  • Contraindications: this compound is contraindicated in patients with known hypersensitivity to the drug, diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, chronic intestinal diseases associated with digestion or absorption disorders, or conditions that may be worsened by increased gas formation in the intestine [7].

References

acarbose combination therapy validation sulphonylurea biguanide

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Body Composition Comparison

The following table summarizes the effects of acarbose, metformin, and a sulphonylurea (gliclazide) based on a 6-month randomized controlled trial [1].

Drug Class HbA1c Reduction Body Weight Change Body Composition (DEXA Scan) Lipid & Metabolic Markers
This compound (Alpha-glucosidase inhibitor) Significant improvement [1] Not significantly changed [1] No significant change in fat mass or lean mass [1] No significant change in lipid parameters or adiponectin [1]
Metformin (Biguanide) Significant improvement [1] Not significantly changed [1] Decrease in percent body fat and fat mass [1] Improvement in total cholesterol, triglycerides, and adiponectin [1]
Gliclazide (Sulfonylurea) Significant improvement [1] Not significantly changed [1] No significant change in fat mass or lean mass [1] No significant change in lipid parameters or adiponectin [1]

Mechanistic Pathways of Combination Therapy

The therapeutic rationale for combining this compound with metformin or sulphonylureas lies in their complementary mechanisms of action, which target different physiological processes to improve glycemic control.

The following diagram illustrates how these drug classes work together:

G Carbs Dietary Carbohydrates Oligos Oligosaccharides Carbs->Oligos Glucosidase α-Glucosidase Enzymes Oligos->Glucosidase Monos Monosaccharides (Glucose) BloodGlucose Blood Glucose Levels Monos->BloodGlucose Absorption InsulinSecretion Insulin Secretion InsulinSecretion->BloodGlucose Reduces LiverGlucose Hepatic Glucose Production LiverGlucose->BloodGlucose Increases PeripheralUptake Peripheral Glucose Uptake PeripheralUptake->BloodGlucose Decreases Glucosidase->Monos Digestion This compound This compound This compound->Glucosidase Competitive Inhibition SU Sulfonylureas SU->InsulinSecretion Stimulates Metformin Metformin Metformin->LiverGlucose Suppresses Metformin->PeripheralUptake Improves

Key Insights from Clinical Data

  • Synergy with Sulphonylureas: Combining this compound with an SU provides a complementary mechanism that can improve glycemic control when either drug alone is insufficient. Placebo-controlled studies show this combination reduces postprandial hyperglycemia by approximately 3 mmol/L and HbA1c levels by 0.5% to 1.5% compared to an SU alone, helping to delay the need for insulin therapy [2].
  • Comparison with Metformin: A 48-week study in Chinese patients found this compound (100 mg tid) and metformin (1500 mg daily) achieved similar HbA1c reductions (~1.1%) [3]. This compound led to significantly greater body weight reduction (-2.52 kg vs -1.89 kg), which is a key differentiator for patients with weight concerns [3]. A meta-analysis concluded that this compound and metformin have comparable glucose-lowering effects, making this compound a viable first-line alternative, especially for patients consuming a high-carbohydrate diet [4].
  • Weight and Cardiovascular Benefits: this compound's effect on body weight is consistent. A large, worldwide observational study confirmed that this compound reduces body weight, with effects more pronounced in patients with higher baseline weight [5]. Furthermore, this compound improves cardiovascular risk factors by reducing postprandial hypertriglyceridemia and cholesterol levels [2]. A meta-analysis indicated this compound treatment is associated with a 35% risk reduction for cardiovascular disease [6].

Experimental Protocol Overview

For researchers designing validation studies, here are the core methodologies from the cited clinical trials.

  • Study Population: Typically adults with Type 2 Diabetes Mellitus inadequately controlled on diet alone or stable-dose metformin/sulphonylurea. Key exclusion criteria often include severe renal, hepatic, or cardiac dysfunction [1] [2].
  • Intervention & Dosing:
    • This compound: Often initiated at 50 mg once or twice daily and titrated up to 100 mg three times daily with meals [3] [2].
    • Active Comparators: Metformin (e.g., 1500-1700 mg daily) [3] [1] or a sulphonylurea (e.g., glibenclamide/gliclazide) at effective doses [1] [2].
  • Primary Endpoints:
    • Glycemic Control: Change from baseline in HbA1c is the gold standard primary endpoint [4]. Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG) are key secondary endpoints [3].
    • Body Weight: Change in body weight (kg) or BMI is a critical secondary endpoint, especially for differentiating the profile of this compound from other therapies [3] [5].
  • Safety & Tolerability Assessment: Document the incidence and severity of gastrointestinal adverse events (flatulence, diarrhea, abdominal pain), which are common with this compound but often diminish over time [7] [8] [2]. Monitor for hypoglycemic events, particularly when this compound is combined with insulin secretagogues like SUs [6].

Conclusion

  • For patients with prominent postprandial hyperglycemia or weight concerns: this compound is an excellent choice for combination therapy.
  • When the primary goal is robust HbA1c reduction with additional metabolic benefits: Metformin remains a cornerstone, but this compound is a non-inferior alternative with a distinct side effect and weight profile.
  • To enhance glycemic control without increasing hypoglycemia risk: The combination of this compound with a sulphonylurea is effective, though it requires careful patient monitoring.

References

acarbose non-diabetic applications obesity metabolic syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Acarbose in Non-Diabetic Conditions

The table below summarizes data from clinical studies on this compound for managing obesity and metabolic syndrome, highlighting its effects on key metabolic parameters.

Study Focus / Population Intervention & Duration Key Efficacy Findings (vs. Control/Comparator) Primary Safety Findings

| Obesity / Overweight with Comorbidities [1] | EMP16 (Orlistat 120mg/Acarbose 40mg MR) vs. Orlistat alone; 6 months | Weight Loss: -7.73% (EMP16) vs. -5.78% (Orlistat MR) [1] Improved: Fatty Liver Index, Quality of Life [1] | No serious adverse events; most AEs were mild and transient [1] | | Metabolic Syndrome [2] | this compound (up to 300 mg/day) vs. Placebo; 6 months | Weight & Abdominal Obesity: Significant decrease [2] HDL: Significantly increased [2] Inflammatory/CV Markers: CRP, EFT, IMT significantly reduced [2] | 10 patients excluded due to abdominal bloating, diarrhea, stool softening [2] | | Type 2 Diabetes (Weight-Loss Focus) [3] | this compound (300 mg/day) vs. DPP-4 inhibitors; ≥24 weeks | Weight Loss: Superior to DPP-4is (MD -1.23 kg) [3] Glycemic Control: Similar HbA1c and FPG reduction to DPP-4is [3] | Higher GI adverse events and withdrawal rates, but differences diminished with longer treatment [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies cited.

Clinical Trial: this compound and Orlistat Combination (EMP16) for Obesity [1]
  • Objective: To evaluate the added effect of this compound to orlistat on relative weight loss.
  • Design: A 6-month, randomized, double-blind, active-controlled phase 2 trial.
  • Participants: 240 adults with obesity or overweight and comorbidities.
  • Intervention Groups:
    • EMP16 (120 mg modified-release orlistat / 40 mg modified-release this compound)
    • MR-O (120 mg modified-release orlistat)
    • Conv-O (120 mg conventional orlistat)
  • Primary Outcomes: Relative weight loss and proportion of participants achieving ≥5% or ≥10% weight reduction after 26 weeks.
  • Key Assessments:
    • Anthropometrics: Body weight, BMI, waist circumference, body fat percentage.
    • Blood Biomarkers: Fasting glucose, insulin, HbA1c, lipid profiles, liver enzymes.
    • Calculated Indices: HOMA index, Visceral Adiposity Index (VAI), Fatty Liver Index (FLI).
    • Patient-Reported Outcomes: Quality of life (RAND-36, EQ-5D-5L).
Clinical Trial: this compound in Metabolic Syndrome [2]
  • Objective: To assess the effects of this compound on late complications of MetS.
  • Design: A 6-month, double-blind, randomized, placebo-controlled trial.
  • Participants: 84 patients with MetS.
  • Intervention:
    • This compound group: Started at 25 mg/day, titrated weekly to a maximum of 300 mg/day.
    • Control group: Received a matching placebo.
  • Key Assessments (at baseline and 6 months):
    • Metabolic Parameters: Weight, waist circumference, FBS, TG, TC, HDL, LDL.
    • Inflammatory Marker: High-sensitivity C-reactive protein (hs-CRP).
    • Cardiovascular Markers: Measured via Doppler ultrasonography.
      • Flow-mediated dilation (FMD)
      • Intima-media thickness (IMT)
      • Epicardial fat thickness (EFT)

Mechanism of Action and Pathways

This compound is a complex oligosaccharide that acts locally in the gastrointestinal tract [4]. Its primary mechanism for managing postprandial glucose in diabetes also underpins its benefits in non-diabetic metabolic conditions.

G A Dietary Complex Carbohydrates (Starch) E Alpha-Amylase A->E Hydrolyzes B Oligosaccharides (Maltose, Sucrose) F Alpha-Glucosidase B->F Hydrolyzes C Monosaccharides (Glucose) D Absorption into Bloodstream C->D E->B F->C G This compound Inhibition G->E Competitive, Reversible G->F Competitive, Reversible

The delayed glucose absorption leads to several systemic metabolic benefits, which are visualized in the following pathway.

G A This compound Intake B Delayed Carbohydrate Digestion & Glucose Absorption A->B C Reduced Postprandial Blood Glucose & Insulin Spikes B->C D Increased Fermentation in Lower Intestine B->D E1 Improved Insulin Sensitivity C->E1 E2 Reduced De Novo Lipogenesis C->E2 E3 Modulation of Gut Hormones (e.g., GLP-1) D->E3 F1 Weight Loss / Prevention of Gain E1->F1 F2 Reduced Visceral Fat E2->F2 E3->F1 F3 Improved Lipid Profile (↑ HDL, ↓ TG) F1->F3 F4 Reduced Inflammatory Markers (e.g., CRP) F1->F4 F2->F3

Interpretation and Research Implications

The experimental data suggests that this compound, particularly in a modified-release form combined with orlistat, can offer clinically meaningful weight loss and metabolic improvements [1]. As a monotherapy in MetS, it positively influences weight, abdominal obesity, HDL cholesterol, and key cardiovascular risk markers [2].

A key research challenge is the high incidence of gastrointestinal side effects (flatulence, diarrhea, abdominal pain), which can impact patient adherence [4] [5]. Future work should focus on:

  • Formulation Development: As seen with EMP16, novel drug delivery systems may enhance efficacy and tolerability [1].
  • Patient Stratification: Identifying which individuals with obesity or MetS are most likely to respond to this compound therapy.
  • Gut Microbiome: Investigating how this compound-induced changes to the gut microbiota contribute to its metabolic effects, as gut bacteria can metabolize the drug [5].

References

acarbose inflammatory markers reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Reduction of Inflammatory Markers

The following table summarizes the key inflammatory markers that clinical and preclinical studies have shown to be reduced by acarbose treatment.

Inflammatory Marker Observed Reduction Study Context & Duration Comparison with Metformin
Tumor Necrosis Factor-α (TNF-α) Significant decrease [1] [2] 1-year clinical trial in newly diagnosed T2DM patients [1] Comparable reduction effect [1]
Interleukin-6 (IL-6) Significant decrease [1] [2] 1-year clinical trial in newly diagnosed T2DM patients [1] Comparable reduction effect [1]
Ferritin Significant decrease [1] 1-year clinical trial in newly diagnosed T2DM patients [1] Comparable reduction effect [1]
Interleukin-1β (IL-1β) Significant decrease [1] 1-year clinical trial in newly diagnosed T2DM patients [1] Information not specified
IL-17 Decreased expression in paw tissues [3] Preclinical mouse model of Collagen-Induced Arthritis (CIA) [3] Not applicable (preclinical study)

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the methodologies from the cited studies are outlined below.

Clinical Trial on Inflammatory Biomarkers

This protocol is adapted from the 2019 study that compared the effects of this compound and metformin over one year [1].

  • Subject Population: 70 patients with newly diagnosed Type 2 Diabetes (T2DM) and 32 volunteers with normal glucose tolerance as controls.
  • Study Design: Randomized, controlled trial. T2DM patients were assigned to either this compound (n=34) or metformin (n=36) groups.
  • Dosing Regimen:
    • This compound: Titrated up to a dose of 100 mg three times per day with meals.
    • Metformin: Titrated up to a dose of 1500 mg once daily.
  • Sample Collection & Analysis: Blood samples were collected at baseline, 6 months, and 12 months.
  • Biomarker Measurement: Plasma levels of inflammatory markers (IL-6, TNF-α, IL-1β, IL-2, ferritin) were measured using enzyme immunoassay (EIA) kits (R&D Systems). Ferritin was measured with a radioimmunoassay kit [1].
In Vitro Protocol: Proliferation & Migration Assay in VSMCs

This protocol is based on a 2017 study investigating this compound's direct effects on Vascular Smooth Muscle Cells (VSMCs), a key process in atherosclerosis [4].

  • Cell Line: Rat thoracic aorta smooth muscle cells (A7r5 cell line), including some transfected with a constitutively active mutant of K-Ras (RasG12V A7r5 cells).
  • This compound Treatment: Cells were treated with this compound at concentrations ranging from 0.5 to 5 μM.
  • Key Assays:
    • Proliferation: Assessed using the MTT assay after 24 and 48 hours of treatment.
    • Migration: Evaluated using a transwell chamber assay.
  • Pathway Analysis: Protein expression and activation (phosphorylation) in the Ras/PI3K/Akt and small G protein pathways were analyzed by western blotting [4].

Mechanisms of Action: Beyond Glucose Control

This compound's primary mechanism is the inhibition of alpha-glucosidase in the intestine, which delays carbohydrate absorption and reduces postprandial blood glucose [5]. However, evidence suggests its anti-inflammatory effects are mediated through additional pathways:

  • Inhibition of VSMC Proliferation and Migration: this compound was shown to inhibit the Ras/PI3K/Akt signaling pathway, which is crucial for cell growth and movement. It also modulated the activity of small G proteins (RhoA, Cdc42, Rac1) and reduced the expression of matrix metalloproteinases (MMPs), thereby limiting the pathological migration of VSMCs [4]. The diagram below illustrates this pathway.

G This compound This compound Ras Ras This compound->Ras Inhibits PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation Akt->Cell Proliferation Small G proteins (RhoA, Cdc42) Small G proteins (RhoA, Cdc42) Akt->Small G proteins (RhoA, Cdc42) MMPs MMPs Akt->MMPs Cell Migration Cell Migration Small G proteins (RhoA, Cdc42)->Cell Migration MMPs->Cell Migration

  • Immunomodulation in Arthritis Models: In a murine model of collagen-induced arthritis, this compound treatment reduced the production of key pro-inflammatory cytokines, including IL-17, TNF-α, and IL-6, in paw tissues and by collagen-reactive lymph node cells [3].

Interpretation and Research Considerations

When interpreting these results for your research, please consider the following:

  • Comparative Efficacy: The anti-inflammatory effect of this compound, particularly on IL-6 and TNF-α, appears to be comparable to that of metformin, a first-line therapy known for its pleiotropic benefits [1].
  • Direct vs. Indirect Effects: A key question is whether the reduction in inflammatory markers is a direct anti-inflammatory effect of this compound or a secondary consequence of improved glycemic control. The in vitro data on VSMCs [4] suggests a direct mechanism exists, but this likely works in tandem with indirect effects from better glucose management.
  • Clinical Relevance: The reduction of inflammatory markers like IL-6 and TNF-α links to this compound's observed clinical benefits in reducing cardiovascular risk [5] and improving parameters of endothelial dysfunction [2].

References

Efficacy of Acarbose vs. Other Pharmacological Interventions in PCOS

Author: Smolecule Technical Support Team. Date: February 2026

Intervention Testosterone Lipid Profile Body Weight / BMI Insulin Resistance (HOMA-IR, FBG) Key Supporting Evidence
Acarbose Significant reduction [1] [2] [3] Reduces TG, VLDL; increases HDL [2] [3] No significant change in BMI [2] [3] Mixed/limited data on HOMA-IR & FBG [1] [4] Meta-analysis of 6 RCTs [2] [3]; RCT with diet intervention [1]
Metformin Reduces testosterone [2] [3] Effects less clear from available data Limited effect on weight [5] Improves insulin resistance [6] Head-to-head trials show similar hormonal efficacy to this compound [2] [3]
GLP-1 RAs (e.g., Liraglutide) Data not specified in results Data not specified in results Significant reduction in BW, BMI, WC [7] Significant reduction in HOMA-IR & FBG [7] Network meta-analysis of 29 RCTs [7]
Orlistat Significant reduction [7] Increases HDL [7] Data not specified in results Data not specified in results Network meta-analysis of 29 RCTs [7]
Flutamide Highly ranked for reducing hyperandrogenism [5] Data not specified in results Data not specified in results Data not specified in results Network meta-analysis of 101 RCTs (ranked highest) [5]

Detailed Experimental Data and Protocols

For researcher evaluation, here is a detailed breakdown of key experimental data and methodologies from clinical studies on this compound in PCOS.

This compound vs. Placebo/Diet (from RCT)

  • Study Design: 92 patients with PCOS and impaired glucose tolerance (IGT) were randomized [1].
  • Intervention Group: this compound (50 mg, three times daily, potentially increased to 100 mg/times three times daily) combined with a structured diet intervention for six months. Diet focused on high-protein, high-fiber, low-calorie, low-fat, and low-sugar intake [1].
  • Control Group: Routine lifestyle intervention (psychological nursing, exercise, and diet guidance) [1].
  • Outcomes Measured:
    • Reproductive: Menstrual recovery rate, ovulation rate, pregnancy rate.
    • Hormonal: Luteinizing Hormone (LH), Testosterone (T), etc.
    • Metabolic: Fasting blood glucose (FBG), 2-hour postprandial glucose (2hPG), triglycerides (TG), LDL-C.
    • Inflammatory: CRP, IL-6, TNF-α [1].

This compound in Combination Therapies (from RCT)

  • Study Design: 168 women with PCOS were randomized into three arms [4].
  • Intervention Arms:
    • Group A: this compound + Metformin.
    • Group B: this compound + Myo-inositol.
    • Group C: Metformin alone [4].
  • Key Findings:
    • This compound + Metformin: Most effective at increasing Sex Hormone-Binding Globulin (SHBG), which reduces circulating free testosterone [4].
    • This compound + Myo-inositol: Showed superior improvements in fasting insulin, HOMA-IR, and lipid profile (TG, LDL-C), suggesting enhanced cardio-metabolic benefits [4].

This compound vs. Metformin (from Meta-Analysis & Trial)

  • Source: A meta-analysis of 6 RCTs and a specific randomized trial (NCT01279512) directly compared the two drugs [2] [8] [3].
  • Key Conclusion: No significant differences were found between this compound and metformin in improving ovulation rate, menstrual patterns, or testosterone levels [2] [3]. This suggests similar efficacy for core reproductive and hormonal outcomes.

Mechanism of Action & Role in Management

The therapeutic effect of this compound in PCOS is primarily indirect and linked to its action as an alpha-glucosidase inhibitor.

G cluster_primary Primary Mechanism (Gut) cluster_secondary Secondary Systemic Effects cluster_consequences Secondary Systemic Effects This compound This compound Inhibits Inhibits intestinal alpha-glucosidase enzymes This compound->Inhibits Slows Slows carbohydrate digestion & glucose absorption Inhibits->Slows Reduces Reduces postprandial blood glucose spike Slows->Reduces LowerInsulin Lower postprandial insulin secretion Reduces->LowerInsulin Liver 1. Liver: Reduced inhibition of SHBG production LowerInsulin->Liver Ovary 2. Ovary: Reduced insulin-stimulated androgen production LowerInsulin->Ovary GnRH 3. Pituitary: Altered GnRH pulsatility & LH secretion LowerInsulin->GnRH SHBG Increased SHBG Liver->SHBG Testosterone Reduced free & total testosterone Ovary->Testosterone GnRH->Testosterone Indirect SHBG->Testosterone Symptoms Improved hyperandrogenism & ovulation Testosterone->Symptoms

Based on the synthesized evidence, here is a summary of this compound's profile for researchers:

  • Best For: Patients with PCOS where postprandial hyperglycemia is a concern and testosterone reduction is a primary goal. It may be particularly useful in combination with metformin or myo-inositol for enhanced metabolic or hormonal effects [1] [4].
  • Limitations: Minimal direct impact on body weight and appears less effective for improving insulin resistance compared to potent agents like GLP-1 receptor agonists [7] [2].
  • Safety Profile: Consistently associated with a higher incidence of gastrointestinal side effects (e.g., abdominal distention, diarrhea), which is a key consideration for patient tolerance and compliance [2] [3].

References

acarbose STOP-NIDDM trial diabetes prevention validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes & Scientific Debate

Aspect Reported Efficacy in STOP-NIDDM Critiques & Methodological Concerns Investigators' Counter-Arguments
Diabetes Prevention 25% relative risk reduction (HR 0.75); 32% vs. 42% developed diabetes (acarbose vs. placebo) [1] [2] [3] Potential selection bias; 61 subjects excluded from primary analysis [4] [5] Exclusions were for legitimate, pre-specified reasons (e.g., violation of entry criteria, no post-randomization data) and decided before unblinding [5]
Hypertension Incidence 34% relative risk reduction (HR 0.66) [1] [2] Inadequate blinding; high dropout rates (30% in this compound vs. 18% in placebo), primarily due to gastrointestinal effects, may have unblinded the study [4] [3] The protocol mandated titration for both this compound and placebo; independent biostatistician handled blinding/randomization [5]
Cardiovascular Events 49% relative risk reduction (HR 0.51); significant reduction in myocardial infarction (1 vs. 12 events) [1] [2] Potential sponsoring bias; data analysis and reporting may have been manipulated [4] Trial was investigator-initiated; company representatives on steering committee were non-voting; all decisions made by independent investigators [5]

Detailed Trial Protocols and Methodologies

To critically assess the findings, it is important to understand how the STOP-NIDDM trial was conducted.

  • Trial Design: An international, multicenter, double-blind, placebo-controlled, randomized study [1] [3].
  • Patient Population: Enrolled 1,429 individuals aged 40-70 with Impaired Glucose Tolerance (IGT), defined by WHO criteria (2-hour post-load glucose 7.8-11.0 mmol/L) and fasting plasma glucose of 5.6-7.7 mmol/L [6] [3].
  • Intervention: Patients were randomized to receive either This compound (100 mg three times daily) or an identical placebo, taken with the first bite of each main meal [1] [2]. The dose was gradually titrated from 50 mg daily to improve gastrointestinal tolerance [5].
  • Primary Endpoint: Development of type 2 diabetes, confirmed by a single oral glucose tolerance test (OGTT) based on new diagnostic criteria [1] [2].
  • Secondary Endpoints: Included the development of hypertension (defined as ≥140/90 mm Hg) and major cardiovascular events (e.g., MI, stroke, CV death), which were adjudicated by an independent committee [1] [5].
  • Follow-up: Mean follow-up duration was 3.3 years [1] [2].

The relationship between this compound's mechanism of action and the studied outcomes is illustrated below.

G This compound This compound PPG Reduces Postprandial Hyperglycemia This compound->PPG Inhibits α-glucosidase Diabetes Diabetes PPG->Diabetes Primary Endpoint Hypertension Hypertension PPG->Hypertension CVD CVD PPG->CVD Secondary Endpoint


Mechanism of Action and Drug Profile

This compound is a complex oligosaccharide that acts locally in the gastrointestinal tract.

  • Mechanism: It is a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. By delaying the digestion of complex carbohydrates, it slows glucose absorption, thereby reducing postprandial blood glucose and insulin levels [7] [8].
  • Pharmacokinetics: The drug has very low systemic bioavailability (<2% as active drug). It is metabolized primarily by digestive enzymes and intestinal bacteria within the GI tract, and about half of an oral dose is excreted in feces [7] [8].
  • Common Adverse Effects: The most frequent side effects are gastrointestinal, including flatulence, diarrhea, and abdominal pain, which are a direct consequence of its mechanism and are often dose-dependent [7] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Amorphous powder
White to off-white powde

XLogP3

-8.8

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

14

Exact Mass

645.24801352 Da

Monoisotopic Mass

645.24801352 Da

Heavy Atom Count

44

LogP

log Kow = -8.08 (est)
-6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T58MSI464G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Acarbose is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.
FDA Label
FDA-Approved Indications

Livertox Summary

Acarbose is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Acarbose has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents
Antidiabetic Agents

Therapeutic Uses

Enzyme Inhibitors; Hypoglycemic Agents
Acarbose tablets are indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/
THERAPEUTIC CATEGORY: Antidiabetic

Pharmacology

Acarbose is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. Acarbose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, acarbose inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.

MeSH Pharmacological Classification

Glycoside Hydrolase Inhibitors

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF01 - Acarbose

Mechanism of Action

Alpha-glucosidase enzymes are located in the brush-border of the intestinal mucosa and serve to metabolize oligo-, tri-, and disaccharides (e.g. sucrose) into smaller monosaccharides (e.g. glucose, fructose) which are more readily absorbed. These work in conjunction with pancreatic alpha-amylase, an enzyme found in the intestinal lumen that hydrolyzes complex starches to oligosaccharides. Acarbose is a complex oligosaccharide that competitively and reversibly inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - of the alpha-glucosidases, inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase. By preventing the metabolism and subsequent absorption of dietary carbohydrates, acarbose reduces postprandial blood glucose and insulin levels.
In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance.
Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...
The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
AMY [HSA:279 280] [KO:K01176]

Pictograms

Irritant

Irritant

Other CAS

56180-94-0

Absorption Distribution and Excretion

The oral bioavailability of acarbose is extremely minimal, with less than 1-2% of orally administered parent drug reaching the systemic circulation. Despite this, approximately 35% of the total radioactivity from a radiolabeled and orally administered dose of acarbose reaches the systemic circulation, with peak plasma radioactivity occurring 14-24 hours after dosing - this delay is likely reflective of metabolite absorption rather than absorption of the parent drug. As acarbose is intended to work within the gut, its minimal degree of oral bioavailability is therapeutically desirable.
Roughly half of an orally administered dose is excreted in the feces within 96 hours of administration. What little drug material is absorbed into the systemic circulation (approximately 34% of an orally administered dose) is excreted primarily by the kidneys, suggesting renal excretion would be a significant route of elimination if the parent drug was more readily absorbed - this is further supported by data in which approximately 89% of an intravenously administered dose of acarbose was excreted in the urine as active drug (in comparison to <2% following oral administration) within 48 hours.
In a study of 6 healthy men, less than 2% of an oral dose of acarbose was absorbed as active drug, while approximately 35% of total radioactivity from a 14C-labeled oral dose was absorbed. An average of 51% of an oral dose was excreted in the feces as unabsorbed drug-related radioactivity within 96 hours of ingestion. Because acarbose acts locally within the gastrointestinal tract, this low systemic bioavailability of parent compound is therapeutically desired.
Following oral dosing of healthy volunteers with 14C-labeled acarbose, peak plasma concentrations of radioactivity were attained 14-24 hours after dosing, while peak plasma concentrations of active drug were attained at approximately 1 hour. The delayed absorption of acarbose-related radioactivity reflects the absorption of metabolites that may be formed by either intestinal bacteria or intestinal enzymatic hydrolysis.
Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. A fraction of these metabolites (approximately 34% of the dose) was absorbed and subsequently excreted in the urine.
The fraction of acarbose that is absorbed as intact drug is almost completely excreted by the kidneys. When acarbose was given intravenously, 89% of the dose was recovered in the urine as active drug within 48 hours. In contrast, less than 2% of an oral dose was recovered in the urine as active (i.e., parent compound and active metabolite) drug. This is consistent with the low bioavailability of the parent drug.
For more Absorption, Distribution and Excretion (Complete) data for Acarbose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes, into at least 13 identified metabolites. Approximately 1/3 of these metabolites are absorbed into the circulation where they are subsequently renally excreted. The major metabolites appear to be methyl, sulfate, and glucuronide conjugates of 4-methylpyrogallol. Only one metabolite - resulting from the cleavage of a glucose molecule from acarbose - has been identified as having alpha-glucosidase inhibitory activity.
Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. ... At least 13 metabolites have been separated chromatographically from urine specimens. The major metabolites have been identified as 4-methylpyrogallol derivatives (i.e., sulfate, methyl, and glucuronide conjugates). One metabolite (formed by cleavage of a glucose molecule from acarbose) also has alpha-glucosidase inhibitory activity. This metabolite, together with the parent compound, recovered from the urine, accounts for less than 2% of the total administered dose.

Wikipedia

Acarbose

Drug Warnings

Acarbose is contraindicated in patients with known hypersensitivity to the drug and in patients with diabetic ketoacidosis or cirrhosis. Acarbose is also contraindicated in patients with inflammatory bowel disease, colonic ulceration, partial intestinal obstruction or in patients predisposed to intestinal obstruction. In addition, acarbose is contraindicated in patients who have chronic intestinal diseases associated with marked disorders of digestion or absorption and in patients who have conditions that may deteriorate as a result of increased gas formation in the intestine.
Because of its mechanism of action, acarbose when administered alone should not cause hypoglycemia in the fasted or postprandial state. Sulfonylurea agents or insulin may cause hypoglycemia. Because acarbose given in combination with a sulfonylurea or insulin will cause a further lowering of blood glucose, it may increase the potential for hypoglycemia. Hypoglycemia does not occur in patients receiving metformin alone under usual circumstances of use, and no increased incidence of hypoglycemia was observed in patients when acarbose was added to metformin therapy. Oral glucose (dextrose), whose absorption is not inhibited by acarbose, should be used instead of sucrose (cane sugar) in the treatment of mild to moderate hypoglycemia. Sucrose, whose hydrolysis to glucose and fructose is inhibited by acarbose, is unsuitable for the rapid correction of hypoglycemia. Severe hypoglycemia may require the use of either intravenous glucose infusion or glucagon injection.
Gastrointestinal symptoms are the most common reactions to acarbose. ... In a one-year safety study, during which patients kept diaries of gastrointestinal symptoms, abdominal pain and diarrhea tended to return to pretreatment levels over time, and the frequency and intensity of flatulence tended to abate with time. The increased gastrointestinal tract symptoms in patients treated with acarbose are a manifestation of the mechanism of action of acarbose and are related to the presence of undigested carbohydrate in the lower GI tract. If the prescribed diet is not observed, the intestinal side effects may be intensified. If strongly distressing symptoms develop in spite of adherence to the diabetic diet prescribed, the doctor must be consulted and the dose temporarily or permanently reduced.
In long-term studies (up to 12 months, and including acarbose doses up to 300 mg t.i.d.) conducted in the United States, treatment-emergent elevations of serum transaminases (AST and/or ALT) above the upper limit of normal (ULN), greater than 1.8 times the ULN, and greater than 3 times the ULN occurred in 14%, 6%, and 3%, respectively, of acarbose-treated patients as compared to 7%, 2%, and 1%, respectively, of placebo-treated patients. Although these differences between treatments were statistically significant, these elevations were asymptomatic, reversible, more common in females, and, in general, were not associated with other evidence of liver dysfunction. In addition, these serum transaminase elevations appeared to be dose related. In US studies including acarbose doses up to the maximum approved dose of 100 mg t.i.d., treatment-emergent elevations of AST and/or ALT at any level of severity were similar between acarbose-treated patients and placebo-treated patients (p >/= 0.496).
For more Drug Warnings (Complete) data for Acarbose (16 total), please visit the HSDB record page.

Biological Half Life

In healthy volunteers, the plasma elimination half-life of acarbose is approximately 2 hours.
The plasma elimination half-life of acarbose activity is approximately 2 hours in healthy volunteers.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Acarbose is an oligosaccharide which is obtained from fermentation processes of a microorganism, Actinoplanes utahensis.

Storage Conditions

Store at 20-25 °C (68-77 °F). Protect from moisture. Keep container tightly closed.

Interactions

... A possible interaction between digoxin and acarbose was reported. In these reports, absorption of digoxin was decreased dramatically by coadministration of acarbose. The hypoglycemic action of acarbose stems from the reversible and competitive inhibition of alpha-glucosidase that hydrolyzes oligosaccharides absorbed later as glucose molecules. Acarbose functions exclusively in intestine, and most of it appears unchanged in feces. Digoxin is a well-known medication used in the treatment of heart failure and/or chronic atrial fibrillation. Acarbose delays the digestion of sucrose and starch in humans; as a result, a disturbance of gastrointestinal transit, causing loose stools, follows. Therefore, it is possible that gastrointestinal motility is increased, and absorption of digoxin decreased, by coadministration with acarbose. It is also possible that acarbose interferes with the hydrolysis of digoxin before its absorption, resulting in alteration in the release of the corresponding genine and thus affecting the reliability of the digoxin laboratory test. These case reports indicate that the absorption of digoxin is decreased by the administration of acarbose. ...
In a single-centre, placebo-controlled, clinical study, the influence of an antacid containing magnesium hydroxide and aluminium hydroxide (Maalox 70; 10 mL) on the pharmacodynamics of the oral antidiabetic drug acarbose (Glucobay 100, Bay g 5421, CAS 56180; 100 mg) was tested in 24 healthy male volunteers. The drugs were given alone or in combination and were compared with placebo. Volunteers were randomized into four different treatment groups. The daily medication over 4 days was 1 x 1 placebo tablet, or 1 x 1 tablet containing 100 mg acarbose, or 1 x 1 tablet containing 100 mg acarbose plus 10 mL antacid suspension, or 1 x 1 placebo tablet plus 10 ml antacid suspension, interrupted by wash-out phases of 6-10 days between successive treatments. Efficacy was assessed on the basis of postprandial blood glucose and serum insulin levels after administration of 75 g sucrose, and was measured as maximal concentrations and 'area under the curve' (0-4 hr). No influence of the antacid on the blood glucose and insulin-lowering effect of acarbose could be detected. Hence, there does not appear to be a significant interaction between acarbose and the antacid tested. Antacids similar to that tested do not need to be classified as a contraindication when used in combination with acarbose.
To investigate whether treatment with acarbose alters the pharmacokinetics (PK) of coadministered rosiglitazone. Sixteen healthy volunteers (24-59-years old) received a single 8-mg dose of rosiglitazone on day 1, followed by 7 days of repeat dosing with acarbose [100 mg three times daily (t.i.d.) with meals]. On the last day of acarbose t.i.d. dosing (day 8), a single dose of rosiglitazone was given with the morning dose of acarbose. PK profiles following rosiglitazone dosing on days 1 and 8 were compared, and point estimates (PE) and associated 95% confidence intervals (CI) were calculated. Rosiglitazone absorption [as measured with peak plasma concentration (Cmax) and time to peak concentration (Tmax)] was unaffected by acarbose. The area under the concentration-time curve from time zero to infinity [AUC(0-infinity)] was on average 12% lower (95% CI-21%, -2%) during rosiglitazone + acarbose coadministration and was accompanied by an approximate 1-hr (23%) reduction in terminal elimination half-life (4.9 hr versus 3.8 hr). This small decrease in AUC(0-infinity) appears to be due to an alteration in systemic clearance of rosiglitazone and not changes in absorption. These observed changes in AUC(0-infinity) and half-life are not likely to be clinically relevant. Coadministration of rosiglitazone and acarbose was well tolerated. Acarbose administered at therapeutic doses has a small, but clinically insignificant, effect on rosiglitazone pharmacokinetics.

Dates

Last modified: 08-15-2023
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